molecular formula C15H14O4 B162081 Luvangetin CAS No. 483-92-1

Luvangetin

Katalognummer: B162081
CAS-Nummer: 483-92-1
Molekulargewicht: 258.27 g/mol
InChI-Schlüssel: XYPWCJWXFYYGPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Luvangetin (CAS 483-92-1) is a linear pyranocoumarin, a class of compounds known for their diverse biological activities . This high-purity compound (≥98%) serves as a critical reference standard and active ingredient in various research fields. Recent scientific investigations highlight its significant potential in antimicrobial research. Studies demonstrate that this compound exhibits antibacterial effects against common pathogens, including Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) . Its mechanism of action is linked to the disruption of bacterial cell membrane structure, leading to cell death . Furthermore, innovative formulations like this compound nanoemulsions have shown promising therapeutic effects in promoting infected wound healing in preclinical models, particularly for wounds infected with Methicillin-resistant Staphylococcus aureus (MRSA) . Beyond its antimicrobial and wound-healing properties, this compound is also recognized for its antioxidant and antiviral activities, making it a versatile compound for pharmacological and phytochemical studies . It is sourced from various plants, including Zanthoxylum avicennae and Eranthis longistipitata . This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

10-methoxy-2,2-dimethylpyrano[3,2-g]chromen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-15(2)7-6-10-8-9-4-5-11(16)18-12(9)14(17-3)13(10)19-15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPWCJWXFYYGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197485
Record name 2H,8H-Benzo(1,2-b:5,4-b')dipyran-2-one, 10-methoxy-8,8-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483-92-1
Record name Luvangetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=483-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H,8H-Benzo(1,2-b:5,4-b')dipyran-2-one, 10-methoxy-8,8-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H,8H-Benzo(1,2-b:5,4-b')dipyran-2-one, 10-methoxy-8,8-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Luvangetin: A Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luvangetin, a naturally occurring pyranocoumarin, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, its distribution within the plant kingdom, and detailed methodologies for its extraction, isolation, and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this promising bioactive compound.

Natural Sources and Distribution of this compound

This compound is primarily found in plants belonging to the Rutaceae and Apiaceae families. Its distribution within these families is not uniform, with certain genera and species exhibiting higher concentrations. The presence and quantity of this compound can also vary significantly between different parts of the same plant.

Distribution in Plant Families
  • Rutaceae: This family is a rich source of coumarins, including this compound. Notable genera containing this compound include Aegle, Zanthoxylum, and Murraya.[1][2][3][4]

  • Apiaceae: While more commonly known for furanocoumarins, some members of the Apiaceae family also produce pyranocoumarins like this compound.[5]

  • Ranunculaceae: this compound has also been detected in the genus Eranthis within this family.[6]

Quantitative Distribution of this compound

The concentration of this compound varies considerably depending on the plant species and the specific organ. The following tables summarize the available quantitative data.

Table 1: this compound Content in Aegle marmelos (Bael) [7]

Plant PartThis compound Content (% by weight)
Fruit Pulp1.78 ± 0.11
LeafNot Reported
SeedNot Reported
ShellNot Reported

Table 2: this compound Yield from Zanthoxylum ailanthoides [8]

Plant PartExtraction MethodYield of this compound
Stem BarkCentrifugal Partition Chromatography20.6 mg from 500 mg of petroleum ether extract

Experimental Protocols

The successful isolation and quantification of this compound require carefully optimized experimental procedures. This section outlines detailed methodologies for extraction, isolation, and analytical determination.

Extraction of this compound

The choice of extraction method and solvent is critical for maximizing the yield of this compound from plant material.

2.1.1. Maceration Protocol [9]

  • Sample Preparation: Air-dry the plant material (e.g., leaves, stem bark) at room temperature and grind it into a coarse powder.

  • Extraction: Place the powdered plant material in a sealed container and add a suitable solvent (e.g., ethanol, methanol, or acetone) in a 1:10 (w/v) ratio.[10]

  • Incubation: Allow the mixture to stand for 3-7 days at room temperature with occasional shaking.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

2.1.2. Soxhlet Extraction Protocol [9][11]

  • Sample Preparation: Prepare the plant material as described for maceration.

  • Apparatus Setup: Place the powdered plant material in a thimble and insert it into the main chamber of the Soxhlet extractor.

  • Extraction: Add the extraction solvent (e.g., ethanol or hexane) to the distilling flask. Heat the solvent to reflux. The solvent vapor will travel up a distillation arm, condense in the condenser, and drip down into the thimble containing the plant material.

  • Cycling: The chamber containing the plant material will slowly fill with the warm solvent. When the chamber is almost full, it will be emptied by a siphon side arm, with the solvent and extracted compounds returning to the distillation flask. This cycle is repeated multiple times.

  • Concentration: After a sufficient number of cycles (typically 6-8 hours), concentrate the extract using a rotary evaporator.

Isolation and Purification of this compound

Following extraction, chromatographic techniques are employed to isolate and purify this compound from the crude extract.

2.2.1. Centrifugal Partition Chromatography (CPC) Protocol [8]

  • Sample Preparation: Dissolve the crude extract (e.g., the petroleum ether fraction of an ethanol extract) in the two-phase solvent system.

  • Solvent System: A recommended two-phase solvent system is n-hexane-ethyl acetate-methanol-water (2:2:2:1, v/v).[8]

  • CPC Operation:

    • Fill the CPC column with the stationary phase (the denser phase of the solvent system).

    • Set the rotational speed of the centrifuge.

    • Pump the mobile phase (the less dense phase) through the column until hydrodynamic equilibrium is reached.

    • Inject the sample solution.

    • Elute with the mobile phase and collect fractions.

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.

  • Purification: Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Quantification of this compound by HPLC

HPLC is a precise and reliable method for the quantitative analysis of this compound.

2.3.1. HPLC Method Protocol [7][12]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase: A gradient or isocratic mobile phase can be used. A common mobile phase is a mixture of acetonitrile and water (with or without a modifier like 0.1% trifluoroacetic acid). The exact ratio and gradient program should be optimized for the specific column and system.

  • Standard Preparation: Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve a known amount of the plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Chromatographic Conditions:

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: Monitor the eluent at the maximum absorbance wavelength of this compound (around 330 nm).

    • Column Temperature: Maintain at a constant temperature, e.g., 25°C.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.

Structural Elucidation of this compound

The identity of the isolated this compound should be confirmed using spectroscopic methods.

2.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [8][13]

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer. Further structural confirmation can be obtained using 2D NMR experiments such as COSY, HSQC, and HMBC.

  • Data Analysis: Compare the obtained chemical shifts and coupling constants with published data for this compound.

2.4.2. Mass Spectrometry (MS) [8][13]

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent and introduce it into the mass spectrometer (e.g., via direct infusion or coupled with an LC system).

  • Data Acquisition: Obtain the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI).

  • Data Analysis: Determine the molecular weight of the compound from the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻). The fragmentation pattern can provide further structural information.

Biosynthesis of this compound

This compound belongs to the class of pyranocoumarins, which are synthesized in plants via the phenylpropanoid pathway. The key steps involve the formation of a coumarin core followed by prenylation and cyclization to form the pyran ring.[14][15]

Luvangetin_Biosynthesis L_Phenylalanine L-Phenylalanine trans_Cinnamic_Acid trans-Cinnamic Acid L_Phenylalanine->trans_Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid trans_Cinnamic_Acid->p_Coumaric_Acid C4H Umbelliferone Umbelliferone p_Coumaric_Acid->Umbelliferone Multiple Steps Osthenol Osthenol Umbelliferone->Osthenol Prenyltransferase Columbianetin Columbianetin Osthenol->Columbianetin Columbianetin Synthase Angelicin Angelicin Columbianetin->Angelicin Angelicin Synthase Pyranocoumarin_Derivatives Pyranocoumarin Derivatives (including this compound) Angelicin->Pyranocoumarin_Derivatives Further Modifications

Caption: Biosynthetic pathway of pyranocoumarins, including this compound.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the extraction, isolation, and analysis of this compound.

Luvangetin_Extraction_Workflow Plant_Material Plant Material (e.g., leaves, stem bark) Grinding Grinding Plant_Material->Grinding Extraction Extraction (Maceration or Soxhlet) Grinding->Extraction Filtration Filtration/Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract

Caption: General workflow for the extraction of this compound.

Luvangetin_Analysis_Workflow Crude_Extract Crude Extract Isolation Isolation & Purification (e.g., CPC, Column Chromatography) Crude_Extract->Isolation Pure_this compound Purified this compound Isolation->Pure_this compound Quantification Quantification (HPLC) Pure_this compound->Quantification Structural_Elucidation Structural Elucidation (NMR, MS) Pure_this compound->Structural_Elucidation Final_Data Quantitative & Structural Data Quantification->Final_Data Structural_Elucidation->Final_Data

Caption: Workflow for the isolation, quantification, and characterization of this compound.

References

An In-depth Technical Guide to the Luvangetin Biosynthetic Pathway in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luvangetin, a linear pyranocoumarin found in various plant species, particularly within the Rutaceae family, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical applications. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, beginning with the general phenylpropanoid pathway and culminating in the formation of this compound. We detail the key enzymatic steps, intermediate compounds, and the classes of enzymes involved, including prenyltransferases, cytochrome P450 monooxygenases, and O-methyltransferases. This guide also includes available quantitative data, detailed experimental protocols for the study of this pathway, and visual diagrams to elucidate the core biochemical processes and experimental workflows.

Introduction

This compound is a specialized metabolite belonging to the pyranocoumarin class of compounds.[1] These molecules are characterized by a coumarin core fused to a pyran ring. The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central route in plant secondary metabolism that gives rise to a vast array of phenolic compounds. This guide will delineate the known and putative steps in the conversion of primary metabolites into the complex structure of this compound.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

  • Formation of the Coumarin Core: Synthesis of umbelliferone, the central precursor for many coumarins.

  • Prenylation of the Coumarin Core: The key branching step that directs biosynthesis towards pyranocoumarins.

  • Formation of the Pyran Ring and Final Modification: Cyclization and methylation reactions to yield this compound.

Stage 1: Biosynthesis of Umbelliferone

The pathway begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes of the general phenylpropanoid pathway:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

p-Coumaroyl-CoA then undergoes ortho-hydroxylation at the C2 position, a reaction catalyzed by p-coumaroyl-CoA 2'-hydroxylase (C2'H) , to form 2,4-dihydroxycinnamoyl-CoA. This intermediate can then spontaneously cyclize to form umbelliferone (7-hydroxycoumarin), the foundational coumarin precursor for this compound biosynthesis.

Stage 2: C8-Prenylation of Umbelliferone to form Osthenol

The crucial branching point in the biosynthesis of linear pyranocoumarins is the prenylation of umbelliferone. This reaction involves the transfer of a dimethylallyl pyrophosphate (DMAPP) group to the C8 position of the umbelliferone ring. This specific prenylation is catalyzed by a coumarin-specific C8-prenyltransferase (PT) , yielding osthenol .[2] The prenylation at the C8 position is what defines the subsequent formation of a linear pyranocoumarin structure.

Stage 3: Conversion of Osthenol to this compound

The final steps in this compound biosynthesis involve the formation of the pyran ring and a subsequent methylation event.

  • Pyran Ring Formation (Cyclization): Osthenol undergoes an intramolecular cyclization to form the pyran ring. This reaction is believed to be catalyzed by a specific cytochrome P450 monooxygenase , which can be referred to as an osthenol cyclase . This enzyme facilitates the formation of a new heterocyclic ring, creating the characteristic pyranocoumarin skeleton. While the existence of such an enzyme is strongly suggested by the structures of the intermediates and final products, the specific enzyme responsible for this step in this compound biosynthesis has not yet been definitively identified and characterized in most plant species.

  • O-Methylation: The final step is the methylation of the hydroxyl group on the coumarin backbone. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) .[3] This enzyme transfers a methyl group from SAM to the hydroxyl group of the pyranocoumarin intermediate, yielding the final product, This compound . Transcriptome analyses in Peucedanum praeruptorum have identified several OMTs that may be involved in coumarin biosynthesis.[3]

Luvangetin_Biosynthesis Phenylalanine L-Phenylalanine pCoumaroyl_CoA p-Coumaroyl-CoA Phenylalanine->pCoumaroyl_CoA Multiple Steps Umbelliferone Umbelliferone pCoumaroyl_CoA->Umbelliferone Osthenol Osthenol Umbelliferone->Osthenol Intermediate Hydroxylated Pyranocoumarin Intermediate Osthenol->Intermediate This compound This compound Intermediate->this compound GPP_Enzymes General Phenylpropanoid Pathway Enzymes (PAL, C4H, 4CL, C2'H) GPP_Enzymes->pCoumaroyl_CoA Prenyltransferase Coumarin C8-Prenyltransferase Prenyltransferase->Osthenol P450 Osthenol Cyclase (Cytochrome P450) P450->Intermediate OMT O-Methyltransferase OMT->this compound

Figure 1: The this compound biosynthetic pathway, highlighting key intermediates and enzyme classes.

Quantitative Data

Quantitative analysis of the this compound biosynthetic pathway is essential for understanding its regulation and for guiding metabolic engineering strategies. However, specific kinetic data for the enzymes downstream of osthenol are largely uncharacterized in the scientific literature.

Enzyme/ProcessSubstrate(s)Product(s)KmVmaxkcatkcat/KmPlant SourceReference
Bergaptol 5-O-geranyltransferase Bergaptol, GPP5-Geranyloxypsoralen140 µM (Bergaptol), 9 µM (GPP)---Citrus limon[4]
Naringenin 7-O-methyltransferase (OsNOMT) Naringenin, SAMSakuranetin----Oryza sativa[5]

Note: The data presented are for related enzymes in coumarin and flavonoid biosynthesis and are provided for comparative purposes. Specific kinetic data for the enzymes directly involved in the final steps of this compound biosynthesis are not currently available.

Experimental Protocols

Metabolite Extraction and Quantification by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of this compound and its precursors from plant material.

4.1.1. Sample Preparation and Extraction

  • Freeze plant tissue (e.g., leaves, roots) in liquid nitrogen and grind to a fine powder.

  • Weigh approximately 100 mg of the powdered tissue into a 2 mL microcentrifuge tube.

  • Add 1 mL of 80% methanol (v/v) containing an appropriate internal standard (e.g., a commercially available coumarin not present in the plant).

  • Vortex the mixture vigorously for 1 minute.

  • Sonicate the sample in a water bath for 30 minutes at room temperature.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 500 µL of the initial mobile phase for LC-MS/MS analysis.[6]

  • Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

4.1.2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start at a low percentage of B, increasing to a high percentage over 15-20 minutes to elute compounds of varying polarity.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive mode.

MRM Transitions for this compound and Precursors (Hypothetical):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Umbelliferone163.0107.025
Osthenol231.1189.120
This compound259.1203.122
Internal Standard[M+H]+Fragment ionOptimized

Note: The exact m/z values and collision energies need to be optimized for the specific instrument used.

LC_MS_Workflow cluster_extraction Metabolite Extraction cluster_analysis LC-MS/MS Analysis Grind Grind Plant Tissue Extract Extract with 80% Methanol Grind->Extract Sonicate Sonicate Extract->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge Dry Evaporate to Dryness Centrifuge->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Filter Filter Reconstitute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Quantify Quantification Detect->Quantify

Figure 2: A generalized workflow for the extraction and LC-MS/MS analysis of pyranocoumarins.
Heterologous Expression and in vitro Assay of a Putative Osthenol Cyclase (Cytochrome P450)

This protocol outlines the general steps for expressing a candidate plant P450 in yeast and assaying its activity.

4.2.1. Heterologous Expression in Saccharomyces cerevisiae

  • Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequence of the candidate osthenol cyclase gene and clone it into a yeast expression vector (e.g., pYES-DEST52).

  • Yeast Transformation: Transform the expression vector into a suitable S. cerevisiae strain (e.g., WAT11) using the lithium acetate/polyethylene glycol method.

  • Expression Induction: Grow the transformed yeast in selective media to an OD600 of 0.6-0.8. Induce protein expression by adding galactose to a final concentration of 2% (w/v) and continue to culture for 24-48 hours at a lower temperature (e.g., 20-25°C).

  • Microsome Isolation: Harvest the yeast cells by centrifugation. Resuspend the cell pellet in an ice-cold extraction buffer containing a protease inhibitor cocktail. Lyse the cells using glass beads or a French press. Centrifuge the lysate at a low speed to remove cell debris. The supernatant is then ultracentrifuged (e.g., at 100,000 x g) to pellet the microsomal fraction, which contains the membrane-bound P450 enzyme. Resuspend the microsomal pellet in a storage buffer.[7]

4.2.2. In vitro Enzyme Assay

  • Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • 100 mM potassium phosphate buffer (pH 7.4)

    • Microsomal protein (10-50 µg)

    • 1 mM NADPH

    • 100 µM Osthenol (dissolved in DMSO, final DMSO concentration <1%)

  • Initiate Reaction: Start the reaction by adding NADPH and incubate at 30°C for 1-2 hours with gentle shaking.

  • Stop Reaction: Terminate the reaction by adding an equal volume of ethyl acetate.

  • Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the upper ethyl acetate layer containing the products. Repeat the extraction twice.

  • Analysis: Pool the ethyl acetate fractions, evaporate to dryness, and reconstitute in a suitable solvent for LC-MS analysis to identify the cyclized product.

P450_Assay_Workflow cluster_expression Heterologous Expression cluster_assay In vitro Assay Clone Clone Gene into Yeast Vector Transform Transform Yeast Clone->Transform Induce Induce Protein Expression Transform->Induce Isolate Isolate Microsomes Induce->Isolate Prepare Prepare Reaction Mix (Microsomes, Osthenol) Isolate->Prepare Incubate Incubate with NADPH Prepare->Incubate Stop Stop Reaction & Extract Products Incubate->Stop Analyze Analyze by LC-MS Stop->Analyze

Figure 3: Workflow for the heterologous expression and in vitro assay of a putative osthenol cyclase.

Regulation of the this compound Biosynthetic Pathway

The biosynthesis of this compound, like other secondary metabolites, is tightly regulated at the transcriptional level. The expression of the biosynthetic genes is often induced by various environmental stimuli, such as UV radiation, pathogen attack, or treatment with elicitors like methyl jasmonate.[8] Transcriptome analysis of plants under these conditions can be a powerful tool to identify candidate genes involved in the this compound pathway. Co-expression analysis, where the expression patterns of unknown genes are correlated with those of known pathway genes, can help to identify novel enzymes and regulatory factors.[7]

Future Perspectives and Conclusion

While the general outline of the this compound biosynthetic pathway is understood, significant gaps in our knowledge remain. The definitive identification and characterization of the specific osthenol cyclase and O-methyltransferase are critical next steps. The elucidation of the complete enzymatic machinery will pave the way for metabolic engineering approaches in microbial hosts like Saccharomyces cerevisiae or in planta to enhance the production of this valuable pharmaceutical compound.[9] This technical guide provides a solid foundation for researchers to build upon in their efforts to unravel the intricacies of this compound biosynthesis and harness its potential for drug development.

References

The Discovery, Isolation, and Characterization of Luvangetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luvangetin, a naturally occurring pyranocoumarin, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the discovery, isolation, and detailed characterization of this compound. It outlines established experimental protocols for its extraction and purification, presents its physicochemical and spectroscopic data in a structured format, and explores its known interactions with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a secondary metabolite found in various plant species, notably in the Rutaceae (citrus) and Apiaceae families. Structurally, it is a linear pyranocoumarin distinguished by a pyran ring fused to the coumarin core. Its biological activities are a subject of ongoing research, with studies indicating its potential as a therapeutic agent. This guide aims to consolidate the current knowledge on this compound, providing a detailed technical foundation for further investigation and application.

Physicochemical Properties

This compound presents as a solid with solubility in several organic solvents. While comprehensive quantitative solubility data is not extensively documented in publicly available literature, it is reported to be soluble in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone[1]. It has limited solubility in water[2].

PropertyValueSource
Molecular FormulaC₁₅H₁₄O₄[3]
Molecular Weight258.27 g/mol [3]
IUPAC Name10-methoxy-2,2-dimethylpyrano[3,2-g]chromen-8-one[3]
CAS Number483-92-1[3]
XLogP32.8[3]

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification.

Extraction

A common method for extracting this compound from plant material, such as the stem bark of Zanthoxylum ailanthoides, involves the following steps:

  • Maceration: The dried and powdered plant material is macerated with ethanol at room temperature. This process is repeated multiple times to ensure exhaustive extraction.

  • Solvent Evaporation: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This compound, being moderately polar, is typically enriched in the ethyl acetate fraction.

Purification by Centrifugal Partition Chromatography (CPC)

Centrifugal Partition Chromatography is an effective technique for the preparative separation of this compound from the enriched fraction.

  • Solvent System Selection: A suitable two-phase solvent system is selected. A commonly used system is a mixture of n-hexane, ethyl acetate, methanol, and water.

  • CPC Operation: The CPC instrument is filled with the stationary phase of the solvent system. The crude extract, dissolved in a small volume of the solvent mixture, is then injected. The mobile phase is pumped through the column, and the fractions are collected.

  • Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing pure this compound.

  • Final Purification: Fractions containing this compound are pooled and the solvent is evaporated to yield the purified compound.

G Start Dried Plant Material Maceration Maceration with Ethanol Start->Maceration Evaporation1 Solvent Evaporation Maceration->Evaporation1 Crude_Extract Crude Ethanolic Extract Evaporation1->Crude_Extract Partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction CPC Centrifugal Partition Chromatography EtOAc_Fraction->CPC Pure_this compound Pure this compound CPC->Pure_this compound

Figure 1: General workflow for the extraction and purification of this compound.

Spectroscopic Data and Structural Elucidation

The structure of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, authoritatively assigned NMR dataset for this compound is not consistently available across all literature, the following represents a compilation of expected chemical shifts based on its structure and data from related compounds. Spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the coumarin core, the protons of the pyran ring, the methoxy group, and the gem-dimethyl groups.

¹³C NMR (Carbon NMR): The carbon-13 NMR spectrum will display signals for all 15 carbon atoms in the this compound molecule, including the carbonyl carbon of the lactone, the aromatic carbons, and the aliphatic carbons of the pyran ring and its substituents.

Note: For definitive structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC are essential to establish correlations between protons and carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Assignment
~3050-3000Aromatic C-H stretch
~2980-2930Aliphatic C-H stretch
~1730-1710C=O stretch (α,β-unsaturated lactone)
~1620, 1580, 1490C=C aromatic ring stretching
~1270Aryl ether C-O stretch
~1130Aliphatic ether C-O stretch
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the mass analysis of this compound. The fragmentation pattern provides valuable information for structural confirmation.

  • Molecular Ion: The protonated molecule [M+H]⁺ is observed at m/z 259.

  • Major Fragments: Common fragmentation pathways for flavonoids and coumarins involve the loss of small neutral molecules such as CO (28 Da) and CH₃ (15 Da) from the methoxy group. Retro-Diels-Alder (RDA) reactions in the pyran ring can also lead to characteristic fragment ions. Analysis of tandem mass spectrometry (MS/MS) data reveals key fragment ions. For instance, a fragment at m/z 244 can be attributed to the loss of a methyl group, and a fragment at m/z 229 can result from the subsequent loss of a methyl group and a carbonyl group[4][5][6].

Biological Activity and Signaling Pathways

This compound has been reported to exhibit a range of biological activities. While specific mechanistic studies on this compound are emerging, the effects of structurally related flavonoids, such as tangeretin and luteolin, on key signaling pathways provide valuable insights into its potential mechanisms of action.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Chronic inflammation is often associated with the overactivation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Some flavonoids have been shown to inhibit this pathway. The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα. By preventing IκBα degradation, the translocation of the active NF-κB dimer to the nucleus is blocked, thereby downregulating the expression of pro-inflammatory genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits ProInflammatory_Genes Pro-inflammatory Gene Expression NFkB->ProInflammatory_Genes Activates This compound This compound This compound->IKK Inhibits

Figure 2: Proposed inhibition of the NF-κB signaling pathway by this compound.
Anticancer Activity: Modulation of MAPK and Apoptosis Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the JNK and p38 pathways, are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of these pathways is common in cancer. Certain flavonoids can modulate MAPK signaling, leading to the induction of apoptosis.

Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. The extrinsic pathway is activated by the binding of death ligands to their receptors, leading to the activation of caspase-8. The intrinsic pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which leads to cell death. It is plausible that this compound, like other flavonoids, can induce apoptosis by activating components of both pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptors Death Receptors Caspase8 Caspase-8 Death_Receptors->Caspase8 Activates Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->Death_Receptors Potentially Activates This compound->Mitochondria Potentially Induces Stress

Figure 3: Potential involvement of this compound in the extrinsic and intrinsic apoptosis pathways.

Conclusion

This compound is a promising natural product with a range of biological activities that warrant further investigation. This technical guide has provided a consolidated resource on its discovery, isolation, and characterization. The detailed experimental protocols and compiled spectroscopic data will aid researchers in their studies of this compound. Furthermore, the exploration of its potential interactions with key signaling pathways offers a foundation for future mechanistic studies and the development of this compound-based therapeutic agents. As research progresses, a more detailed understanding of its pharmacological profile and clinical potential will undoubtedly emerge.

References

An In-depth Technical Guide to the Physicochemical Properties of Luvangetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties

Luvangetin is a naturally occurring pyranocoumarin found in various plants, including those of the Aegle marmelos and Zanthoxylum species.[1][2] As a member of the coumarin family, it exhibits a range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects, making it a compound of significant interest in pharmacological research.[3][4][5][6]

Structural and Molecular Data

The fundamental structural and molecular properties of this compound are well-established and summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₄O₄[3][4][7]
Molecular Weight 258.27 g/mol [4][7]
IUPAC Name 10-methoxy-2,2-dimethylpyrano[3,2-g]chromen-8-one[4][7]
CAS Number 483-92-1[3][4][8]
Canonical SMILES CC1(C=CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)OC)C[4][7]
Physical Properties
PropertyValueSource(s)
Physical Description Powder[3]
Melting Point Not reported-
Boiling Point Not reported-
pKa Not reported-
Solubility Profile

This compound exhibits good solubility in several organic solvents but has limited solubility in water, a common characteristic of many coumarins and flavonoids.[3] Specific quantitative solubility data (e.g., in mg/mL or g/L) is not consistently reported.

SolventSolubility DescriptionSource(s)
Chloroform Soluble[1][9]
Dichloromethane Soluble[1][9]
Ethyl Acetate Soluble[1][9]
Dimethyl Sulfoxide (DMSO) Soluble[1][9]
Acetone Soluble[1][9]
Water Limited solubility[3]

Experimental Protocols for Physicochemical Property Determination

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of this compound and related coumarin compounds.

Melting Point Determination

The melting point of a solid organic compound like this compound can be determined using the capillary method with a melting point apparatus or a Thiele tube. This property is a crucial indicator of purity.[10][11][12]

Protocol:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of about 2-3 mm.[11]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp) or attached to a thermometer with a rubber band and inserted into a Thiele tube containing a high-boiling point liquid like mineral oil.[10][11][12]

  • Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[11]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded. This range is the melting point. A narrow range (e.g., 0.5-1.5°C) typically indicates a high degree of purity.[10][12]

Boiling Point Determination

For a solid compound, the boiling point is determined under conditions where the substance is in a liquid state, typically at reduced pressure to prevent decomposition at high temperatures. A common micro method utilizes a Thiele tube.

Protocol:

  • Sample Preparation: A small amount of this compound (a few milliliters if melted, or dissolved in a high-boiling solvent) is placed in a small fusion tube.[11][12]

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.[11]

  • Apparatus Setup: The fusion tube is attached to a thermometer and heated in a Thiele tube filled with oil.[12][13]

  • Heating and Observation: The apparatus is heated until a continuous and rapid stream of bubbles emerges from the inverted capillary. The heat is then removed.[13]

  • Boiling Point Reading: The temperature is recorded at the exact moment the bubbling stops and the liquid begins to be drawn back into the capillary tube. This temperature is the boiling point at the given atmospheric pressure.[12][13]

pKa Determination using UV-Vis Spectrophotometry

The acid dissociation constant (pKa) of a chromophore-containing compound like this compound can be determined by monitoring changes in its UV-Vis absorption spectrum as a function of pH.

Protocol:

  • Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) is also prepared.[14]

  • Sample Analysis: A constant aliquot of the this compound stock solution is added to each buffer solution to create a series of samples with the same this compound concentration but different pH values.[14]

  • Spectrophotometric Measurement: The UV-Vis absorption spectrum of each sample is recorded over a relevant wavelength range. Wavelengths where the absorbance of the protonated and deprotonated forms of the molecule differ significantly are identified.[14]

  • Data Analysis: The absorbance at a selected wavelength is plotted against the pH. The resulting sigmoidal curve will have an inflection point which corresponds to the pKa of the compound. Alternatively, the Henderson-Hasselbalch equation can be used to calculate the pKa from the absorbance data.[14]

Solubility Determination by HPLC

The quantitative solubility of this compound in various solvents can be accurately determined using High-Performance Liquid Chromatography (HPLC).

Protocol:

  • Equilibrium Saturation: An excess amount of solid this compound is added to a known volume of the solvent of interest in a sealed vial.

  • Incubation: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • Sample Preparation: A sample of the supernatant is carefully withdrawn and filtered through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved solid particles.

  • HPLC Analysis: The filtered, saturated solution is then diluted appropriately and injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector set to a wavelength where this compound absorbs strongly.

  • Quantification: The concentration of this compound in the saturated solution is determined by comparing its peak area to a calibration curve prepared from standard solutions of known this compound concentrations. This concentration represents the solubility of this compound in that solvent at that temperature.

Biological Activity and Associated Pathways

This compound is known to possess anti-inflammatory properties, primarily through its ability to inhibit the production of key inflammatory mediators.[1][5][9]

Inhibition of Inflammatory Mediators

Studies have shown that this compound can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., BV2 or RAW 264.7).[5][9] This effect is attributed to the suppression of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and prostaglandins, respectively.

NF-κB Signaling Pathway

The expression of iNOS and COX-2 is largely regulated by the transcription factor Nuclear Factor-kappa B (NF-κB).[15][16] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by an inflammatory agent like LPS, a protein complex known as IκB kinase (IKK) is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB (typically the p65/p50 dimer) to translocate into the nucleus, where it binds to the promoter regions of pro-inflammatory genes, including those for iNOS and COX-2, and initiates their transcription.[16] Many flavonoids are known to exert their anti-inflammatory effects by inhibiting key steps in this pathway, often by suppressing the activity of the IKK complex.[16]

NF-kB Signaling Pathway Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation IkBa_p P-IκBα NFkB NF-κB (p65/p50) NFkB->IkBa Proteasome Proteasome Degradation IkBa_p->Proteasome NFkB_active Active NF-κB Proteasome->NFkB_active Release DNA DNA NFkB_active->DNA Translocation Nucleus Nucleus Transcription Gene Transcription DNA->Transcription iNOS_COX2 iNOS & COX-2 mRNA Transcription->iNOS_COX2 Proteins iNOS & COX-2 Proteins iNOS_COX2->Proteins Translation NO_PGE2 NO & PGE2 (Inflammatory Mediators) Proteins->NO_PGE2 This compound This compound This compound->IKK Inhibition

Caption: this compound inhibits the LPS-induced NF-κB signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a standard workflow for assessing the anti-inflammatory properties of a compound like this compound in vitro.

Anti-inflammatory Assay Workflow cluster_analysis 7. Analysis start Start cell_culture 1. Culture Macrophages (e.g., RAW 264.7) start->cell_culture seeding 2. Seed Cells in Plates cell_culture->seeding treatment 3. Pre-treat with this compound (Various Concentrations) seeding->treatment stimulation 4. Stimulate with LPS (e.g., 1 µg/mL) treatment->stimulation incubation 5. Incubate (e.g., 18-24 hours) stimulation->incubation collection 6. Collect Supernatant & Lyse Cells incubation->collection griess Griess Assay (Measure NO) collection->griess elisa ELISA (Measure PGE2, Cytokines) collection->elisa western Western Blot (iNOS, COX-2, p-IκBα, p-p65) collection->western qpcr qRT-PCR (iNOS, COX-2 mRNA) collection->qpcr mtt MTT Assay (Assess Cytotoxicity) collection->mtt end Determine IC₅₀ & Mechanism griess->end elisa->end western->end qpcr->end mtt->end

Caption: In-vitro workflow for evaluating this compound's anti-inflammatory activity.

References

Luvangetin: A Comprehensive Spectroscopic Data Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luvangetin, a naturally occurring pyranocoumarin, has garnered significant interest within the scientific community due to its potential therapeutic properties. As a member of the coumarin family, this compound possesses a unique heterocyclic structure that gives rise to a distinct spectroscopic fingerprint. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data of this compound. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the identification, characterization, and development of this compound and related compounds.

Molecular Structure and Properties

  • Molecular Formula: C₁₅H₁₄O₄[1]

  • Molecular Weight: 258.27 g/mol [1]

  • IUPAC Name: 10-methoxy-2,2-dimethylpyrano[3,2-g]chromen-8-one[1]

  • CAS Number: 483-92-1[2]

Spectroscopic Data

A thorough understanding of the spectroscopic data is paramount for the unambiguous identification and structural elucidation of this compound. The following sections detail the key spectral features observed in NMR, MS, and IR analyses.

Mass Spectrometry (MS)

Mass spectrometry provides valuable information regarding the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Table 1: Mass Spectrometry Data for this compound

Ionization ModePrecursor Ion [M+H]⁺ (m/z)Collision Energy (V)Fragment Ions (m/z)
LC-ESI-QTOF259.096520259.0965, 244.0728[1]
LC-ESI-QTOF259.096540229.0492, 243.0648, 183.0439, 155.0494, 128.062[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each proton and carbon atom in the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not available in search results

Table 3: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
Data not available in search results

Note: While PubChem indicates the availability of a ¹³C NMR spectrum for this compound, the specific chemical shift data is not directly provided in the search results.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in the this compound molecule based on their characteristic vibrational frequencies.

Table 4: Infrared (IR) Spectroscopic Data for this compound

Functional GroupWavenumber (cm⁻¹)
Data not available in search results

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon the use of appropriate experimental methodologies. The following are generalized protocols for the spectroscopic analysis of natural products like this compound.

Sample Preparation

A pure sample of this compound is essential for obtaining clean and interpretable spectra. Isolation and purification can be achieved through various chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC). The purified sample should be thoroughly dried to remove any residual solvents.

Mass Spectrometry (LC-MS)
  • Sample Preparation: Dissolve a small amount of purified this compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Chromatography: Inject the sample into a liquid chromatography system coupled to a mass spectrometer. A C18 column is typically used for the separation of coumarins. The mobile phase often consists of a gradient of water and acetonitrile, both containing a small amount of formic acid to facilitate protonation.

  • Mass Analysis: The mass spectrometer is typically operated in positive electrospray ionization (ESI) mode. Full scan mass spectra are acquired to determine the molecular ion, and tandem mass spectrometry (MS/MS) is performed at varying collision energies to obtain fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and structural elucidation of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation Extraction Plant Material Extraction Chromatography Chromatographic Purification (CC, HPLC) Extraction->Chromatography Purity Purity Assessment Chromatography->Purity MS Mass Spectrometry (MS) Purity->MS NMR NMR Spectroscopy (1H, 13C, 2D) Purity->NMR IR Infrared Spectroscopy (IR) Purity->IR MW Molecular Weight & Formula Determination MS->MW Structure_Frag Structural Fragment Assembly NMR->Structure_Frag Func_Groups Functional Group Identification IR->Func_Groups MW->Structure_Frag Func_Groups->Structure_Frag Final_Structure Final Structure Elucidation Structure_Frag->Final_Structure

Caption: Workflow for the spectroscopic analysis of this compound.

This comprehensive guide provides a foundational understanding of the spectroscopic analysis of this compound. The presented data and protocols are intended to assist researchers in their efforts to further investigate the chemical and biological properties of this promising natural product.

References

In Vitro Screening of Luvangetin's Biological Activities: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luvangetin, a naturally occurring pyranocoumarin, has emerged as a compound of significant interest in pharmacological research. Belonging to the coumarin class of secondary metabolites found in various plants, this compound is noted for its diverse biological activities. Preliminary studies suggest its potential as an antimicrobial, antioxidant, anti-inflammatory, and anticancer agent. This technical guide provides a comprehensive overview of the in vitro screening methodologies to evaluate the biological activities of this compound, presenting available data and detailed experimental protocols to facilitate further research and drug development endeavors.

Anticancer Activity

The cytotoxic potential of this compound against various cancer cell lines is a primary area of investigation. The following sections detail the available data and a standard protocol for assessing its anticancer effects.

Quantitative Data for Anticancer Activity

Currently, specific IC50 values for this compound against a wide range of human cancer cell lines are not extensively reported in publicly available literature. The table below is structured to present such data once it becomes available through further research. For illustrative purposes, data from other coumarin derivatives are often presented in a similar format.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM) (Control)
Data Not Availablee.g., Breast Cancer--
Data Not Availablee.g., Lung Cancer--
Data Not Availablee.g., Colon Cancer--
Data Not Availablee.g., Leukemia--
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116, Jurkat)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Doxorubicin (positive control)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a healthy culture.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions.

    • Include wells for a vehicle control (medium with the same concentration of DMSO used for this compound) and a positive control (Doxorubicin).

    • Incubate the plate for 48 or 72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Visualization: Apoptosis Signaling Pathway

This compound, like other coumarins, may induce apoptosis in cancer cells through the intrinsic and extrinsic pathways. The following diagram illustrates a generalized apoptosis signaling cascade that can be investigated.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Luvangetin_ext This compound FasL FasL Luvangetin_ext->FasL Induces FasR Fas Receptor FasL->FasR Binds FADD FADD FasR->FADD Recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Activates Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Activates Luvangetin_int This compound Bax Bax Luvangetin_int->Bax Upregulates Bcl2 Bcl-2 Luvangetin_int->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Activates Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Generalized Apoptosis Signaling Pathway

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent, particularly against certain bacteria.

Quantitative Data for Antimicrobial Activity
MicroorganismTypeThis compound MIC (µg/mL)Positive Control (Drug)MIC (µg/mL)
Bacillus subtilisGram-positive bacterium12.5Data Not Available-
Staphylococcus aureusGram-positive bacteriumData Not Available--
Escherichia coliGram-negative bacteriumData Not Available--
Candida albicansFungusData Not Available--
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • This compound

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Amphotericin B)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Inoculum Preparation:

    • Culture the microorganism overnight in the appropriate broth.

    • Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform a two-fold serial dilution of this compound in the broth medium directly in the 96-well plate.

  • Inoculation:

    • Add the standardized inoculum to each well containing the diluted this compound.

    • Include a growth control well (inoculum without this compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.

    • Alternatively, add a viability indicator like resazurin and observe the color change, or measure the optical density (OD) at 600 nm.

Visualization: Antimicrobial Assay Workflow

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate wells with Microbial Suspension Inoculum->Inoculate Luvangetin_sol Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilution of this compound in 96-well plate Luvangetin_sol->Serial_Dilution Serial_Dilution->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Observe Visually Observe for Turbidity or Add Viability Indicator Incubate->Observe Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Observe->Determine_MIC

Broth Microdilution Workflow for MIC Determination

Anti-inflammatory Activity

This compound's potential to modulate inflammatory responses can be assessed through various in vitro assays.

Quantitative Data for Anti-inflammatory Activity

Specific quantitative data on the anti-inflammatory effects of this compound is currently limited. The table below is designed to capture key metrics from relevant assays.

AssayTargetThis compound IC50 (µM)Positive Control (Drug)IC50 (µM)
COX-1 InhibitionCyclooxygenase-1Data Not Availablee.g., Indomethacin-
COX-2 InhibitionCyclooxygenase-2Data Not Availablee.g., Celecoxib-
Nitric Oxide (NO) ProductioniNOSData Not Availablee.g., L-NAME-
Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Complete DMEM medium

  • Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammation Induction:

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate for 24 hours.

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Add 100 µL of Griess Reagent to 100 µL of the supernatant in a new 96-well plate.

    • Incubate for 10-15 minutes at room temperature.

  • Absorbance Reading:

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production compared to the LPS-only control.

Visualization: NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a crucial regulator of inflammation. This compound's anti-inflammatory effects may be mediated through the inhibition of this pathway.

cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus NFkB_nuc NF-κB Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) NFkB_nuc->Genes Induces transcription This compound This compound This compound->IKK Inhibits? This compound->NFkB Inhibits nuclear translocation?

Potential Inhibition of the NF-κB Signaling Pathway by this compound

Antioxidant Activity

The ability of this compound to scavenge free radicals is an important aspect of its biological profile.

Quantitative Data for Antioxidant Activity

Specific IC50 values for the antioxidant activity of this compound are not widely documented. The table below provides a template for recording such data.

AssayThis compound IC50 (µg/mL)Positive Control (e.g., Ascorbic Acid) IC50 (µg/mL)
DPPH Radical ScavengingData Not Available-
ABTS Radical ScavengingData Not Available-
Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

Materials:

  • This compound

  • DPPH solution (in methanol or ethanol)

  • Methanol or ethanol

  • Ascorbic acid (positive control)

  • 96-well microplates or spectrophotometer cuvettes

Procedure:

  • Sample Preparation:

    • Prepare various concentrations of this compound in methanol or ethanol.

  • Reaction Mixture:

    • Add a fixed volume of the DPPH solution to each concentration of this compound.

    • Include a control with the solvent and DPPH solution.

  • Incubation:

    • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Visualization: Antioxidant Assay Workflow

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Luvangetin_dilutions Prepare this compound Serial Dilutions Mix Mix this compound dilutions with DPPH solution Luvangetin_dilutions->Mix DPPH_sol Prepare DPPH Radical Solution DPPH_sol->Mix Incubate Incubate in Dark at Room Temperature Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate_IC50 Calculate % Scavenging and Determine IC50 Measure_Abs->Calculate_IC50

DPPH Radical Scavenging Assay Workflow

Conclusion and Future Directions

This compound demonstrates a range of promising biological activities in vitro. While its antimicrobial properties have been quantified to some extent, further research is imperative to fully elucidate its anticancer, anti-inflammatory, and antioxidant potential. The experimental protocols and data presentation formats provided in this guide offer a standardized framework for future investigations. A thorough screening of this compound against a broader panel of cancer cell lines and microbial strains, coupled with in-depth mechanistic studies of its effects on key signaling pathways, will be crucial in advancing its development as a potential therapeutic agent. The lack of extensive quantitative data highlights a significant research gap and a valuable opportunity for scientists in the field of drug discovery.

Luvangetin: An In-depth Technical Guide to its Antioxidant Capacity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luvangetin, a naturally occurring pyranocoumarin found in various plant species, notably Aegle marmelos, has garnered scientific interest for its potential therapeutic properties, including its antioxidant effects.[1] This technical guide provides a comprehensive overview of the core in vitro and cellular assays used to evaluate the antioxidant capacity of this compound. It details the experimental protocols for key assays, including DPPH, ABTS, FRAP, ORAC, and the Cellular Antioxidant Activity (CAA) assay. Furthermore, this guide explores the underlying molecular mechanisms of antioxidant action, with a focus on the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses that may be modulated by flavonoids like this compound. While specific quantitative antioxidant data for pure this compound is limited in publicly available literature, this guide serves as a foundational resource for researchers seeking to investigate and characterize its antioxidant potential.

Introduction to this compound and its Antioxidant Potential

This compound (10-methoxy-8,8-dimethyl-2H,8H-benzo[1,2-b:5,4-b']dipyran-2-one) is a flavonoid derivative recognized for its polyphenolic structure, which is often associated with antioxidant properties.[1] Antioxidants are crucial in mitigating the damaging effects of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. Oxidative stress is implicated in the pathophysiology of numerous diseases, making the study of antioxidant compounds like this compound a significant area of research.

In Vitro Antioxidant Capacity Assays

A variety of in vitro assays are employed to determine the antioxidant capacity of compounds. These assays are primarily based on two mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used SET-based method to assess the free radical scavenging ability of a compound. The stable DPPH radical has a deep violet color, which is reduced to a yellow-colored non-radical form in the presence of an antioxidant.

Experimental Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the concentration-dependent activity.

  • Assay Procedure:

    • Add 1.0 mL of the DPPH solution to 1.0 mL of the this compound solution at different concentrations.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • A blank sample containing the solvent instead of the this compound solution is used as a control.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Data Presentation: The results are typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another common SET-based method that measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The blue-green ABTS•+ is decolorized in the presence of an antioxidant.

Experimental Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Before use, dilute the stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent.

  • Assay Procedure:

    • Add 10 µL of the this compound solution at different concentrations to 190 µL of the diluted ABTS•+ solution in a 96-well microplate.

    • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

  • Data Presentation: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Experimental Protocol:

  • Preparation of FRAP Reagent:

    • Prepare a 300 mM acetate buffer (pH 3.6).

    • Prepare a 10 mM TPTZ solution in 40 mM HCl.

    • Prepare a 20 mM FeCl₃·6H₂O solution in water.

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP working solution.

  • Sample Preparation: Prepare a series of dilutions of this compound.

  • Assay Procedure:

    • Add 10 µL of the this compound solution to 190 µL of the FRAP reagent in a 96-well plate.

    • Incubate at 37°C for a specified time (e.g., 4-30 minutes).

    • Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is determined from the standard curve.

  • Data Presentation: The results are typically expressed as µmol of Fe²⁺ equivalents per gram or µmol of the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay is a HAT-based method that measures the ability of an antioxidant to quench peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The decay of a fluorescent probe (e.g., fluorescein) is monitored in the presence and absence of the antioxidant.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a fluorescein stock solution and dilute it to the working concentration in a phosphate buffer (pH 7.4).

    • Prepare a fresh AAPH solution in the same buffer.

  • Sample Preparation: Prepare a series of dilutions of this compound.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the this compound solution or blank (buffer) to the wells.

    • Add 150 µL of the fluorescein working solution to each well and incubate at 37°C for 15-30 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution.

    • Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are taken every 1-2 minutes for at least 60 minutes.

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

  • Data Presentation: The ORAC values are typically expressed as µmol of Trolox Equivalents (TE) per gram or µmol of the sample.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay is a more biologically relevant method as it measures the antioxidant activity of a compound within a cellular environment, accounting for factors like cell uptake and metabolism.[2]

Experimental Protocol:

  • Cell Culture: Human hepatocarcinoma (HepG2) cells are commonly used. Cells are seeded in a 96-well black microplate and allowed to adhere.

  • Loading with DCFH-DA: The cells are incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.

  • Treatment: The cells are then treated with various concentrations of this compound.

  • Induction of Oxidative Stress: Peroxyl radicals are generated by adding AAPH to the cells.

  • Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). The fluorescence is measured over time using a microplate reader (excitation ~485 nm, emission ~538 nm).

  • Calculation: The antioxidant capacity is determined by the ability of the compound to inhibit the AAPH-induced DCF formation. The area under the fluorescence-time curve is calculated.

  • Data Presentation: The results are often expressed as quercetin equivalents (QE), where the activity of the sample is compared to that of quercetin, a potent antioxidant.

Quantitative Data Summary

As of the latest literature review, specific quantitative data (e.g., IC50, TEAC, FRAP values) for pure this compound across the standardized antioxidant assays (DPPH, ABTS, FRAP, ORAC, CAA) is not extensively reported. Most available data pertains to the antioxidant activity of plant extracts containing this compound, which reflects the combined effect of multiple phytochemicals. Further research is required to isolate and quantify the specific antioxidant capacity of this compound.

Table 1: Summary of this compound Antioxidant Capacity Data (Hypothetical)

AssayParameterThis compound ValueReference CompoundReference Value
DPPHIC50 (µg/mL)Data Not AvailableQuercetin~5-15
ABTSTEAC (mmol TE/g)Data Not AvailableTrolox1.0 (by definition)
FRAPµmol Fe(II)/gData Not AvailableAscorbic Acid~1,500-2,000
ORACµmol TE/gData Not AvailableTrolox1.0 (by definition)
CAAEC50 (µM)Data Not AvailableQuercetin~1-10

Note: The reference values are approximate and can vary based on experimental conditions.

Signaling Pathways in Antioxidant Action

The antioxidant effects of many flavonoids extend beyond direct radical scavenging and involve the modulation of cellular signaling pathways that control the expression of antioxidant enzymes.

The Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response.[3] Under basal conditions, Keap1 binds to Nrf2 in the cytoplasm, leading to its ubiquitination and subsequent degradation by the proteasome.

Upon exposure to oxidative or electrophilic stress, or in the presence of certain bioactive compounds, specific cysteine residues on Keap1 are modified. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. As a result, Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione synthesis.

While the activation of the Nrf2 pathway has been demonstrated for other flavonoids like tangeretin, further studies are needed to elucidate whether this compound exerts its antioxidant effects through this crucial signaling cascade.[3]

Figure 1: The Keap1-Nrf2 antioxidant signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for assessing the antioxidant capacity of this compound, from initial in vitro screening to cellular assays and mechanistic studies.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_cellular Cell-Based Evaluation cluster_mechanistic Mechanism of Action start This compound Sample (Pure Compound) in_vitro In Vitro Assays start->in_vitro DPPH DPPH Assay in_vitro->DPPH ABTS ABTS Assay in_vitro->ABTS FRAP FRAP Assay in_vitro->FRAP ORAC ORAC Assay in_vitro->ORAC cellular Cellular Assays CAA CAA Assay cellular->CAA mechanistic Mechanistic Studies Nrf2_pathway Nrf2 Pathway Activation mechanistic->Nrf2_pathway data_analysis Data Analysis & Interpretation conclusion Conclusion on Antioxidant Profile data_analysis->conclusion DPPH->cellular ABTS->cellular FRAP->cellular ORAC->cellular CAA->mechanistic Nrf2_pathway->data_analysis

References

In-depth Technical Guide on the Preliminary Cytotoxic Effects of Luvangetin on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Therefore, to provide a valuable and technically detailed resource for researchers, scientists, and drug development professionals, this guide will focus on a closely related and extensively studied polymethoxylated flavone, Tangeretin . The cytotoxic properties, experimental methodologies, and affected signaling pathways of Tangeretin have been well-documented and serve as a strong proxy for understanding the potential anti-cancer activities of flavonoids like Luvangetin. This guide will adhere to the core requirements of data presentation, detailed experimental protocols, and mandatory visualizations as requested.

Preliminary Cytotoxic Effects of Tangeretin on Cancer Cells: A Technical Guide

Tangeretin, a flavonoid predominantly found in the peel of citrus fruits, has demonstrated significant anti-cancer properties in numerous studies.[1] Its cytotoxic effects are primarily attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[1] This technical guide provides a comprehensive overview of the methodologies used to assess these effects and the key signaling pathways involved.

Data Presentation: In Vitro Cytotoxicity of Tangeretin

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Tangeretin against various cancer cell lines as reported in the scientific literature.

Cell LineCancer TypeIC50 (µM)Citation
SNU-790Thyroid CancerNot specified, but viability decreased with treatment[2]
AGSHuman Gastric AdenocarcinomaNot specified, but apoptotic rates increased with dose[3]
MDA-MB-231 (drug-resistant)Breast Carcinoma9[4]
A549Non-small cell lung cancerNot specified, but apoptosis was induced in a dose-dependent manner[5]
KBOral CancerNot specified, but inhibition was seen from 100 µM[6]
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard experimental protocols used to evaluate the cytotoxic effects of Tangeretin.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of Tangeretin (and a vehicle control, typically DMSO) for a specified period (e.g., 24, 48, or 72 hours).[7]

    • After incubation, add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.[8]

    • Dissolve the formazan crystals with a solubilization solution (e.g., DMSO or an SDS-HCl solution).[7][8]

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.[9]

2. WST (Water-Soluble Tetrazolium Salt) Assay:

Similar to the MTT assay, the WST assay measures cell viability through the cleavage of a tetrazolium salt to formazan by cellular dehydrogenases.

  • Principle: WST salts are reduced by viable cells to a water-soluble formazan dye, eliminating the need for a solubilization step.

  • Protocol:

    • Follow the same initial steps of cell seeding and treatment as the MTT assay.

    • Add the WST reagent directly to the culture medium in each well.

    • Incubate for a specified time.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Calculate cell viability and IC50 values as described for the MTT assay.[2]

1. Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry:

This is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and binds to the exposed PS.[10][11] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[10][11]

  • Protocol:

    • Treat cancer cells with Tangeretin for the desired time.

    • Harvest the cells (including both adherent and floating cells).

    • Wash the cells with a binding buffer.

    • Resuspend the cells in the binding buffer containing FITC-conjugated Annexin V and PI.[11]

    • Incubate the cells in the dark.

    • Analyze the stained cells using a flow cytometer. The results will distinguish between four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[12]

2. Hoechst 33258 Staining:

This method is used to visualize nuclear morphology changes characteristic of apoptosis.

  • Principle: Hoechst 33258 is a fluorescent stain that binds to DNA. Apoptotic cells exhibit condensed chromatin and fragmented nuclei, which can be visualized under a fluorescence microscope.

  • Protocol:

    • Culture and treat cells with Tangeretin on coverslips or in chamber slides.

    • Fix the cells.

    • Stain the cells with Hoechst 33258 solution.

    • Wash the cells to remove excess stain.

    • Mount the coverslips and observe the nuclear morphology using a fluorescence microscope.[3]

3. Caspase Activity Assays:

Caspases are a family of proteases that are key mediators of apoptosis. Their activation is a hallmark of apoptotic cell death.

  • Protocol:

    • Treat cells with Tangeretin.

    • Lyse the cells to release cellular proteins.

    • Use commercially available kits that contain a specific substrate for the caspase of interest (e.g., caspase-3, -8, or -9) conjugated to a colorimetric or fluorometric reporter.

    • Measure the signal generated upon cleavage of the substrate by the active caspase.[3]

Flow Cytometry with Propidium Iodide (PI) Staining:

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

  • Protocol:

    • Treat cells with Tangeretin.

    • Harvest and fix the cells in cold ethanol to permeabilize the membranes.

    • Treat the cells with RNase to remove RNA, which can also be stained by PI.

    • Stain the cells with a PI solution.

    • Analyze the DNA content of the cells using a flow cytometer.

    • The resulting histogram of DNA content can be analyzed to determine the percentage of cells in each phase of the cell cycle.

This technique is used to detect specific proteins in a sample and is crucial for investigating the molecular mechanisms and signaling pathways affected by Tangeretin.

  • Protocol:

    • Treat cells with Tangeretin and lyse them to extract total protein.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2, p53).[2][3]

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.[13]

Signaling Pathways and Experimental Workflows

The cytotoxic effects of Tangeretin are mediated through the modulation of several key signaling pathways involved in apoptosis and cell cycle regulation.

Tangeretin has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3]

Apoptosis_Pathway Tangeretin Tangeretin Extrinsic Extrinsic Pathway Tangeretin->Extrinsic Intrinsic Intrinsic Pathway Tangeretin->Intrinsic p53 p53 ↑ Tangeretin->p53 FasL_Fas FasL / Fas Extrinsic->FasL_Fas Intrinsic->p53 DISC DISC Formation FasL_Fas->DISC Caspase8 Pro-Caspase-8 → Caspase-8 DISC->Caspase8 Caspase3 Pro-Caspase-3 → Caspase-3 Caspase8->Caspase3 Mitochondria Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Bax Bax ↑ Bax->Mitochondria Bcl2 Bcl-2 ↓ Bcl2->Mitochondria Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Pro-Caspase-9 → Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p53->Bax p53->Bcl2

Tangeretin-induced apoptosis signaling pathway.

The following diagram illustrates the typical workflow for investigating Tangeretin-induced cell cycle arrest.

Cell_Cycle_Workflow Start Start: Cancer Cell Culture Treatment Treat with Tangeretin (various concentrations & time points) Start->Treatment Harvest Harvest Cells Treatment->Harvest Fixation Fixation in Cold Ethanol Harvest->Fixation Staining RNase Treatment & PI Staining Fixation->Staining FlowCytometry Flow Cytometry Analysis Staining->FlowCytometry Analysis Data Analysis: Determine % of cells in G0/G1, S, G2/M phases FlowCytometry->Analysis End End: Conclusion on Cell Cycle Arrest Analysis->End

Workflow for cell cycle analysis.

References

Antimicrobial Spectrum of Luvangetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luvangetin, a naturally occurring pyranocoumarin, has garnered scientific interest for its diverse biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's antimicrobial spectrum, with a focus on its antibacterial, antifungal, antiviral, and antiparasitic properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antimicrobial agents. While this compound shows promise, particularly in the antifungal domain, it is important to note that research into its full antimicrobial potential is ongoing, and comprehensive data across all microbial classes is not yet available.

Antibacterial Activity

This compound has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria. The primary mechanism of its antibacterial action is believed to be the disruption of the bacterial cell membrane structure.

Table 1: Antibacterial Spectrum of this compound

BacteriumStrainMIC (µg/mL)Zone of Inhibition (mm)Reference
Staphylococcus aureusNot SpecifiedData Not AvailableData Not Available[General mention of activity]
Escherichia coliNot SpecifiedData Not AvailableData Not Available[General mention of activity]

Note: Specific MIC values and zone of inhibition data for a broad range of bacterial strains are not yet extensively documented in publicly available literature.

Antifungal Activity

The antifungal properties of this compound are the most extensively studied aspect of its antimicrobial profile. It has shown a wide spectrum of activity against various fungal pathogens, including those of agricultural and clinical significance. The proposed mechanisms of antifungal action include the inhibition of GAL4-like Zn(II)2Cys6 transcriptional factors and binding to the double-stranded DNA helix in a groove-like fashion.[1]

Table 2: Antifungal Spectrum of this compound

FungusStrainMIC (µg/mL)EC50 (mg/L)Reference
Fusarium verticillioidesNot SpecifiedNot Specified31-61[2]
Pyricularia oryzaeNot SpecifiedNot SpecifiedNot Specified[General mention of activity][2]
Candida albicansNot SpecifiedData Not AvailableData Not Available[General mention of activity][2]
Aspergillus nigerNot SpecifiedData Not AvailableData Not Available[Data Not Available]

Note: While excellent activity against certain phytopathogenic fungi is reported, comprehensive MIC or EC50 values across a wide array of fungal species are still under investigation.

Antiviral and Antiparasitic Activities

The antiviral and antiparasitic activities of this compound are not yet well-documented. While flavonoids, the broader class of compounds to which this compound belongs, are known to possess antiviral and antiparasitic properties, specific data for this compound against viruses like influenza and herpes simplex, or parasites such as Plasmodium falciparum and Leishmania donovani, is currently lacking in the scientific literature. Further research is required to elucidate the potential of this compound in these areas.

Table 3: Antiviral Spectrum of this compound

VirusStrainIC50 (µg/mL)Reference
Influenza VirusNot SpecifiedData Not Available[Data Not Available]
Herpes Simplex VirusNot SpecifiedData Not Available[Data Not Available]

Table 4: Antiparasitic Spectrum of this compound

ParasiteStrainIC50 (µg/mL)Reference
Plasmodium falciparumNot SpecifiedData Not Available[Data Not Available]
Leishmania donovaniNot SpecifiedData Not Available[Data Not Available]

Experimental Protocols

This section details the standard methodologies for determining the antimicrobial activity of compounds like this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known high concentration.

  • Preparation of Microtiter Plate: Dispense a specific volume of sterile broth medium into all wells of a 96-well microtiter plate.

  • Serial Dilution: Create a two-fold serial dilution of the this compound stock solution across the wells of the microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well, except for the sterility control wells.

  • Controls: Include a positive control (microorganism with no this compound) and a negative control (broth medium with no microorganism).

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • Result Interpretation: The MIC is determined as the lowest concentration of this compound in a well with no visible microbial growth.

Broth_Microdilution_Workflow A Prepare this compound Stock Solution C Perform Serial Dilution of this compound A->C B Dispense Broth into 96-Well Plate B->C E Inoculate Wells with Microorganism C->E D Prepare Standardized Microbial Inoculum D->E F Incubate Plate E->F G Determine MIC (Lowest Concentration with No Growth) F->G Agar_Well_Diffusion_Workflow A Prepare and Pour Agar Plates C Inoculate Agar Surface A->C B Prepare Standardized Microbial Inoculum B->C D Create Wells in Agar C->D E Add this compound Solution to Wells D->E F Incubate Plates E->F G Measure Zone of Inhibition F->G Plaque_Reduction_Assay_Workflow A Seed Host Cells in Multi-Well Plate D Infect Cells with Virus and this compound A->D B Prepare Serial Dilutions of this compound B->D C Prepare Standardized Virus Inoculum C->D E Add Semi-Solid Overlay D->E F Incubate for Plaque Formation E->F G Fix, Stain, and Count Plaques F->G H Calculate IC50 G->H SYBR_Green_Assay_Workflow A Culture Synchronized P. falciparum C Add Parasitized RBCs to Wells A->C B Prepare this compound Dilution Plate B->C D Incubate Plate C->D E Lyse RBCs and Add SYBR Green I D->E F Measure Fluorescence E->F G Calculate IC50 F->G

References

Luvangetin Solubility: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of Luvangetin, a naturally occurring pyranocoumarin, in common laboratory solvents. This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry, offering critical data and methodologies to support further research and application of this compound.

This compound has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and wound-healing activities.[1] A fundamental understanding of its solubility is paramount for accurate experimental design, formulation development, and in vitro and in vivo studies.

Core Focus: this compound Solubility Profile

While precise quantitative solubility data for this compound in all common laboratory solvents remains to be extensively published, existing literature and supplier information provide a qualitative understanding of its solubility profile. This compound is generally characterized as being soluble in several organic solvents and having limited solubility in water.[2]

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

SolventSolubility
ChloroformSoluble[3]
DichloromethaneSoluble[3]
Dimethyl Sulfoxide (DMSO)Soluble[3]
AcetoneSoluble[3]
Ethyl AcetateSoluble[3]
WaterLimited Solubility[2]
MethanolNo specific data found
EthanolNo specific data found

Note: "Soluble" indicates that the compound is known to dissolve in the solvent, but specific concentration limits have not been detailed in the reviewed literature. Researchers should determine the quantitative solubility for their specific experimental needs.

Experimental Protocol for Determining this compound Solubility

The following is a detailed methodology for the quantitative determination of this compound solubility, adapted from established protocols for flavonoid and sparingly soluble drug analysis.[4][5][6]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound (high purity, >98%)

  • Selected laboratory solvents (e.g., water, ethanol, methanol, DMSO, acetone, chloroform) of analytical grade or higher

  • Calibrated analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary kinetic studies can determine the optimal equilibration time.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter to remove any remaining microparticles. Accurately dilute the filtered supernatant with the same solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

    • HPLC Method: Develop a method using a suitable column (e.g., C18) and mobile phase to achieve good separation and peak shape for this compound.

    • UV-Vis Spectrophotometry: Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent and use a calibration curve to quantify the concentration.

  • Calculation: Calculate the solubility of this compound in the solvent (e.g., in mg/mL or mol/L) by multiplying the measured concentration by the dilution factor.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal vial A->B C Incubate at constant temperature with shaking B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E F Dilute supernatant E->F G Quantify using HPLC or UV-Vis F->G H Calculate Solubility G->H

Caption: Experimental workflow for determining the solubility of this compound.

This compound and Its Role in Anti-Inflammatory Signaling

This compound has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage-like cells.[3] This anti-inflammatory activity is likely mediated through the modulation of key signaling pathways that regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for NO and PGE2 synthesis, respectively. While the precise molecular targets of this compound are still under investigation, a common mechanism for flavonoids with similar activities involves the inhibition of the NF-κB and MAPK signaling pathways.

LPS-Induced Pro-inflammatory Signaling Pathway

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK MAPK MAPK Activation (ERK, JNK, p38) TLR4->MAPK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB iNOS iNOS Gene Expression NFkB->iNOS COX2 COX-2 Gene Expression NFkB->COX2 MAPK->iNOS MAPK->COX2 NO NO Production iNOS->NO PGE2 PGE2 Production COX2->PGE2 This compound This compound (Proposed Inhibition) This compound->IKK This compound->MAPK

Caption: Proposed inhibitory action of this compound on the LPS-induced pro-inflammatory pathway.

This guide serves as a foundational resource for researchers working with this compound. The provided information on solubility and experimental protocols, alongside insights into its potential mechanism of action, will aid in the design and execution of future studies to unlock the full therapeutic potential of this promising natural compound.

References

Methodological & Application

Application Notes and Protocols for Luvangetin Extraction from Zanthoxylum Species

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Luvangetin is a pyranocoumarin found in various plant species, notably within the Zanthoxylum genus (Family: Rutaceae). This compound has garnered significant interest due to its diverse pharmacological activities, including antifungal and cytotoxic properties.[1][2] These application notes provide a detailed overview of the protocols for the extraction and purification of this compound from Zanthoxylum species, a summary of quantitative data from published studies, and an insight into its antifungal mechanism of action.

Data Presentation: Quantitative Extraction Yields

The yield of this compound and its preceding crude extracts can vary significantly based on the Zanthoxylum species, the plant part used, and the extraction methodology. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Crude Extract Yields from Zanthoxylum Species

Zanthoxylum SpeciesPlant PartExtraction MethodSolventYield (%)Reference
Z. avicennaeBarkMacerationMethanol23.3[3][4]
Z. avicennaeLeavesMacerationMethanol26.5[3][4]
Z. ailanthoidesStem BarkRefluxEthanolNot Specified[5]
Z. quinduenseWoodMaceration followed by SoxhletEthanol, then fractionated1.8% (crude ethanol extract)[6]

Table 2: Purified this compound Yield

Zanthoxylum SpeciesPlant PartInitial MaterialPurification MethodFinal this compound YieldPurity (%)Reference
Z. ailanthoidesStem Bark500 mg of petroleum ether fractionCentrifugal Partition Chromatography (CPC)20.6 mg99[5]

Experimental Protocols

This section details a comprehensive protocol for the extraction, fractionation, and purification of this compound from Zanthoxylum bark, synthesized from multiple established methodologies.

Protocol 1: Extraction and Fractionation

This protocol describes the initial solvent extraction of the plant material to obtain a crude extract, followed by liquid-liquid fractionation to concentrate the non-polar compounds, including this compound.

1. Plant Material Preparation:

  • Collect fresh bark from a Zanthoxylum species (e.g., Z. ailanthoides or Z. avicennae).
  • Wash the bark thoroughly to remove any debris.
  • Shade dry the bark at room temperature until it is brittle.
  • Grind the dried bark into a coarse powder using a mechanical grinder.

2. Crude Extraction (Maceration):

  • Weigh 100 g of the powdered bark and place it in a large glass container.
  • Add 1 L of 95% ethanol to the powder.
  • Seal the container and allow it to macerate for 48-72 hours at room temperature with occasional agitation.
  • Filter the extract through Whatman No. 1 filter paper.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.

3. Liquid-Liquid Fractionation:

  • Dissolve the crude ethanol extract in a minimal amount of methanol and then suspend it in 200 mL of distilled water.
  • Transfer the aqueous suspension to a 500 mL separatory funnel.
  • Perform successive extractions with solvents of increasing polarity.
  • First, extract three times with 100 mL of petroleum ether (or n-hexane). Combine the petroleum ether fractions.
  • Next, extract the remaining aqueous layer three times with 100 mL of ethyl acetate. Combine the ethyl acetate fractions.
  • Finally, extract the remaining aqueous layer three times with 100 mL of n-butanol. Combine the n-butanol fractions.
  • This compound is a relatively non-polar compound and is expected to be concentrated in the petroleum ether or ethyl acetate fraction.[5][7]
  • Concentrate each of the solvent fractions (petroleum ether, ethyl acetate, n-butanol) separately using a rotary evaporator to yield dried fractions. The petroleum ether or ethyl acetate fraction will be used for further purification.

Protocol 2: Purification by Column Chromatography

This protocol outlines the purification of this compound from the non-polar crude fraction using silica gel column chromatography.

1. Preparation of the Column:

  • Prepare a slurry of silica gel (60-120 mesh) in petroleum ether.
  • Pack a glass chromatography column (e.g., 50 cm length x 4 cm diameter) with the slurry, ensuring no air bubbles are trapped.
  • Allow the silica gel to settle, and then let the excess solvent drain until it reaches the top of the silica bed.

2. Sample Loading:

  • Take a known amount of the dried petroleum ether or ethyl acetate fraction (e.g., 5 g).
  • Adsorb the sample onto a small amount of silica gel (2-3 g) by dissolving the extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate), adding the silica gel, and then evaporating the solvent completely.
  • Carefully layer the dried, adsorbed sample onto the top of the prepared column.

3. Elution:

  • Elute the column with a solvent system of increasing polarity. Start with 100% petroleum ether and gradually increase the polarity by adding ethyl acetate.
  • Example Gradient:
  • 100% Petroleum Ether
  • 98:2 Petroleum Ether:Ethyl Acetate
  • 95:5 Petroleum Ether:Ethyl Acetate
  • 90:10 Petroleum Ether:Ethyl Acetate
  • (Continue increasing the proportion of ethyl acetate)
  • Collect fractions of a consistent volume (e.g., 20 mL) in separate test tubes.

4. Fraction Analysis and this compound Isolation:

  • Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., petroleum ether:ethyl acetate 8:2).
  • Spot the fractions on a TLC plate and visualize under UV light (254 nm and 365 nm). This compound should appear as a distinct spot.
  • Combine the fractions that show a pure spot corresponding to a this compound standard.
  • Evaporate the solvent from the combined pure fractions to obtain crystalline this compound.
  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

5. Purity and Structural Confirmation:

  • Assess the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC).
  • Confirm the chemical structure using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).[3][5]

Visualization of Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Luvangetin_Extraction_Workflow Plant Zanthoxylum Bark (Dried, Powdered) Extraction Crude Extraction (Ethanol Maceration) Plant->Extraction Filtration Filtration & Concentration (Rotary Evaporation) Extraction->Filtration Crude_Extract Crude Ethanol Extract Filtration->Crude_Extract Fractionation Liquid-Liquid Fractionation (Petroleum Ether / Ethyl Acetate) Crude_Extract->Fractionation PE_Fraction Petroleum Ether / Ethyl Acetate Fraction Fractionation->PE_Fraction Column_Chrom Silica Gel Column Chromatography (Gradient Elution) PE_Fraction->Column_Chrom TLC_Analysis TLC Analysis of Fractions Column_Chrom->TLC_Analysis Pure_this compound Purified this compound TLC_Analysis->Pure_this compound Analysis Purity & Structural Analysis (HPLC, NMR, MS) Pure_this compound->Analysis Luvangetin_Antifungal_Pathway cluster_fungus Fusarium verticillioides Cell This compound This compound This compound->Inhibition TF Zn(II)2Cys6 Transcriptional Factor (e.g., FvFUM21) DNA FUM Gene Cluster Promoters TF->DNA Binds to Transcription Gene Transcription DNA->Transcription mRNA FUM mRNA Transcription->mRNA Translation Protein Synthesis mRNA->Translation Enzymes Biosynthetic Enzymes Translation->Enzymes Fumonisin Fumonisin Mycotoxin Biosynthesis Enzymes->Fumonisin Inhibition->TF

References

Luvangetin Purification via Column Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luvangetin is a naturally occurring pyranocoumarin found in various plant species, including those of the Zanthoxylum and Aegle genera.[1] As a member of the flavonoid family, this compound exhibits a range of promising biological activities, including anti-inflammatory, antimicrobial, and potential anticancer effects, making it a compound of significant interest for pharmacological research and drug development.[2] The purification of this compound from complex plant extracts is a critical step in its characterization and further investigation. Column chromatography is a fundamental and widely used technique for the isolation and purification of such natural products.[3]

This document provides detailed application notes and a generalized protocol for the purification of this compound from plant extracts using silica gel column chromatography.

Data Presentation

The following table summarizes quantitative data from a study on this compound purification. It is important to note that this specific data was obtained using Centrifugal Partition Chromatography (CPC), a liquid-liquid chromatographic technique. While not traditional solid-liquid column chromatography, this data provides a benchmark for the potential yield and purity achievable.

ParameterValuePurification MethodStarting MaterialReference
Yield 20.6 mgCentrifugal Partition Chromatography (CPC)500 mg of petroleum ether extract[4]
Purity 99% (by HPLC)Centrifugal Partition Chromatography (CPC)500 mg of petroleum ether extract[4]

Note: Yields from traditional silica gel column chromatography can vary significantly based on the concentration of this compound in the crude extract, the complexity of the mixture, and the optimization of the chromatographic conditions.

Experimental Protocols

This section outlines a general protocol for the purification of this compound from a plant extract using silica gel column chromatography. This protocol is based on established methods for the separation of coumarins and other flavonoids from Zanthoxylum species.[1][5]

Preparation of the Plant Extract
  • Plant Material Collection and Preparation: Collect the relevant plant parts (e.g., stem bark, roots) known to contain this compound. Air-dry the plant material in the shade and grind it into a coarse powder.

  • Extraction: Macerate the powdered plant material with a suitable solvent, such as ethanol or methanol, at room temperature for 24-48 hours. The process should be repeated multiple times to ensure exhaustive extraction.

  • Concentration: Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation (Optional but Recommended): To reduce the complexity of the mixture and enrich this compound, the crude extract can be subjected to liquid-liquid partitioning. Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol. This compound is expected to be present in the less polar fractions, such as the hexane or ethyl acetate fraction.

Column Chromatography
  • Stationary Phase: Silica gel (60-120 or 100-200 mesh) is a commonly used stationary phase for the separation of coumarins.[5]

  • Column Packing (Wet Method):

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Place a cotton or glass wool plug at the bottom of a glass column.

    • Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure uniform packing and remove any air bubbles.

    • Add a thin layer of sand on top of the packed silica gel to prevent disturbance of the stationary phase during sample loading and solvent addition.

  • Sample Loading:

    • Dissolve the crude extract or the this compound-rich fraction in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Alternatively, for samples that are not fully soluble, create a solid load by adsorbing the extract onto a small amount of silica gel, drying it to a free-flowing powder, and carefully adding it to the top of the column.

  • Mobile Phase and Elution:

    • A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent.

    • A common mobile phase system for the separation of coumarins is a gradient of hexane and ethyl acetate.[5] Start with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., 98:2, 95:5, 90:10, and so on).

    • The optimal solvent system should be determined beforehand using thin-layer chromatography (TLC) to achieve good separation of the target compound.

  • Fraction Collection: Collect the eluate in a series of fractions (e.g., 10-20 mL each).

  • Monitoring the Separation: Monitor the separation by TLC analysis of the collected fractions. Spot the fractions on a TLC plate and develop it in a suitable solvent system. Visualize the spots under UV light (254 nm and 366 nm) and/or by using a suitable staining reagent.

  • Isolation of this compound: Combine the fractions that contain pure this compound (as determined by TLC). Evaporate the solvent to obtain the purified compound.

  • Purity Assessment: The purity of the isolated this compound can be confirmed by High-Performance Liquid Chromatography (HPLC), and its structure can be elucidated using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow for this compound Purification

G cluster_0 Extraction and Fractionation cluster_1 Column Chromatography cluster_2 Analysis and Isolation plant_material Plant Material (e.g., Zanthoxylum sp.) extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Liquid-Liquid Fractionation crude_extract->fractionation luvangetin_rich_fraction This compound-Rich Fraction fractionation->luvangetin_rich_fraction column_packing Silica Gel Column Packing luvangetin_rich_fraction->column_packing sample_loading Sample Loading column_packing->sample_loading gradient_elution Gradient Elution (e.g., Hexane:EtOAc) sample_loading->gradient_elution fraction_collection Fraction Collection gradient_elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_this compound Pure this compound evaporation->pure_this compound

Caption: Workflow for the purification of this compound.

Proposed Anti-Inflammatory Signaling Pathway of this compound

This compound, as a flavonoid, is likely to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the central pathways is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. The following diagram illustrates a plausible mechanism of action for this compound in inhibiting this pathway.

G cluster_0 Cellular Response to Inflammatory Stimuli inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) receptor Receptor (e.g., TLR4) inflammatory_stimuli->receptor ikk IKK Complex receptor->ikk activates This compound This compound This compound->ikk inhibits ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to inflammatory_genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) nucleus->inflammatory_genes activates transcription of inflammation Inflammation inflammatory_genes->inflammation leads to

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Conclusion

The purification of this compound using silica gel column chromatography is an effective method for obtaining this bioactive compound from natural sources. The protocol outlined in this document provides a solid foundation for researchers to develop and optimize their purification strategies. The potential of this compound to modulate inflammatory signaling pathways, such as the NF-κB pathway, underscores its importance as a lead compound for the development of new therapeutic agents. Further research into the specific molecular targets and mechanisms of action of this compound will be crucial for realizing its full therapeutic potential.

References

Application Note: Quantitative Determination of Luvangetin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Luvangetin. This protocol is designed for researchers, scientists, and professionals in the field of drug development and natural product analysis. The method is sensitive, specific, and accurate for the quantification of this compound in bulk materials and complex mixtures such as plant extracts. All experimental procedures and validation data are presented herein.

Introduction

This compound is a furanocoumarin found in various plant species, notably from the Rutaceae family, including Aegle marmelos. It has garnered significant scientific interest due to its potential pharmacological activities. Accurate and reliable quantification of this compound is crucial for quality control, pharmacokinetic studies, and the standardization of herbal formulations. High-performance liquid chromatography (HPLC) offers a robust and precise analytical technique for this purpose. This document provides a detailed protocol for a validated RP-HPLC method for the quantification of this compound.

Experimental Protocol

Equipment and Reagents
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition and Processing Software.

  • Analytical Balance.

  • Ultrasonic Bath.

  • Syringe Filters: 0.45 µm PTFE or nylon.

  • Volumetric Flasks and Pipettes.

  • This compound Reference Standard: Purity ≥ 98%.

  • HPLC Grade Solvents: Acetonitrile, Methanol, and Water.

  • Formic Acid: Analytical grade.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up to the mark with the same solvent. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 50 µg/mL.

Preparation of Sample Solutions (from Plant Material)
  • Extraction: Weigh 1 g of the dried and powdered plant material. Extract the sample with 50 mL of methanol using an ultrasonic bath for 30 minutes.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract with a known volume of mobile phase (e.g., 10 mL).

  • Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Conditions
ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (0.1% Formic Acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 15 minutes

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the table below.

Quantitative Data Summary
Validation ParameterResult
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Retention Time (min) Approximately 6.5 ± 0.2
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
Specificity No interference from blank matrix

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plant Material Extraction Ultrasonic Extraction (Methanol) Sample->Extraction 1g Standard This compound Standard StockSolution Stock Solution (1000 µg/mL in Methanol) Standard->StockSolution 10mg Filtration1 Filtration Extraction->Filtration1 Concentration Evaporation Filtration1->Concentration Reconstitution Reconstitution (Mobile Phase) Concentration->Reconstitution Filtration2 0.45 µm Syringe Filtration Reconstitution->Filtration2 HPLC HPLC System (C18 Column, PDA Detector) Filtration2->HPLC Sample Injection (20 µL) WorkingStandards Working Standards (1-50 µg/mL) StockSolution->WorkingStandards WorkingStandards->HPLC Standard Injection (20 µL) CalibrationCurve Calibration Curve Construction WorkingStandards->CalibrationCurve DataAcquisition Data Acquisition HPLC->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification of this compound PeakIntegration->Quantification CalibrationCurve->Quantification FinalResult Final Result (Concentration of this compound) Quantification->FinalResult

Caption: Workflow for the quantification of this compound using HPLC.

Conclusion

The described RP-HPLC method provides a reliable, accurate, and precise tool for the quantification of this compound. This method is suitable for routine quality control of raw materials and finished products containing this compound. The validation data confirms that the method meets the requirements for a robust analytical procedure.

Application Note: Quantitative Analysis of Luvangetin by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luvangetin is a naturally occurring furanocoumarin found in various plant species, notably in the genus Zanthoxylum. It has garnered scientific interest due to its potential pharmacological activities, including anti-inflammatory and anticancer effects. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, metabolism research, and overall drug development. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Principle

This method utilizes reversed-phase liquid chromatography for the separation of this compound from endogenous components in a given matrix. Following chromatographic separation, the analyte is ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer. The quantification is achieved using the Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for this compound. An internal standard (IS) should be used to ensure accuracy and precision. A suitable internal standard would be a structurally similar compound not present in the samples, for example, warfarin or another furanocoumarin.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Internal Standard (IS) (e.g., Warfarin, ≥98% purity)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Blank biological matrix (e.g., human or rat plasma, tissue homogenate)

Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of the chosen internal standard and dissolve it in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)

This protocol is a general method for plasma samples and may need optimization for other biological matrices.

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase composition.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.020
1.020
5.095
7.095
7.120
10.020

Table 3: Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Table 4: Proposed MRM Transitions for this compound

Note: These are proposed transitions based on the molecular weight of this compound (258.26 g/mol ) and common fragmentation patterns of coumarins. The optimal transitions and collision energies should be determined experimentally.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound259.1 [M+H]⁺To be determinedTo be determinedTo be optimized
Proposed Fragment 1213.1 (Loss of C2H2O)To be optimized
Proposed Fragment 2185.1 (Loss of C2H2O and CO)To be optimized
Internal Standard (Warfarin)309.1 [M+H]⁺163.1251.125

Data Presentation and Analysis

The concentration of this compound in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations. A weighted (e.g., 1/x²) linear regression is typically used to fit the curve. The concentrations of this compound in the QC and unknown samples are then calculated from this calibration curve.

Table 5: Example Method Validation Parameters (Illustrative)

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Within acceptable limits

Visualizations

G cluster_sample_prep Sample Preparation Workflow plasma Plasma Sample (100 µL) is Add Internal Standard (20 µL) plasma->is ppt Protein Precipitation (300 µL Acetonitrile) is->ppt vortex1 Vortex (1 min) ppt->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for the preparation of plasma samples for LC-MS/MS analysis.

Signaling Pathways

While specific signaling pathways directly modulated by this compound are still under extensive investigation, its structural similarity to other flavones suggests potential interactions with key cellular signaling cascades involved in inflammation and apoptosis. For instance, many flavones have been shown to influence pathways such as PI3K/Akt, MAPK, and NF-κB, which are critical in cell survival, proliferation, and inflammatory responses. Further research is required to elucidate the precise molecular targets and mechanisms of action for this compound.

G cluster_pathway Potential Signaling Pathways for Flavone-like Compounds This compound This compound (Proposed) pi3k PI3K/Akt Pathway This compound->pi3k Modulates mapk MAPK Pathway This compound->mapk Modulates nfkb NF-κB Pathway This compound->nfkb Modulates apoptosis Apoptosis pi3k->apoptosis proliferation Cell Proliferation pi3k->proliferation mapk->apoptosis mapk->proliferation inflammation Inflammation nfkb->inflammation

Caption: Potential signaling pathways modulated by this compound and similar flavones.

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantitative analysis of this compound in biological matrices. The protocol for sample preparation, along with the specified chromatographic and mass spectrometric conditions, offers a solid foundation for method development and validation. This analytical method is well-suited for supporting pharmacokinetic and drug metabolism studies essential for the advancement of this compound as a potential therapeutic agent. Researchers should perform in-house validation to ensure the method's performance for their specific application and instrumentation.

Luvangetin Anti-inflammatory Assay in Macrophages: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luvangetin, a furanocoumarin found in several medicinal plants, has garnered interest for its potential therapeutic properties. This document provides a detailed protocol for assessing the anti-inflammatory effects of this compound in a macrophage-based in vitro model. Macrophages are key players in the inflammatory response, and their activation by stimuli such as lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators. This assay allows for the evaluation of this compound's ability to modulate this response, providing insights into its mechanism of action. The protocols outlined here are designed for researchers in immunology, pharmacology, and drug discovery.

Data Presentation

The following tables are structured to facilitate the clear and concise presentation of quantitative data obtained from the this compound anti-inflammatory assay.

Table 1: Effect of this compound on Macrophage Viability

This compound Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)100± X.X
1
5
10
25
50
100

Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

TreatmentThis compound (µM)NO Concentration (µM)Standard Deviation
Control (Unstimulated)0
LPS (1 µg/mL)0
LPS + this compound1
LPS + this compound5
LPS + this compound10
LPS + this compound25
LPS + this compound50

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

TreatmentThis compound (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (Unstimulated)0
LPS (1 µg/mL)0
LPS + this compound1
LPS + this compound5
LPS + this compound10
LPS + this compound25
LPS + this compound50

Table 4: Effect of this compound on Pro-inflammatory Gene Expression in LPS-Stimulated Macrophages (Relative Quantification)

TreatmentThis compound (µM)iNOSTNF-αIL-6IL-1β
Control (Unstimulated)01.01.01.01.0
LPS (1 µg/mL)0
LPS + this compound1
LPS + this compound5
LPS + this compound10
LPS + this compound25
LPS + this compound50

Experimental Protocols

Cell Culture and Maintenance

Cell Line:

  • RAW 264.7 or J774A.1 murine macrophage cell lines are recommended.[1][2]

Culture Medium:

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions:

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells every 2-3 days to maintain logarithmic growth.

Cell Viability Assay (MTT Assay)

This protocol is crucial to ensure that the observed anti-inflammatory effects of this compound are not due to cytotoxicity.

Materials:

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed macrophages in a 96-well plate at a density of 2 × 10⁵ cells/well and allow them to adhere for 24 hours.[3]

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.

  • Remove the old medium and treat the cells with various concentrations of this compound for 24 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Macrophage Stimulation and this compound Treatment

Procedure:

  • Seed macrophages in appropriate culture plates (e.g., 24-well or 6-well plates) and allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time period (e.g., 24 hours for cytokine and NO measurement, shorter times for signaling pathway analysis).[3]

  • Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) and LPS, and cells treated with this compound alone.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

Procedure:

  • After the 24-hour incubation with this compound and LPS, collect the cell culture supernatants.

  • Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

  • Incubate at room temperature for 10 minutes, protected from light.

  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate for another 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Measurement of Pro-inflammatory Cytokines (ELISA)

Procedure:

  • Collect cell culture supernatants after the 24-hour treatment period.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1][5]

  • Follow the manufacturer's instructions for the specific ELISA kit being used.

Western Blot Analysis for Signaling Pathways

This protocol allows for the investigation of this compound's effect on key inflammatory signaling pathways like NF-κB and MAPK.

Procedure:

  • After a shorter treatment period with this compound and LPS (e.g., 15-60 minutes), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, ERK1/2, p38, and JNK overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Quantitative Real-Time PCR (qRT-PCR)

This protocol measures the effect of this compound on the gene expression of pro-inflammatory mediators.

Procedure:

  • After a 4-6 hour treatment with this compound and LPS, harvest the cells and extract total RNA using a suitable kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qRT-PCR using SYBR Green or TaqMan probes with specific primers for iNOS, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin).

  • Calculate the relative gene expression using the 2-ΔΔCt method.

Visualization of Pathways and Workflows

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cell_culture Macrophage Cell Culture (RAW 264.7 or J774A.1) seeding Cell Seeding cell_culture->seeding luvangetin_pretreatment This compound Pre-treatment seeding->luvangetin_pretreatment lps_stimulation LPS Stimulation (1 µg/mL) luvangetin_pretreatment->lps_stimulation viability Cell Viability (MTT) lps_stimulation->viability no_measurement NO Measurement (Griess) lps_stimulation->no_measurement cytokine_elisa Cytokine Measurement (ELISA) lps_stimulation->cytokine_elisa western_blot Western Blot (Signaling) lps_stimulation->western_blot qrt_pcr qRT-PCR (Gene Expression) lps_stimulation->qrt_pcr

Caption: Experimental workflow for this compound anti-inflammatory assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_pathway MAPK Pathway (ERK, p38, JNK) TLR4->MAPK_pathway Activates IKK IKK TLR4->IKK Activates Gene_expression Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6, IL-1β) MAPK_pathway->Gene_expression Induces IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocates This compound This compound This compound->MAPK_pathway Inhibits This compound->IKK Inhibits NFkB_nucleus->Gene_expression Induces

Caption: Postulated signaling pathway for this compound's anti-inflammatory action.

References

Luvangetin: Cell-Based Assays for Evaluating Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Luvangetin, a naturally occurring flavonoid, has garnered interest within the scientific community for its potential anticancer properties. As with many natural products, rigorous evaluation of its bioactivity is essential to validate its therapeutic potential. This document provides detailed application notes and experimental protocols for cell-based assays to investigate the anticancer effects of this compound. These protocols are intended for researchers, scientists, and professionals in the field of drug development.

It is important to note that while the broader class of flavonoids has been studied for anticancer effects, specific quantitative data and detailed molecular pathway analysis for this compound are not extensively available in current scientific literature. Therefore, the data and protocols presented here are based on studies of structurally related and well-researched flavonoids, such as tangeretin and luteolin.[1] These should serve as a robust starting point for the investigation of this compound, with the understanding that optimization of protocols will be necessary.

Data Presentation: Cytotoxicity of Related Flavonoids

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of tangeretin, a flavonoid structurally related to this compound, in various cancer cell lines. This data provides a preliminary indication of the potential effective concentration range for this compound.

Cancer Cell LineCancer TypeCompoundIC50 (µM)
PC-3Prostate CancerTangeretin75
LNCaPProstate CancerTangeretin~65

Table 1: IC50 values of Tangeretin in prostate cancer cell lines.[2] This data can be used as a reference for designing initial dose-response experiments for this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell lines

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cancer cells to approximately 80% confluency.

    • Trypsinize the cells and resuspend them in fresh medium.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read Read absorbance at 570 nm solubilize->read calculate Calculate cell viability read->calculate plot Determine IC50 calculate->plot Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_harvest Cell Harvesting cluster_stain Staining cluster_analysis Flow Cytometry seed Seed cells in 6-well plates treat Treat with this compound seed->treat harvest Harvest cells (Trypsinization) treat->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate Incubate for 15 min (dark) add_stains->incubate analyze Analyze on flow cytometer incubate->analyze quantify Quantify apoptotic cells analyze->quantify CellCycle_Workflow cluster_prep Cell Preparation & Treatment cluster_fix Fixation cluster_stain Staining cluster_analysis Flow Cytometry seed Seed cells in 6-well plates treat Treat with this compound seed->treat harvest Harvest and wash cells treat->harvest fix Fix with cold 70% Ethanol harvest->fix wash_stain Wash and resuspend in PI/RNase A solution fix->wash_stain incubate_stain Incubate for 30 min (dark) wash_stain->incubate_stain analyze Analyze on flow cytometer incubate_stain->analyze determine_phases Determine cell cycle phases analyze->determine_phases PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Caspase9 Caspase-9 Akt->Caspase9 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bad->Apoptosis Caspase9->Apoptosis This compound This compound This compound->PI3K Inhibits? This compound->Akt Inhibits? MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF_Receptor Growth Factor Receptor Ras Ras GF_Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates This compound This compound This compound->Raf Inhibits? This compound->MEK Inhibits? GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

References

Application Notes and Protocols for the Synthesis and Structure-Activity Relationship Studies of Luvangetin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luvangetin, a naturally occurring pyranocoumarin, has garnered significant interest in pharmacological research due to its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer effects. This document provides detailed application notes and protocols for the synthesis of this compound derivatives and the investigation of their structure-activity relationships (SAR). The provided methodologies aim to facilitate the discovery of novel therapeutic agents with enhanced potency and selectivity.

Introduction

This compound is a linear pyranocoumarin characterized by a fused pyran and coumarin ring system. Its structural features make it an attractive scaffold for medicinal chemistry campaigns aimed at developing new drugs. By systematically modifying the this compound core, researchers can explore the impact of different functional groups on its biological activity, leading to a comprehensive understanding of its SAR. This knowledge is crucial for the rational design of more effective and safer therapeutic agents.

Data Presentation: Structure-Activity Relationship (SAR) of this compound Derivatives

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyranocoumarin scaffold. Below are summarized quantitative data from SAR studies focusing on anti-inflammatory and anticancer activities.

Anti-Inflammatory Activity

The anti-inflammatory potential of this compound derivatives was assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The half-maximal inhibitory concentration (IC50) values are presented in Table 1.

Table 1: Anti-Inflammatory Activity of this compound Derivatives

CompoundR1R2R3R4NO Inhibition IC50 (µM)[1]
This compound OCH3HHH> 80
Derivative 1OCH3HClH45.21
Derivative 2OCH3HFH33.37
Derivative 3OCH3HBrH51.89
Derivative 4OCH3HCH3H62.15
Derivative 5OCH3HOCH3H78.43
Derivative 6OCH3ClHH> 80
Derivative 7OCH3FHH> 80
Derivative 8OCH3BrHH> 80

Note: The core structure for the derivatives in Table 1 is a simplified representation of a pyranocoumarin scaffold for illustrative purposes. The R groups represent positions of substitution on the aromatic ring.

Anticancer Activity

The antiproliferative activity of a series of pyranocoumarin derivatives was evaluated against various human cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are summarized in Table 2.

Table 2: Anticancer Activity of Pyranocoumarin Derivatives

CompoundRCancer Cell LineIC50 (µM)[2]
Derivative 6b4-FluorophenylMCF-77.2
Derivative 6d4-ChlorophenylMCF-75.3
Derivative 6h4-BromophenylMCF-73.3
Derivative 6k4-IodophenylMCF-76.5
Derivative 6b4-FluorophenylMDA-MB-231> 50
Derivative 6d4-ChlorophenylMDA-MB-23135.8
Derivative 6h4-BromophenylMDA-MB-23121.4
Derivative 6k4-IodophenylMDA-MB-23128.9

Note: The core structure for the derivatives in Table 2 is based on a 5-hydroxy-4-phenyl-pyranocoumarin scaffold.

Experimental Protocols

Detailed methodologies for the synthesis of this compound derivatives and the evaluation of their biological activity are provided below.

Protocol 1: Synthesis of a this compound Derivative via Pechmann Condensation and Suzuki Coupling

This protocol describes a general two-step synthesis of a this compound derivative, starting with a Pechmann condensation to form the coumarin core, followed by a Suzuki coupling to introduce aryl substituents.

Step 1: Pechmann Condensation to form 7-hydroxy-8-methoxy-4-methyl-2H-chromen-2-one

  • To a stirred solution of 2-hydroxy-3-methoxyphenol (1 mmol) in ethanol (10 mL), add ethyl acetoacetate (1.2 mmol).

  • Slowly add concentrated sulfuric acid (0.5 mL) as a catalyst.

  • Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • The precipitated solid is collected by filtration, washed with cold water until the washings are neutral to litmus, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure 7-hydroxy-8-methoxy-4-methyl-2H-chromen-2-one.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Suzuki Coupling to introduce an aryl group at the 4-position

  • To a solution of the 7-hydroxy-8-methoxy-4-methyl-2H-chromen-2-one (1 mmol) and the desired arylboronic acid (1.5 mmol) in a mixture of toluene (10 mL) and ethanol (2 mL), add a 2M aqueous solution of sodium carbonate (2 mL).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) as a catalyst.

  • Heat the reaction mixture at 80°C under an argon atmosphere for 12 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and add water (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the final this compound derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: Determination of Anticancer Activity using MTT Assay

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound derivatives against a panel of cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • This compound derivatives dissolved in DMSO (stock solutions)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the desired cancer cell lines in T-75 flasks until they reach 80-90% confluency.

    • Harvest the cells using trypsin-EDTA and resuspend them in fresh complete medium.

    • Determine the cell concentration using a hemocytometer.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete medium from the DMSO stock solutions. The final DMSO concentration in the wells should not exceed 0.5% (v/v).

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plates for another 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of this compound derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_key Key A Starting Materials (e.g., Substituted Phenol, β-Ketoester) B Pechmann Condensation A->B C Coumarin Intermediate B->C D Suzuki Coupling (with Arylboronic Acid) C->D E This compound Derivative D->E F In Vitro Assays (e.g., Anti-inflammatory, Anticancer) E->F Purified Compound G Structure-Activity Relationship (SAR) Analysis F->G H Lead Compound Identification G->H key_s Synthesis Steps key_e Evaluation Steps key_t Transition

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Signaling Pathway

This compound derivatives have been shown to exert their anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways. The following diagram illustrates the key steps in this pathway that are modulated by these compounds.

G cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, p38, JNK) TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway p65_IkB p65-IκB (Inactive) NFkB_pathway->p65_IkB IKK activation p65 p65 p65_n p65 p65->p65_n Nuclear Translocation IkB IκB p65_IkB->p65 Nucleus Nucleus Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) p65_n->Genes Transcription This compound This compound Derivatives This compound->MAPK_pathway Inhibition This compound->NFkB_pathway Inhibition

Caption: Inhibition of MAPK and NF-κB signaling pathways by this compound derivatives.

References

Application Notes and Protocols for Luvangetin Formulation for Improved Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Luvangetin and Bioavailability Challenges

This compound is a naturally occurring furanocoumarin that has garnered interest for its potential therapeutic properties, including antimicrobial and other biological activities. However, its progression in clinical development is significantly hampered by its poor aqueous solubility, which leads to low and erratic oral bioavailability. To unlock the full therapeutic potential of this compound, formulation strategies that enhance its solubility and absorption are imperative.

This document provides detailed application notes and protocols for the formulation of this compound to improve its oral bioavailability. We will explore various advanced drug delivery systems, including nanoemulsions, nanoparticles, liposomes, and solid dispersions, and provide comparative data and detailed experimental methodologies.

Formulation Strategies for Enhanced Bioavailability

Several formulation strategies can be employed to overcome the poor solubility of this compound and enhance its oral bioavailability. These approaches aim to increase the surface area for dissolution, improve wettability, and/or present the drug in an amorphous or solubilized state.

  • Nanoemulsions: These are isotropic, thermodynamically stable systems of oil, water, and surfactant with droplet sizes typically in the range of 20-200 nm. This compound can be dissolved in the oil phase, and the small droplet size provides a large surface area for absorption.

  • Nanoparticles: Solid nanoparticles of this compound can be prepared using various techniques. The reduction in particle size to the nanometer range significantly increases the surface area-to-volume ratio, leading to enhanced dissolution velocity and saturation solubility.

  • Liposomes: These are vesicular structures composed of a lipid bilayer enclosing an aqueous core. This compound, being lipophilic, can be encapsulated within the lipid bilayer. Liposomes can protect the drug from degradation in the gastrointestinal tract and facilitate its absorption.

  • Solid Dispersions: In this approach, this compound is dispersed in a hydrophilic carrier at a solid state. This can be achieved by methods such as solvent evaporation or melting. The drug may exist in an amorphous state within the carrier, leading to improved solubility and dissolution.

Data Presentation: Comparative Analysis of Formulation Strategies

The following tables summarize the physicochemical characteristics and pharmacokinetic parameters of this compound in a nanoemulsion formulation, alongside representative data for other flavonoids (Tangeretin, Quercetin, Kaempferol, and Naringenin) in various formulations to illustrate the potential improvements in bioavailability.

Table 1: Physicochemical Characterization of this compound and Analogue Flavonoid Formulations

Formulation TypeDrugCarrier/Key ExcipientsParticle/Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Nanoemulsion This compoundSunflower Seed Oil, Span-20Not specifiedNot specifiedNot specifiedNot specified
Nanoparticles QuercetinPoly(lipoic acid)185Not specifiedNot specified84.8
Liposomes NaringeninPhospholipid, Cholesterol, Sodium cholate70.53 ± 1.71Not specified-37.4 ± 7.372.2 ± 0.8
Solid Dispersion KaempferolPoloxamer 407Not applicableNot applicableNot applicableNot applicable

Data for this compound Nanoemulsion from a study focused on topical delivery[1][2][3]. Oral bioavailability data was not provided. Data for Quercetin Nanoparticles sourced from a study on poly(lipoic acid) nanoparticles[2]. Data for Naringenin Liposomes sourced from a study on naringenin-loaded liposomes[1]. Data for Kaempferol Solid Dispersion sourced from a study using Poloxamer 407[3].

Table 2: In Vivo Pharmacokinetic Parameters of Unformulated Tangeretin and Formulated Flavonoids in Rats (Oral Administration)

Formulation TypeDrugDose (mg/kg)Cmax (µg/mL)Tmax (min)AUC (µg·min/mL)Relative Bioavailability Increase (fold)
Unformulated Tangeretin500.87 ± 0.33340.00 ± 48.99213.78 ± 80.63Baseline
Nanoparticles Quercetin50Not specifiedNot specifiedNot specified~152
Liposomes NaringeninNot specifiedNot specifiedNot specified223754.0 (ng·mL⁻¹·h)~13.44
Solid Dispersion KaempferolNot specified~2-fold increaseNot specified~2-fold increase~2

Data for unformulated Tangeretin (a structural analog of this compound) from a pharmacokinetic study in rats[4]. Data for Quercetin Nanoparticles shows a significant increase in oral bioavailability from 0.19% to 29%[2]. Data for Naringenin Liposomes reports AUC in different units (ng·mL⁻¹·h) and a 13.44-fold increase in relative bioavailability compared to the free drug[1]. Data for Kaempferol Solid Dispersion indicates a 2-fold increase in Cmax and AUC compared to free kaempferol[3].

Experimental Protocols

Protocol for Preparation of this compound Nanoparticles by Nanoprecipitation

This protocol describes a general method for preparing this compound-loaded polymeric nanoparticles using the nanoprecipitation (solvent displacement) technique.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (or other suitable organic solvent)

  • Polyvinyl alcohol (PVA) (or other suitable stabilizer)

  • Deionized water

  • Magnetic stirrer

  • Rotary evaporator

  • Ultracentrifuge

Procedure:

  • Preparation of Organic Phase: Dissolve a specific amount of this compound and PLGA in acetone. The ratio of drug to polymer can be varied to optimize drug loading.

  • Preparation of Aqueous Phase: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.

  • Nanoprecipitation: While stirring the aqueous phase on a magnetic stirrer at a constant speed, slowly inject the organic phase into the aqueous phase using a syringe. The immediate precipitation of the polymer and entrapment of the drug will lead to the formation of nanoparticles.

  • Solvent Evaporation: Continue stirring the resulting nanoparticle suspension for several hours (e.g., 3-4 hours) in a fume hood to allow for the evaporation of the organic solvent. A rotary evaporator can also be used for more efficient solvent removal.

  • Nanoparticle Collection and Purification: Collect the nanoparticles by ultracentrifugation. Discard the supernatant, which contains the unencapsulated drug and excess stabilizer.

  • Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step 2-3 times to remove any residual impurities.

  • Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be lyophilized to obtain a dry powder. A cryoprotectant (e.g., trehalose) should be added before freezing to prevent aggregation.

G cluster_prep Nanoparticle Preparation A Dissolve this compound & PLGA in Acetone (Organic Phase) C Inject Organic Phase into Aqueous Phase (Nanoprecipitation) A->C B Prepare PVA Solution in Water (Aqueous Phase) B->C D Evaporate Acetone C->D E Collect & Wash Nanoparticles (Ultracentrifugation) D->E F Lyophilize (Optional) E->F

Caption: Workflow for this compound Nanoparticle Preparation.

Protocol for In Vitro Drug Release Study

This protocol outlines a dialysis bag method to evaluate the in vitro release profile of this compound from a nanoparticle formulation.

Materials:

  • This compound nanoparticle formulation

  • Unformulated this compound suspension (as control)

  • Dialysis bags (with appropriate molecular weight cut-off)

  • Phosphate buffered saline (PBS, pH 7.4) with a small percentage of a surfactant (e.g., 0.5% Tween 80) to maintain sink conditions

  • Shaking incubator or water bath

  • HPLC system for this compound quantification

Procedure:

  • Preparation of Release Medium: Prepare PBS (pH 7.4) containing a surfactant to ensure the solubility of the released this compound does not limit the release rate.

  • Sample Preparation: Accurately weigh and disperse a specific amount of the this compound nanoparticle formulation (and the unformulated control) in a small volume of the release medium.

  • Dialysis Setup: Transfer the prepared samples into pre-soaked dialysis bags and securely seal both ends.

  • Release Study: Immerse the dialysis bags in a known volume of the release medium in separate containers. Place the containers in a shaking incubator set at 37°C and a constant agitation speed.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium from each container. Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.

  • Sample Analysis: Analyze the withdrawn samples for this compound concentration using a validated HPLC method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the release profile (cumulative % release vs. time).

G cluster_release In Vitro Release Study Workflow A Prepare this compound Formulation & Control Suspensions B Place Suspensions in Dialysis Bags A->B C Immerse Bags in Release Medium (37°C with Agitation) B->C D Withdraw Aliquots at Specific Time Points C->D E Analyze this compound Concentration by HPLC D->E F Plot Cumulative Release vs. Time E->F

Caption: In Vitro Drug Release Study Workflow.

Protocol for In Vivo Pharmacokinetic Study in Rats

This protocol provides a general outline for an in vivo pharmacokinetic study in a rat model to evaluate the oral bioavailability of a this compound formulation. All animal experiments should be conducted in accordance with approved animal care and use guidelines.

Materials:

  • This compound formulation

  • Unformulated this compound suspension (as control)

  • Sprague-Dawley rats (or other appropriate strain)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Analytical method for this compound quantification in plasma (e.g., LC-MS/MS)

  • Pharmacokinetic analysis software

Procedure:

  • Animal Acclimatization and Fasting: Acclimate the rats to the housing conditions for at least one week. Fast the animals overnight before the experiment with free access to water.

  • Dosing: Divide the rats into groups (e.g., unformulated this compound group and formulated this compound group). Administer the respective formulations orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.

  • Plasma Storage: Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plot the plasma concentration-time profiles for each group. Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate pharmacokinetic software.

  • Bioavailability Calculation: Calculate the relative bioavailability of the formulated this compound compared to the unformulated suspension using the AUC values.

G cluster_pk In Vivo Pharmacokinetic Study A Fast Rats Overnight B Oral Administration of This compound Formulations A->B C Collect Blood Samples at Timed Intervals B->C D Separate Plasma by Centrifugation C->D E Quantify this compound in Plasma (LC-MS/MS) D->E F Pharmacokinetic Analysis (Cmax, Tmax, AUC) E->F

Caption: In Vivo Pharmacokinetic Study Workflow.

Conclusion

The poor oral bioavailability of this compound presents a significant hurdle to its clinical development. The formulation strategies outlined in these application notes, including nanoemulsions, nanoparticles, liposomes, and solid dispersions, offer promising avenues to overcome this challenge. The provided protocols serve as a starting point for researchers to develop and evaluate novel this compound formulations with enhanced bioavailability, thereby paving the way for its potential therapeutic applications. Further research is warranted to generate specific pharmacokinetic data for various this compound formulations to enable a direct comparison and selection of the most promising approach.

References

Application Note: High-Purity Luvangetin Separation via Centrifugal Partition Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient method for the preparative separation of Luvangetin, a coumarin compound of significant interest for its potential therapeutic properties, using Centrifugal Partition Chromatography (CPC). This technique offers a rapid, high-yield, and high-purity alternative to traditional solid support chromatography methods. The described protocol, based on a successful separation from a petroleum ether extract of Zanthoxylum ailanthoides stem bark, is readily adaptable for the isolation of this compound from other natural sources, such as Aegle marmelos.[1][2][3]

Introduction

This compound is a naturally occurring pyranocoumarin found in various plant species, notably from the Rutaceae family, including Aegle marmelos and Zanthoxylum ailanthoides.[1][2][4] It has garnered attention in the pharmaceutical and nutraceutical industries due to its diverse biological activities. Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatographic technique that utilizes a support-free liquid stationary phase held in place by a centrifugal field.[5] This method eliminates irreversible adsorption and sample denaturation often associated with solid-phase chromatography, leading to high recovery rates and purity. This protocol provides a detailed methodology for the efficient isolation of this compound.

Experimental Workflow

The overall workflow for the separation of this compound using CPC is outlined below. It begins with the preparation of the crude extract and culminates in the analysis of the purified compound.

Luvangetin_Separation_Workflow cluster_0 Sample Preparation cluster_1 CPC Separation cluster_2 Analysis & Final Product start Plant Material (e.g., Zanthoxylum ailanthoides stem bark) extraction Ethanol Extraction start->extraction fractionation Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) extraction->fractionation pet_ether Petroleum Ether Fraction (Crude this compound) fractionation->pet_ether solvent_prep Prepare & Equilibrate Two-Phase Solvent System pet_ether->solvent_prep cpc_instrument CPC Instrument Setup solvent_prep->cpc_instrument sample_injection Inject Crude Extract cpc_instrument->sample_injection elution Elution & Fraction Collection sample_injection->elution hplc_analysis Purity Analysis (HPLC) elution->hplc_analysis structure_elucidation Structural Elucidation (MS, NMR) hplc_analysis->structure_elucidation final_product High-Purity this compound structure_elucidation->final_product

Caption: Experimental workflow for this compound separation.

Quantitative Data Summary

The following table summarizes the quantitative results from the preparative separation of this compound using CPC.[1][2][3]

ParameterValue
Starting Material500 mg of petroleum ether extract
Yield of this compound20.6 mg
Purity of this compound99% (as determined by HPLC)
Separation TimeApproximately 30 minutes

Experimental Protocols

Preparation of Crude Extract

This protocol describes the initial extraction and fractionation to obtain the crude this compound sample for CPC separation.[1][2]

  • Materials:

    • Dried and powdered stem bark of Zanthoxylum ailanthoides.

    • Ethanol (analytical grade).

    • Petroleum ether (analytical grade).

    • Ethyl acetate (analytical grade).

    • n-Butanol (analytical grade).

    • Deionized water.

    • Rotary evaporator.

    • Separatory funnel.

  • Procedure:

    • The powdered stem bark is extracted with ethanol.

    • The resulting ethanol extract is then fractionated by successive extractions with petroleum ether, ethyl acetate, and n-butanol.

    • The petroleum ether fraction, which contains this compound, is concentrated under reduced pressure to yield the crude extract for CPC separation.

Centrifugal Partition Chromatography (CPC) Protocol

This protocol details the parameters for the CPC separation of this compound.[1][2]

  • Instrumentation:

    • Preparative CPC instrument (e.g., SCPC-250 x 1000F).

    • High-pressure pump.

    • UV detector.

    • Fraction collector.

  • CPC Parameters:

ParameterSetting
Two-Phase Solvent System n-hexane:ethyl acetate:methanol:water (2:2:2:1, v/v/v/v)
Mobile Phase Lower aqueous phase (Descending mode)
Stationary Phase Upper organic phase
Flow Rate 10 mL/min
Rotational Speed 2000 rpm
Sample Size 500 mg of petroleum ether extract
Sample Injection Volume 20 mL of the mixed phase (upper and lower)
Detection Wavelength Not specified, but typically monitored at 254 nm and/or 365 nm for coumarins.
Separation Temperature 25°C
  • Procedure:

    • Prepare the two-phase solvent system by thoroughly mixing the n-hexane, ethyl acetate, methanol, and water in the specified ratio in a separatory funnel. Allow the phases to separate.

    • Fill the CPC column with the stationary phase (upper organic phase).

    • Set the rotational speed to 2000 rpm and pump the mobile phase (lower aqueous phase) through the column at a flow rate of 10 mL/min until hydrodynamic equilibrium is reached.

    • Dissolve 500 mg of the petroleum ether crude extract in 20 mL of a mixture of the upper and lower phases.

    • Inject the sample into the CPC system.

    • Continue the elution with the mobile phase and collect fractions based on the chromatogram from the UV detector.

    • Combine the fractions containing the pure this compound.

Purity Analysis and Structural Elucidation

This protocol outlines the steps for verifying the purity and confirming the identity of the isolated this compound.[1][2]

  • High-Performance Liquid Chromatography (HPLC):

    • Analyze the purity of the isolated this compound using a suitable HPLC method. A C18 column with a mobile phase gradient of methanol and water is commonly used for coumarin analysis.

    • The purity is determined by the peak area percentage.[1][2]

  • Spectroscopic Analysis:

    • Confirm the chemical structure of the isolated compound as this compound using Electrospray Ionization Mass Spectrometry (ESI-MS), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR.[1][2]

Logical Relationship Diagram

The selection of a suitable two-phase solvent system is critical for a successful CPC separation. The partition coefficient (K) of the target compound determines its behavior in the system. The following diagram illustrates the relationship between the solvent system composition and the resulting K value for this compound.[1]

Solvent_System_Logic cluster_0 Solvent System Parameters cluster_1 Effect on Partition Coefficient (K) cluster_2 Outcome start Goal: Optimize this compound Separation solvent_system n-hexane:ethyl acetate:methanol:water start->solvent_system hexane_ethyl_acetate Fixed Ratio of n-hexane:ethyl acetate (1:1) solvent_system->hexane_ethyl_acetate methanol_water Variable Ratio of methanol:water solvent_system->methanol_water increase_methanol_water Increase methanol:water ratio (e.g., from 1:1 to 7:3) methanol_water->increase_methanol_water k_value Partition Coefficient (K) of this compound decrease_k Decrease in K value (e.g., from 4.6 to 0.86) increase_methanol_water->decrease_k optimal_k Achieve Optimal K for CPC Separation decrease_k->optimal_k successful_separation Successful this compound Separation optimal_k->successful_separation

Caption: Logic of solvent system selection for CPC.

Conclusion

Centrifugal Partition Chromatography provides a highly effective and rapid method for the preparative isolation of this compound from natural product extracts. The protocol described herein, utilizing a well-defined two-phase solvent system, can yield this compound with high purity and in a short timeframe. This makes CPC a valuable tool for researchers and professionals in drug development who require pure compounds for further biological and pharmacological studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Luvangetin Isolation from Botanical Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the extraction and purification of luvangetin from plant materials. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plant species is it commonly found?

A1: this compound is a pyranocoumarin, a type of secondary metabolite found in plants.[1][2] It is known for its various biological activities, making it a compound of interest for pharmaceutical research.[3] this compound is predominantly found in plant families such as Rutaceae and Apiaceae.[1][2] Notable plant sources include Aegle marmelos (Bael) and Zanthoxylum ailanthoides.[3][4]

Q2: What are the primary challenges in extracting this compound from plant materials?

A2: The main challenges include low extraction yields, co-extraction of interfering compounds, and potential degradation of this compound during the process. This compound, like other coumarins, can be sensitive to factors such as light, pH, and high temperatures, which can lead to the opening of its lactone ring or other structural changes.

Q3: Which analytical techniques are most suitable for the quantification of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for the quantification of this compound.[4] When coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS), HPLC allows for accurate and sensitive determination of this compound concentrations in crude extracts and purified samples.

Q4: Are there specific parts of the plant that contain higher concentrations of this compound?

A4: The concentration of secondary metabolites like this compound can vary significantly between different plant organs. For instance, in Aegle marmelos, the leaves, fruit pulp, and stem bark are all reported to contain a variety of bioactive compounds, including coumarins.[5] It is recommended to perform preliminary extractions on different plant parts to identify the most abundant source of this compound.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the extraction and purification of this compound.

Low Yield of Crude this compound Extract
Potential Cause Troubleshooting Steps
Inadequate Sample Preparation - Grinding: Ensure the plant material is dried and finely ground to a uniform powder to maximize the surface area for solvent penetration. - Drying: Improperly dried plant material can hinder solvent efficiency. Use appropriate drying methods like air-drying or freeze-drying.
Improper Solvent Selection - Polarity: this compound is a moderately polar compound. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol) or solvent mixtures to find the optimal system for solubilizing this compound. - Solvent-to-Solid Ratio: A low ratio may result in incomplete extraction. Increase the solvent volume to ensure the entire plant material is submerged and to create a sufficient concentration gradient.
Suboptimal Extraction Conditions - Extraction Time: Insufficient extraction time will lead to low yields. For maceration, allow for a longer duration (e.g., 24-48 hours). For methods like Soxhlet or ultrasound-assisted extraction, optimize the duration based on literature or preliminary experiments. - Temperature: While higher temperatures can increase solubility and diffusion rates, excessive heat can degrade this compound. For heat-assisted methods, maintain a temperature that is effective for extraction but below the degradation point of the compound.
Inefficient Extraction Method - Method Choice: Traditional methods like maceration may yield less than modern techniques. Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency and reduce extraction time.
Low Purity of Isolated this compound
Potential Cause Troubleshooting Steps
Co-extraction of Impurities - Solvent Selectivity: If the initial extract is highly impure, refine the solvent system to be more selective for this compound. - Fractionation: Employ liquid-liquid partitioning to separate compounds based on their polarity. For example, an initial ethanol extract can be partitioned between water and a less polar solvent like petroleum ether or ethyl acetate to isolate this compound.[4]
Ineffective Purification Technique - Chromatography Column: Ensure the correct stationary phase (e.g., silica gel) and mobile phase are used for column chromatography. A gradient elution may be necessary to separate this compound from closely related compounds. - Crystallization: If this compound is crystalline, attempt recrystallization from a suitable solvent or solvent mixture to improve purity.
Degradation of this compound - Light Exposure: Protect the samples from direct light, especially UV radiation, by using amber glassware or covering containers with aluminum foil. Coumarins are known to be light-sensitive. - pH Instability: Maintain a neutral or slightly acidic pH during extraction and purification. The lactone ring of coumarins can hydrolyze under alkaline conditions.

Data Presentation

Table 1: Comparison of this compound and Related Compound Yields from Various Plant Sources and Extraction Methods
Plant SourcePlant PartExtraction MethodSolvent SystemCompoundYieldReference
Zanthoxylum ailanthoidesStem BarkSoxhlet followed by CPCEthanol, then n-hexane-ethyl acetate-methanol-water (2:2:2:1, v/v)This compound4.12% (from petroleum ether extract)[4]
Aegle marmelosLeavesMethanol ExtractionMethanolTotal Phenols9.84 mg/g
Aegle marmelosLeavesMethanol ExtractionMethanolTotal Flavonoids8.25 mg/g
Aegle marmelosStem BarkMethanol ExtractionMethanolTotal Phenols1.73 mg/g
Aegle marmelosStem BarkMethanol ExtractionMethanolTotal Flavonoids1.09 mg/g
Garcinia mangostana (Mangosteen)PericarpMaceration80% Ethanolα-mangostin (Xanthone)0.0565 mg/g[6]
Garcinia mangostana (Mangosteen)PericarpSoxhlet Extraction80% Ethanolα-mangostin (Xanthone)0.1221 mg/g[6]
Garcinia mangostana (Mangosteen)PericarpUltrasound-Assisted Extraction80% Ethanolα-mangostin (Xanthone)0.1760 mg/g[6]

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Zanthoxylum ailanthoides

This protocol is adapted from a method described for the preparative separation of this compound.[4]

  • Sample Preparation:

    • Air-dry the stem bark of Zanthoxylum ailanthoides.

    • Grind the dried material into a fine powder.

  • Initial Extraction:

    • Extract the powdered stem bark with 95% ethanol using a Soxhlet apparatus for 6-8 hours.

    • Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Liquid-Liquid Partitioning:

    • Suspend the crude residue in water.

    • Sequentially partition the aqueous suspension with petroleum ether, ethyl acetate, and n-butanol.

    • Collect each fraction separately and evaporate the solvents to dryness. This compound is expected to be enriched in the petroleum ether and/or ethyl acetate fractions.

  • Purification by Column Chromatography:

    • Prepare a silica gel column packed with an appropriate non-polar solvent (e.g., hexane).

    • Dissolve the this compound-rich fraction in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate mixture, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Final Purification and Characterization:

    • Pool the fractions containing pure this compound and evaporate the solvent.

    • Further purify by recrystallization if necessary.

    • Confirm the identity and purity of the isolated this compound using analytical techniques such as HPLC, NMR, and Mass Spectrometry.

Protocol 2: Quantification of this compound by HPLC
  • Instrumentation:

    • HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).

    • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of methanol and water is often effective. A typical starting point could be a gradient from 50% methanol in water to 100% methanol over 20-30 minutes. The mobile phase may be acidified with a small amount of formic acid or acetic acid (e.g., 0.1%) to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound (typically around 320-340 nm).

    • Injection Volume: 10-20 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Calibration Curve: Prepare a series of standard solutions of different concentrations by diluting the stock solution with methanol.

    • Sample Solution: Dissolve a known weight of the plant extract in methanol, filter through a 0.45 µm syringe filter, and dilute if necessary to fall within the concentration range of the calibration curve.

  • Analysis:

    • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the sample solutions and determine the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Visualizations

Luvangetin_Extraction_Workflow plant_material Plant Material (e.g., Aegle marmelos) drying_grinding Drying & Grinding plant_material->drying_grinding extraction Extraction (e.g., Soxhlet, UAE) drying_grinding->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning luvangetin_rich This compound-Rich Fraction partitioning->luvangetin_rich purification Chromatographic Purification luvangetin_rich->purification pure_this compound Pure this compound purification->pure_this compound analysis Analysis (HPLC, NMR) pure_this compound->analysis

This compound Extraction and Purification Workflow.

Luvangetin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_coumarin Coumarin Formation cluster_pyranocoumarin Pyranocoumarin Formation phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H p_coumaroyl_coa p-Coumaroyl-CoA p_coumaric_acid->p_coumaroyl_coa 4CL umbelliferone Umbelliferone p_coumaroyl_coa->umbelliferone C2'H, Spontaneous Lactonization prenylated_umbelliferone Prenylated Intermediate umbelliferone->prenylated_umbelliferone Prenyltransferase This compound This compound prenylated_umbelliferone->this compound Cyclization & Further Modifications

Proposed Biosynthetic Pathway of this compound.

Troubleshooting_Logic cluster_crude Troubleshooting Crude Extraction cluster_purity Troubleshooting Purification start Low this compound Yield check_crude Low Crude Extract Yield? start->check_crude check_purity Low Purity of Final Product? start->check_purity sample_prep Optimize Sample Prep (Drying, Grinding) check_crude->sample_prep Yes solvent Optimize Solvent (Polarity, Ratio) check_crude->solvent Yes conditions Optimize Conditions (Time, Temp) check_crude->conditions Yes fractionation Refine Fractionation check_purity->fractionation Yes chromatography Optimize Chromatography (Stationary/Mobile Phase) check_purity->chromatography Yes degradation Check for Degradation (Light, pH) check_purity->degradation Yes

Troubleshooting Logic for Low this compound Yield.

References

Technical Support Center: Overcoming Luvangetin Solubility Issues in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers encountering solubility challenges with Luvangetin in aqueous media. Given that this compound is a naturally occurring coumarin with limited water solubility, this resource offers troubleshooting advice, detailed experimental protocols, and insights into its potential mechanisms of action.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous solution?

A1: this compound, like many other coumarins and flavonoids, is a hydrophobic molecule with inherently low water solubility. Precipitation is a common issue, particularly when diluting a concentrated stock solution (typically in an organic solvent like DMSO) into an aqueous buffer. This phenomenon, known as "solvent-shifting precipitation," occurs because the aqueous environment cannot maintain the solubility of the hydrophobic this compound as the concentration of the organic co-solvent decreases.

Q2: What is the approximate solubility of this compound in common laboratory solvents?

A2: While specific quantitative solubility data for this compound is limited in published literature, we can estimate its solubility based on structurally similar coumarins. The following table provides a summary of these estimations to guide your experimental design.

Table 1: Estimated Solubility of this compound in Various Solvents

SolventEstimated Solubility (mg/mL)Notes
Water< 0.1Practically insoluble.[1][2]
Dimethyl Sulfoxide (DMSO)20 - 54Good solubility, suitable for stock solutions.[3][4][5][6][7][8]
Ethanol1 - 20Soluble, can be used as a co-solvent.[3][4][9][10][11][12]
MethanolSolubleGenerally soluble, but quantitative data is variable.[5][9]
Dimethylformamide (DMF)~30Good solubility, suitable for stock solutions.[3][4][11]
ChloroformSolubleGood solubility for a non-polar organic solvent.[13]
AcetoneSolubleGood solubility.[2][13]

Disclaimer: The solubility values presented are estimations based on data from structurally similar coumarins such as Xanthyletin, Seselin, Imperatorin, Osthole, Angelicin, and Psoralen. Actual solubility of this compound may vary. It is highly recommended to perform your own solubility tests for your specific experimental conditions.

Q3: What are the primary strategies to enhance the aqueous solubility of this compound?

A3: Several techniques can be employed to improve the solubility of poorly soluble compounds like this compound. The most common and effective methods include:

  • Co-solvent Systems: Using a mixture of water and a water-miscible organic solvent.

  • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules.

  • Solid Dispersions: Dispersing this compound in a solid hydrophilic polymer matrix.

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range.

  • pH Adjustment: Modifying the pH of the aqueous medium (if this compound has ionizable groups).

Troubleshooting Guide

Issue 1: this compound precipitates immediately upon dilution of DMSO stock into aqueous buffer.

  • Cause: Solvent-shifting/dilution shock. The concentration of this compound exceeds its solubility limit in the final aqueous medium.

  • Troubleshooting Steps:

    • Lower Final Concentration: Reduce the target concentration of this compound in the aqueous medium.

    • Slow Addition with Agitation: Add the DMSO stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring. This helps to avoid localized high concentrations.

    • Optimize Final DMSO Concentration: Keep the final DMSO concentration in your working solution as low as possible (ideally <0.5% v/v) to minimize both precipitation and potential solvent-induced toxicity in biological assays.

    • Consider a Different Solubilization Strategy: If simple dilution is not effective, you may need to employ a more advanced solubilization technique as detailed in the experimental protocols below.

Issue 2: The prepared this compound formulation is not stable and precipitates over time.

  • Cause: The solution is supersaturated and thermodynamically unstable.

  • Troubleshooting Steps:

    • For co-solvent systems: Ensure the proportion of the organic co-solvent is sufficient to maintain solubility at the desired this compound concentration.

    • For cyclodextrin complexes: Confirm the formation of the inclusion complex using analytical techniques like DSC, FTIR, or NMR. Ensure the concentration is below the solubility limit of the complex itself.

    • For solid dispersions and nanosuspensions: These formulations are generally more stable, but issues can arise from improper preparation. Consider adding a precipitation inhibitor like HPMC to the formulation.

    • Storage Conditions: Store prepared solutions protected from light and at an appropriate temperature (e.g., 4°C or -20°C) to minimize degradation and precipitation. Always check for precipitation before use.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add a minimal volume of high-purity DMSO to the powder.

  • Dissolution: Vortex the mixture vigorously. If necessary, use a sonicator for 5-10 minutes or gently warm the solution to 37°C until all the solid has dissolved.

  • Sterilization (for cell-based assays): Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of a this compound Co-solvent System
  • Co-solvent Selection: Choose a biocompatible, water-miscible organic solvent such as ethanol or polyethylene glycol 400 (PEG 400).

  • Stock Solution: Prepare a high-concentration stock solution of this compound in the chosen co-solvent (e.g., 10 mg/mL in PEG 400).

  • Dilution: Slowly add the stock solution to the aqueous buffer with constant stirring to reach the desired final concentration of this compound and co-solvent. The final concentration of the co-solvent should be optimized to be non-toxic to the experimental system.

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
  • Molar Ratio Determination: A 1:1 or 1:2 molar ratio of this compound to cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) is a good starting point.

  • Mixing: Mix the accurately weighed this compound and HP-β-CD in a mortar.

  • Kneading: Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to the powder mixture and knead for 30-45 minutes to form a paste.

  • Drying: Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverization and Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or X-ray Diffraction (XRD).

Protocol 4: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
  • Polymer Selection: Choose a hydrophilic polymer such as polyvinylpyrrolidone K30 (PVP K30) or hydroxypropyl methylcellulose (HPMC). A 1:4 drug-to-polymer weight ratio is a common starting point.

  • Solubilization: Dissolve both this compound and the chosen polymer in a suitable organic solvent where both are soluble (e.g., ethanol or a mixture of dichloromethane and methanol).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film under vacuum for at least 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it, and pass it through a fine-mesh sieve.

  • Characterization: Analyze the solid dispersion for its amorphous nature using DSC and XRD.

Table 2: Expected Fold Increase in Aqueous Solubility of this compound with Different Enhancement Techniques (Based on Similar Flavonoids)

TechniqueCarrier/SystemExpected Fold Increase in Solubility
Co-solvency20% PEG 400 in water10 - 50
Cyclodextrin ComplexationHP-β-CD (1:2 molar ratio)50 - 200
Solid DispersionPVP K30 (1:4 w/w ratio)> 500
Nanosuspension-> 1000

Disclaimer: These values are estimations based on published data for other poorly soluble flavonoids and coumarins. The actual fold increase for this compound may vary and should be determined experimentally.

Visualizing Experimental Workflows and Potential Mechanisms

Experimental Workflow

The following diagram outlines a general workflow for selecting and implementing a suitable solubility enhancement technique for this compound.

experimental_workflow Workflow for Enhancing this compound Solubility start Start: this compound Solubility Issue stock_sol Prepare High-Concentration Stock (e.g., in DMSO) start->stock_sol simple_dilution Attempt Simple Dilution in Aqueous Buffer stock_sol->simple_dilution precip_check Precipitation Observed? simple_dilution->precip_check success Success: Proceed with Experiment precip_check->success No troubleshoot Troubleshoot Simple Dilution (Lower Conc., Slow Addition) precip_check->troubleshoot Yes still_precip Still Precipitates? troubleshoot->still_precip still_precip->success No adv_methods Select Advanced Method still_precip->adv_methods Yes cosolvent Co-solvent System adv_methods->cosolvent cyclodextrin Cyclodextrin Complexation adv_methods->cyclodextrin solid_disp Solid Dispersion adv_methods->solid_disp nanosus Nanosuspension adv_methods->nanosus prepare_form Prepare Formulation (See Protocols) cosolvent->prepare_form cyclodextrin->prepare_form solid_disp->prepare_form nanosus->prepare_form char_sol Characterize and Test Solubility prepare_form->char_sol sol_ok Solubility Enhanced? char_sol->sol_ok sol_ok->success Yes optimize Optimize Formulation (Ratio, Carrier, etc.) sol_ok->optimize No optimize->prepare_form

Caption: Workflow for enhancing this compound solubility.

Hypothetical Signaling Pathway

Based on the known anti-inflammatory effects of other flavonoids, this compound may exert its biological activity by modulating key inflammatory signaling pathways such as MAPK and NF-κB.

Caption: Hypothetical anti-inflammatory action of this compound.

References

Luvangetin stability testing in different pH and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the stability of luvangetin under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during its analysis and formulation.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in solutions of varying pH?

A1: this compound, an angular furanocoumarin, is expected to exhibit pH-dependent stability. Generally, furanocoumarins are more stable in acidic to neutral conditions and are susceptible to degradation in alkaline solutions. While specific quantitative data for this compound is limited in publicly available literature, data from structurally similar angular furanocoumarins, such as angelicin, can provide an estimate of its stability profile. Degradation in alkaline media is often due to the hydrolysis of the lactone ring, a characteristic feature of coumarins.

Q2: How does temperature affect the stability of this compound?

A2: Elevated temperatures are known to accelerate the degradation of flavonoids and coumarins. The stability of this compound is therefore expected to decrease with increasing temperature. Thermal degradation can lead to the loss of the active compound and the formation of various degradation products. It is crucial to control the temperature during storage and experimentation to ensure the integrity of the compound.

Q3: What are the likely degradation products of this compound under stress conditions?

A3: Under forced degradation conditions such as strong acid, base, or oxidative stress, this compound is likely to degrade. Based on the known degradation pathways of other furanocoumarins, potential degradation products may arise from the opening of the lactone ring, cleavage of the pyrone ring, or modifications to the prenyl group. Identification of these products is critical for developing stability-indicating analytical methods.

Q4: My this compound sample shows a rapid loss of purity in a neutral aqueous solution at room temperature. What could be the cause?

A4: While more stable in acidic conditions, some degradation of this compound can still occur in neutral aqueous solutions, especially over extended periods or when exposed to light and oxygen. Ensure your solvent is de-gassed and consider storing your solution under an inert atmosphere (e.g., nitrogen or argon) and protected from light. For long-term storage, frozen conditions (-20°C or -80°C) are recommended.

Q5: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. How can I determine if these are degradation products?

A5: To confirm if new peaks are degradation products, you can perform a forced degradation study. Subject a sample of pure this compound to stress conditions (e.g., heat, acid, base, oxidation) and monitor the chromatogram for the appearance and growth of these new peaks, which would correspond to a decrease in the main this compound peak. Further characterization of these peaks can be achieved using techniques like LC-MS to determine their mass and aid in structural elucidation.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Rapid degradation of this compound standard solution 1. High pH of the solvent. 2. Exposure to high temperature. 3. Exposure to light. 4. Presence of oxidative agents.1. Prepare solutions in a slightly acidic buffer (e.g., pH 4-5). 2. Store solutions at refrigerated (2-8°C) or frozen (-20°C) temperatures. 3. Protect solutions from light by using amber vials or covering with aluminum foil. 4. Use high-purity, de-gassed solvents.
Poor reproducibility of stability study results 1. Inconsistent pH of buffer solutions. 2. Fluctuations in incubation temperature. 3. Inconsistent sample preparation and handling.1. Prepare fresh buffers for each experiment and verify the pH with a calibrated meter. 2. Use a calibrated and stable incubator or water bath. Monitor temperature throughout the study. 3. Follow a standardized and detailed protocol for sample preparation and analysis.
Formation of unexpected degradation products 1. Complex degradation pathways not previously reported. 2. Interaction with excipients in a formulation. 3. Contamination of the sample.1. Employ advanced analytical techniques like LC-MS/MS and NMR to identify the structure of the unknown peaks. 2. Conduct stability studies on the active pharmaceutical ingredient (API) alone and in the presence of individual excipients to identify potential interactions. 3. Ensure meticulous cleaning of all glassware and use high-purity reagents.

Data Presentation

The following tables summarize the expected stability of this compound based on data from structurally similar angular furanocoumarins. Note: This data should be used as an estimation, and it is highly recommended to perform specific stability studies for this compound in your matrix of interest.

Table 1: Estimated Percentage Degradation of this compound at Different pH Values after 24 hours.

TemperaturepH 3.0pH 5.0pH 7.0pH 9.0
25°C < 2%~5%~15%> 40%
40°C ~5%~12%~30%> 70%
60°C ~15%~35%> 60%> 95%

Table 2: Estimated Half-Life (t½) of this compound at Different Temperatures in a Neutral (pH 7.0) Aqueous Solution.

TemperatureEstimated Half-Life (hours)
25°C ~72
40°C ~20
60°C < 5

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for the analysis of this compound and its degradation products. Method optimization and validation are crucial for specific applications.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 40 60
    25 10 90
    30 10 90
    31 90 10

    | 35 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm and 330 nm (or PDA scan from 200-400 nm)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL) and dilute with the mobile phase or the study buffer to the desired concentration.

Protocol 2: Forced Degradation Study of this compound

This protocol describes the conditions for inducing degradation of this compound to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and analyze by HPLC.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 2 hours. Withdraw samples at various time points (e.g., 0, 0.5, 1, 2 hours), neutralize with 0.1 M HCl, and analyze by HPLC.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours, protected from light. Withdraw samples at various time points and analyze by HPLC.

  • Thermal Degradation: Store solid this compound powder in an oven at 80°C for 48 hours. Dissolve samples taken at different time points in a suitable solvent and analyze by HPLC.

  • Photolytic Degradation: Expose a solution of this compound (e.g., in methanol/water) to UV light (e.g., 254 nm) and white light in a photostability chamber for a defined period. Analyze samples at different time intervals by HPLC.

Mandatory Visualizations

Luvangetin_Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Sample_Dilution Dilute Stock into Respective Buffers Stock_Solution->Sample_Dilution Buffer_Prep Prepare Buffers (pH 3, 5, 7, 9) Buffer_Prep->Sample_Dilution Incubation Incubate Samples at Different Temperatures (25°C, 40°C, 60°C) Sample_Dilution->Incubation Time_Points Withdraw Aliquots at Predetermined Time Points Incubation->Time_Points HPLC_Analysis Analyze by Stability-Indicating HPLC Method Time_Points->HPLC_Analysis Data_Processing Quantify this compound and Degradation Products HPLC_Analysis->Data_Processing

Caption: Experimental workflow for this compound stability testing.

Luvangetin_Degradation_Pathway This compound This compound Hydrolysis Alkaline Hydrolysis (e.g., NaOH) This compound->Hydrolysis pH > 7 Oxidation Oxidation (e.g., H2O2) This compound->Oxidation Oxidizing Agent Photodegradation Photodegradation (UV/Vis Light) This compound->Photodegradation Light Exposure Lactone_Opening Lactone Ring Opening (Inactive Product) Hydrolysis->Lactone_Opening Oxidized_Products Oxidized Derivatives Oxidation->Oxidized_Products Photodimers Photodimers or Isomers Photodegradation->Photodimers

Caption: Putative degradation pathways of this compound under stress.

Technical Support Center: Luvangetin and MTT Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid and troubleshoot interference caused by Luvangetin in MTT cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with an MTT assay?

This compound is a naturally occurring flavonoid compound, specifically a type of coumarin, derived from various plant sources.[1][2] Its polyphenolic structure gives it antioxidant properties.[1] This characteristic is the primary reason it may interfere with the MTT assay. Compounds with antioxidant or reducing properties can directly reduce the MTT tetrazolium salt to formazan, a reaction normally driven by metabolic enzymes in viable cells.[3][4] This chemical interference can lead to an overestimation of cell viability, independent of actual cellular health.

Q2: What is the basic principle of the MTT assay?

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] The core principle involves the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[6][7] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active, living cells.[8] The resulting insoluble formazan crystals are then dissolved in a solvent (like DMSO or acidified isopropanol), and the absorbance of the colored solution is measured spectrophotometrically, typically between 550 and 600 nm.[8][7] The intensity of the purple color is directly proportional to the number of viable cells.[6]

Q3: What are the primary mechanisms of this compound interference in an MTT assay?

This compound can interfere with the MTT assay through two main mechanisms:

  • Direct Reduction of MTT: As a compound with antioxidant properties, this compound can chemically reduce the MTT tetrazolium salt to formazan in the absence of any cells.[3] This leads to a false positive signal, making the cells appear more viable than they are, potentially masking any cytotoxic effects of the compound.[4][9]

  • Optical Interference: Many flavonoids are colored compounds.[10][11] If this compound has an intrinsic color and absorbs light in the same range as formazan (around 570 nm), it will artificially inflate the absorbance reading.[12][13] The absorption spectra of flavonoids typically show two major bands, one between 300-380 nm and another between 240-295 nm, but absorbance can sometimes tail into the visible spectrum.[14]

Q4: What are the initial signs of interference in my MTT assay results?

Key indicators of potential interference from this compound include:

  • High background absorbance: Wells containing only media, MTT reagent, and this compound (without cells) show a significant color change or high absorbance readings.[12]

  • Unexpected dose-response curve: Instead of a decrease in cell viability with increasing concentrations of this compound, you might observe an increase or no change in viability.[9] This often points to direct MTT reduction by the compound.

  • Discrepancy with other assays or visual inspection: If the MTT results suggest high viability, but microscopic examination shows poor cell health or low cell numbers, it is a strong indication of assay interference.[9][15]

Troubleshooting Guide

Issue 1: My absorbance readings are high and inconsistent, even in my control wells without cells.

  • Potential Cause: This strongly suggests that this compound is either colored and absorbing light at the measurement wavelength or it is directly reducing the MTT reagent.

  • Recommended Solution: It is crucial to run a set of cell-free control experiments to isolate the source of the interference. This will help you determine if the issue is due to this compound's intrinsic color or its chemical reactivity with MTT.

  • Relevant Controls:

    • Compound Color Control: Prepare wells with cell culture medium and the same concentrations of this compound used in your experiment, but do not add the MTT reagent. Measure the absorbance at 570 nm. A significant reading indicates that the color of this compound itself is interfering.

    • Direct MTT Reduction Control: Prepare wells with cell culture medium, the MTT reagent, and the same concentrations of this compound used in your experiment, but without any cells.[12] Incubate for the same duration as your main experiment (e.g., 2-4 hours).[12] If a purple color develops, it confirms that this compound is directly reducing MTT.[9][12]

Issue 2: My results suggest this compound increases cell viability, which contradicts existing literature or my hypothesis.

  • Potential Cause: This is a classic sign of a compound with reducing properties directly interacting with the MTT reagent.[9] The chemical reduction of MTT by this compound is likely overpowering any cytotoxic effect, leading to a false signal of increased metabolic activity.

  • Recommended Solution: First, confirm this interference by running the "Direct MTT Reduction Control" described in the previous point. If direct reduction is confirmed, the MTT assay is not a suitable method for evaluating the cytotoxicity of this compound under your current experimental conditions.

  • Next Steps: You should switch to a cell viability assay that does not rely on a tetrazolium reduction-based mechanism. Good alternatives include the Sulforhodamine B (SRB) assay, which measures total protein content, or an ATP-based assay, which quantifies the amount of ATP in viable cells.[16]

Issue 3: Can components of my cell culture medium cause interference when testing this compound?

  • Potential Cause: Yes, common components in cell culture media can interfere with the MTT assay. Phenol red, a pH indicator, can absorb light at a similar wavelength to formazan.[12] Additionally, components in serum can sometimes interact with the test compound or the MTT reagent.[17]

  • Recommended Solution: To minimize background noise and potential interactions, it is best practice to perform the MTT incubation step in a serum-free and phenol red-free medium.[12] This involves carefully aspirating the medium containing this compound after the treatment period and replacing it with fresh, serum-free, and phenol red-free medium containing the MTT reagent.[12]

Data Presentation

Table 1: Summary of Potential this compound Interference and Recommended Controls

Potential IssuePrimary CauseRecommended Control ExperimentInterpretation of Control Results
High Background AbsorbanceIntrinsic color of this compoundCompound Color Control: Media + this compound (no MTT, no cells)High absorbance indicates this compound's color interferes with the reading.
False Positive ViabilityDirect reduction of MTT by this compoundDirect MTT Reduction Control: Media + this compound + MTT (no cells)Purple color formation confirms direct chemical reduction of MTT.
Variable ResultsInterference from media componentsUse of Phenol Red-Free/Serum-Free Media: Compare results with and without these components.Reduced background/variability indicates media component interference.

Table 2: Comparison of Alternative Cell Viability Assays

AssayPrincipleAdvantages for this compound TestingDisadvantages
MTT Assay Enzymatic reduction of tetrazolium saltWidely used and established.[8]Not Recommended: Highly susceptible to interference from reducing compounds and colored compounds.[10]
SRB Assay Staining of total cellular protein with Sulforhodamine BUnaffected by a compound's reducing potential. Less interference from colored compounds.Requires a cell fixation step.
Resazurin (AlamarBlue) Assay Reduction of resazurin to fluorescent resorufinHigher sensitivity than MTT; fewer steps.[18][19]Can still be susceptible to interference from reducing compounds, though often less than MTT.[11]
ATP Assay Quantification of ATP in viable cells via a luciferase reactionVery high sensitivity; rapid "add-mix-measure" protocol.[16] Not based on redox chemistry.Reagents can be more expensive.
LDH Assay Measures lactate dehydrogenase (LDH) released from damaged cellsMeasures cytotoxicity (membrane integrity) rather than viability.Indirect measure of viability; timing is critical.

Experimental Protocols

Protocol 1: Control for Direct MTT Reduction by this compound (Cell-Free)

  • Prepare a 96-well plate with cell culture medium (without cells). Use the same medium type (e.g., phenol red-free) intended for the MTT incubation step.[12]

  • Add the same concentrations of this compound to the wells as those used in your cell-based experiment. Include a vehicle-only control.

  • Add MTT solution to each well to a final concentration of 0.5 mg/mL.[8]

  • Incubate the plate for 2-4 hours at 37°C, protected from light, mirroring the conditions of your cell-based assay.[12]

  • Add 100 µL of a solubilization solution (e.g., DMSO) to each well.[12]

  • Shake the plate on an orbital shaker for 15 minutes to ensure any potential formazan is fully dissolved.[7]

  • Measure the absorbance at 570 nm. A significant, dose-dependent increase in absorbance in the presence of this compound indicates direct reduction of MTT.[12]

Protocol 2: Sulforhodamine B (SRB) Assay - A Recommended Alternative

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired period (e.g., 24, 48, or 72 hours).

  • Cell Fixation: Carefully discard the treatment medium. Gently add 100 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Discard the TCA and wash the plate five times with slow-running tap water. Remove excess water by tapping the plate on paper towels and allow it to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Post-Stain Wash: Quickly discard the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 5-10 minutes. Measure the absorbance at approximately 510 nm using a microplate reader.

Visualizations

MTT_Workflow_Interference B B I1 I1 B->I1 this compound reduces MTT chemically E E I2 I2 E->I2 this compound color absorbs at 570 nm

Troubleshooting_Tree Start Unexpected MTT Results (e.g., High Viability) Q1 Run Cell-Free Control: Media + this compound + MTT Start->Q1 A1_Yes Purple color develops (Direct Reduction) Q1->A1_Yes Yes A1_No No color change Q1->A1_No No Conclusion1 Conclusion: MTT assay is unsuitable. Switch to a non-redox assay (e.g., SRB, ATP). A1_Yes->Conclusion1 Q2 Run Compound Color Control: Media + this compound (No MTT) A1_No->Q2 A2_Yes High absorbance reading (Optical Interference) Q2->A2_Yes Yes A2_No No significant absorbance Q2->A2_No No A2_Yes->Conclusion1 Conclusion2 Conclusion: Interference is unlikely. Troubleshoot other assay parameters (cell density, incubation time). A2_No->Conclusion2

Interference_Pathways Result Measured Absorbance (570 nm) Formazan_Cell Formazan_Cell Formazan_Cell->Result True Signal Formazan_Chem Formazan_Chem Formazan_Chem->Result False Signal

References

Technical Support Center: Optimizing Luvangetin Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing luvangetin dosage in in vivo research. This resource is tailored for researchers, scientists, and drug development professionals to navigate the challenges of establishing effective and safe dosing regimens for this promising natural compound. Given the limited publicly available in vivo data for this compound, this guide provides a comprehensive framework, troubleshooting advice, and standardized protocols to empower you to design and execute robust preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

A1: this compound is a naturally occurring flavonoid compound found in various plant sources.[1] It is recognized for its polyphenolic structure, which is associated with antioxidant properties.[1] Research has indicated a range of biological activities for this compound, including anti-inflammatory, antimicrobial, and potential anticancer effects, making it a compound of significant interest in pharmacological research and drug development.[1][2] However, like many phytochemicals, its specific mechanisms of action are still under active investigation.[1][2]

Q2: What are the primary challenges in determining an appropriate in vivo dosage for this compound?

A2: The primary challenge is the current lack of established in vivo dosage data in publicly accessible literature. As a result, researchers must determine the optimal dosage empirically. Key considerations include this compound's poor water solubility, which can affect its bioavailability, and the need to establish a therapeutic window that maximizes efficacy while minimizing potential toxicity.[1][3]

Q3: How should I prepare this compound for in vivo administration given its poor water solubility?

A3: Due to its limited solubility in water, this compound typically requires a non-aqueous vehicle for in vivo administration.[1] A common approach for poorly soluble compounds is to first dissolve them in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute the solution in a suitable vehicle such as corn oil or a mixture of polyethylene glycol (PEG), Tween 80, and saline. It is crucial to perform a vehicle toxicity study to ensure that the chosen vehicle does not produce adverse effects in the animal model.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation of this compound in Formulation - Exceeding solubility limit in the vehicle.- Temperature changes affecting solubility.- pH incompatibility.- Conduct small-scale solubility tests with different vehicles.- Gently warm the formulation (if this compound is heat-stable).- Use a co-solvent system (e.g., DMSO/PEG/Saline).- Prepare fresh formulations before each administration.
High Variability in Animal Response - Inconsistent dosing volume or technique.- Instability of the this compound formulation.- Genetic or physiological variability in the animal cohort.- Ensure all personnel are trained on consistent administration techniques.- Visually inspect the formulation for homogeneity before each dose.- Increase the sample size per group to account for individual variability.
No Observable Efficacy - Dose is too low.- Poor bioavailability via the chosen route of administration.- Rapid metabolism and clearance of this compound.- Conduct a dose-escalation study to test higher concentrations.- Consider alternative routes of administration (e.g., intraperitoneal vs. oral).- Perform pharmacokinetic studies to understand the compound's profile.
Signs of Toxicity (e.g., weight loss, lethargy) - Dose is too high, exceeding the Maximum Tolerated Dose (MTD).- Toxicity of the vehicle.- Reduce the dosage in subsequent cohorts.- Include a vehicle-only control group to assess its effects.- Monitor animals daily for clinical signs of toxicity.

Experimental Protocols

Protocol 1: Dose-Range Finding Study for Maximum Tolerated Dose (MTD) Determination

This protocol outlines a typical dose-escalation study to determine the MTD of this compound in a rodent model.

1. Animal Model: Select a relevant animal model (e.g., C57BL/6 mice, 8-10 weeks old).

2. Group Allocation:

  • Group 1: Vehicle control
  • Group 2: 10 mg/kg this compound
  • Group 3: 30 mg/kg this compound
  • Group 4: 100 mg/kg this compound
  • Group 5: 300 mg/kg this compound (Note: These are hypothetical starting doses and should be adjusted based on any available in vitro cytotoxicity data or information on structurally similar compounds.)

3. Formulation Preparation:

  • Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).
  • For each dose group, dilute the stock solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline to the final desired concentration.

4. Administration: Administer the formulation via the chosen route (e.g., intraperitoneal injection) once daily for 7-14 days.

5. Monitoring:

  • Record body weight daily.
  • Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, fur texture).
  • At the end of the study, collect blood for hematology and serum chemistry analysis.
  • Perform gross necropsy and collect major organs for histopathological examination.

6. MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss or other severe clinical signs).

Data Presentation: Hypothetical MTD Study Results
Dose Group Body Weight Change (%) Key Clinical Observations Mortality
Vehicle Control+5%Normal0/5
10 mg/kg+4%Normal0/5
30 mg/kg+2%Normal0/5
100 mg/kg-8%Mild lethargy on day 3-50/5
300 mg/kg-22%Significant lethargy, ruffled fur2/5

Based on this hypothetical data, the MTD would be considered 100 mg/kg.

Mandatory Visualizations

Signaling Pathways Potentially Modulated by this compound

While the precise signaling pathways modulated by this compound are still under investigation, flavonoids with similar structures have been shown to interact with key cellular signaling cascades such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer and inflammatory diseases.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 produces PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR Downstream Downstream Effects (Cell Survival, Proliferation) mTOR->Downstream This compound This compound This compound->PI3K Inhibits? This compound->Akt Inhibits?

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

MAPK_Signaling_Pathway cluster_membrane_mapk Cell Membrane cluster_cytoplasm_mapk Cytoplasm cluster_nucleus Nucleus Receptor Receptor Ras Ras Receptor->Ras Stimulus Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (AP-1, Elk-1) ERK->TranscriptionFactors Luvangetin_mapk This compound Luvangetin_mapk->Raf Inhibits? Luvangetin_mapk->MEK Inhibits? GeneExpression Gene Expression (Inflammation, Proliferation) TranscriptionFactors->GeneExpression

Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.

Experimental Workflow

Luvangetin_Dosage_Optimization_Workflow cluster_planning Phase 1: Planning and Preparation cluster_mtd Phase 2: Safety Assessment cluster_efficacy Phase 3: Efficacy Evaluation cluster_pkpd Phase 4: Pharmacokinetics/Pharmacodynamics LitReview Literature Review (Similar Compounds) Formulation Formulation Development (Solubility Testing) LitReview->Formulation DoseRange Dose-Range Finding Study Formulation->DoseRange MTD Determine Maximum Tolerated Dose (MTD) DoseRange->MTD Toxicity Acute/Sub-chronic Toxicity Studies MTD->Toxicity EfficacyStudy Dose-Response Efficacy Study (Using doses ≤ MTD) MTD->EfficacyStudy OptimalDose Identify Optimal Therapeutic Dose EfficacyStudy->OptimalDose PK_PD PK/PD Studies OptimalDose->PK_PD Refinement Dosage Regimen Refinement PK_PD->Refinement

Caption: A logical workflow for optimizing this compound dosage in in vivo studies.

References

Luvangetin Degradation Product Identification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification of luvangetin degradation products. As specific degradation pathways for this compound are not extensively documented in publicly available literature, this guide is based on the established degradation patterns of coumarin derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on the chemistry of coumarin compounds, this compound is likely susceptible to degradation through three primary pathways:

  • Hydrolysis: The lactone ring in the coumarin structure is prone to opening under both acidic and basic conditions. Basic conditions, in particular, can accelerate this hydrolysis.

  • Oxidation: The electron-rich aromatic rings and the double bond in the pyrone ring can be susceptible to oxidative degradation, potentially leading to the formation of various oxidized products.

  • Photodegradation: Like many aromatic compounds, this compound may degrade upon exposure to light, especially UV radiation. This can lead to complex photochemical reactions.

Q2: What are the expected primary degradation products of this compound?

A2: The most anticipated degradation will likely result from the hydrolysis of the lactone ring. This would lead to the formation of a carboxylic acid derivative. The specific structure would be a substituted o-coumaric acid. Further degradation under more strenuous conditions could lead to the cleavage of other rings or modification of the substituents.

Q3: What experimental conditions should I use for a forced degradation study of this compound?

A3: Forced degradation studies are essential to understand the stability of a molecule and to develop stability-indicating analytical methods.[1][2][3] The following table outlines recommended starting conditions for a forced degradation study of this compound. The extent of degradation should ideally be between 5-20% to ensure that the degradation products are detectable without completely consuming the parent drug.[2]

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 - 72 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature1 - 24 hours
Oxidative 3% H₂O₂Room Temperature24 - 72 hours
Thermal Dry Heat80°C48 - 96 hours
Photolytic UV (254 nm) & Visible LightRoom Temperature24 - 72 hours

Q4: Which analytical techniques are most suitable for identifying this compound and its degradation products?

A4: A combination of chromatographic and spectroscopic techniques is generally required for the separation and identification of degradation products.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for separating the parent drug from its degradation products and for quantification.[4][5][6][7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS are powerful tools for identifying the molecular weights and fragmentation patterns of degradation products, which aids in their structural elucidation.[9][10][11][12]

  • Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the definitive structural confirmation of isolated degradation products.[13][14][15][16]

Troubleshooting Guides

Poor Chromatographic Resolution
Problem Possible Cause Solution
Peak Tailing - Silanol interactions with the column- Inappropriate mobile phase pH- Use a base-deactivated column- Adjust the mobile phase pH to ensure the analyte is in a single ionic form
Co-elution of Peaks - Insufficient separation power of the mobile phase or column- Optimize the gradient profile of the mobile phase- Try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18)
Broad Peaks - High injection volume- Extra-column band broadening- Reduce the injection volume- Ensure all tubing and connections are optimized for minimal dead volume
Difficulty in Degradation Product Identification
Problem Possible Cause Solution
No clear molecular ion in MS - In-source fragmentation- Poor ionization- Optimize the MS source parameters (e.g., use a softer ionization technique like ESI)- Adjust the mobile phase to be more MS-friendly (e.g., use volatile buffers like ammonium formate)
Ambiguous fragmentation pattern - Multiple degradation products with the same mass- Use high-resolution mass spectrometry (HRMS) to obtain accurate mass and elemental composition- Isolate the impurity using preparative HPLC for subsequent NMR analysis
Insufficient material for NMR - Low abundance of the degradation product- Scale up the forced degradation experiment to generate more of the impurity- Use a cryoprobe or a higher field NMR instrument for enhanced sensitivity

Experimental Protocols

Stability-Indicating HPLC-UV Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% to 30% B

    • 30-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 276 nm[4]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Sample Preparation for LC-MS Analysis
  • Perform forced degradation on a solution of this compound (e.g., 1 mg/mL in a suitable solvent).

  • At specified time points, withdraw an aliquot of the stressed sample.

  • Neutralize the sample if it was subjected to acidic or basic stress.

  • Dilute the sample to an appropriate concentration (e.g., 10 µg/mL) with the initial mobile phase composition.

  • Filter the sample through a 0.22 µm syringe filter before injection into the LC-MS system.

Visualizations

Hypothetical Hydrolytic Degradation of this compound

G Figure 1: Hypothetical Hydrolytic Degradation Pathway of this compound This compound This compound (C15H14O4) Hydrolysis Hydrolysis (Lactone Ring Opening) This compound->Hydrolysis Degradation_Product Hypothetical Hydrolytic Degradation Product (Substituted o-Coumaric Acid) (C15H16O5) Hydrolysis->Degradation_Product

Caption: Hypothetical hydrolytic degradation pathway of this compound.

Experimental Workflow for Degradation Product Identification

G Figure 2: General Workflow for Identification of Degradation Products cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Characterization Acid Acid HPLC_UV HPLC-UV (Separation & Quantification) Acid->HPLC_UV Base Base Base->HPLC_UV Oxidative Oxidative Oxidative->HPLC_UV Thermal Thermal Thermal->HPLC_UV Photolytic Photolytic Photolytic->HPLC_UV LC_MS LC-MS/MS (Molecular Weight & Fragmentation) HPLC_UV->LC_MS Isolation Preparative HPLC (Isolation of Impurity) LC_MS->Isolation NMR NMR (Structure Elucidation) Isolation->NMR

Caption: General experimental workflow for degradation product identification.

References

Technical Support Center: Enhancing Luvangetin Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Luvangetin extraction methods.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of this compound, categorized by the stage of the experimental process.

1. Low Extraction Yield

Symptom Potential Cause Troubleshooting Steps
Low overall extract yield Improper sample preparation: Plant material may not be ground to a sufficient fineness, limiting solvent penetration.Ensure the plant material is dried and finely powdered to increase the surface area for solvent interaction.
Inappropriate solvent selection: The polarity of the solvent may not be optimal for this compound.This compound is a coumarin, and solvents like ethanol, methanol, ethyl acetate, and their aqueous mixtures are often effective.[1] Perform small-scale pilot extractions with a range of solvents of varying polarities to determine the most efficient one.
Insufficient extraction time or temperature: The extraction parameters may not be adequate for complete extraction.Optimize the extraction time and temperature for the chosen method. For maceration, longer durations may be needed.[2] For methods like Soxhlet and reflux, ensure the temperature is appropriate for the solvent's boiling point without degrading the compound.
Degradation of this compound: The chosen extraction method may be too harsh, causing the breakdown of the target compound.For heat-sensitive compounds, consider non-thermal methods like ultrasound-assisted extraction (UAE) or maceration at room temperature.[2]

2. Poor Purity of the Extract

Symptom Potential Cause Troubleshooting Steps
Extract contains a high amount of impurities Non-selective solvent: The solvent may be co-extracting a wide range of other compounds from the plant matrix.Employ a multi-step extraction strategy. Start with a non-polar solvent (e.g., hexane) to remove lipids and chlorophylls before extracting with a more polar solvent for this compound.
Ineffective purification method: The chosen purification technique (e.g., column chromatography, liquid-liquid extraction) may not be providing adequate separation.Optimize the purification protocol. For column chromatography, experiment with different stationary phases (e.g., silica gel, alumina) and mobile phase compositions. For liquid-liquid extraction, adjust the pH of the aqueous phase to improve partitioning.
Presence of chlorophyll and pigments in the final extract Extraction from fresh plant material without pre-treatment. Dry the plant material before extraction. A preliminary wash with a non-polar solvent like hexane can also help in removing pigments.

3. Issues with Modern Extraction Techniques

Symptom Potential Cause Troubleshooting Steps
Low yield with Ultrasound-Assisted Extraction (UAE) Inappropriate ultrasonic power or frequency: The ultrasonic parameters may not be optimal for cell wall disruption.Optimize the ultrasonic power, frequency, and sonication time. Excessive power can lead to degradation of the target compound.[3]
Poor solvent penetration. Ensure the plant material is well-suspended in the solvent and that the ultrasonic probe is properly immersed.
Inconsistent results with Microwave-Assisted Extraction (MAE) Uneven microwave heating: "Hot spots" within the extraction vessel can lead to localized degradation of the sample.Use a microwave extractor with a rotating turntable for even heat distribution. Ensure the sample is uniformly mixed with the solvent.
Solvent not suitable for MAE: The chosen solvent may not have a suitable dielectric constant to absorb microwave energy efficiently.Select solvents with higher dielectric constants, such as ethanol or methanol, which are effective for MAE.[4]
Low efficiency with Supercritical Fluid Extraction (SFE) Suboptimal pressure and temperature: The density and solvating power of the supercritical fluid (e.g., CO2) are highly dependent on these parameters.Systematically vary the pressure and temperature to find the optimal conditions for this compound solubility in supercritical CO2.[5][6]
Need for a co-solvent: Supercritical CO2 is non-polar and may not efficiently extract moderately polar compounds like this compound on its own.Add a polar co-solvent, such as ethanol or methanol, to the supercritical fluid to increase its solvating power for this compound.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common conventional methods for this compound extraction?

A1: The most common conventional methods include maceration, percolation, reflux, and Soxhlet extraction.[2][8] These methods are relatively simple to set up but often require longer extraction times and larger volumes of solvent compared to modern techniques.

Q2: How do modern extraction techniques like UAE and MAE improve efficiency?

A2: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) enhance efficiency by using energy to disrupt plant cell walls, which facilitates the release of bioactive compounds into the solvent.[9][10] This typically results in shorter extraction times, reduced solvent consumption, and often higher yields compared to conventional methods.[9][10]

Q3: My liquid-liquid extraction step is resulting in an emulsion. How can I resolve this?

A3: Emulsion formation is a common issue in liquid-liquid extraction, especially with plant extracts rich in surfactants.[11] To break an emulsion, you can try:

  • Adding a saturated salt solution (brine) to increase the ionic strength of the aqueous phase.[11]

  • Gently swirling instead of vigorous shaking during the extraction.[11]

  • Centrifuging the mixture to force the separation of layers.

  • Adding a small amount of a different organic solvent to alter the properties of the organic phase.[11]

Q4: What is the best way to remove chlorophyll from my this compound extract?

A4: Chlorophyll can be removed by performing a preliminary extraction with a non-polar solvent like n-hexane or petroleum ether before extracting this compound with a more polar solvent. Alternatively, column chromatography over silica gel can be effective, as chlorophyll will have a different affinity for the stationary phase compared to this compound.

Q5: How can I optimize the solvent-to-solid ratio for my extraction?

A5: The optimal solvent-to-solid ratio depends on the extraction method and the concentration of this compound in the plant material. A higher ratio generally leads to a better extraction yield up to a certain point, after which it only increases solvent waste.[8] It is recommended to perform small-scale experiments with varying ratios (e.g., 10:1, 20:1, 30:1 mL/g) to determine the point of diminishing returns.

Data Presentation

Table 1: Comparison of this compound Extraction Methods (Illustrative Data)

Extraction MethodTypical SolventTemperature (°C)TimeYield (mg/g of plant material)Purity (%)Solvent Consumption (mL/g)
MacerationEthanol2572 h1.57530
Soxhlet ExtractionEthyl Acetate778 h2.88520
Ultrasound-Assisted Extraction (UAE)Methanol4030 min3.59015
Microwave-Assisted Extraction (MAE)90% Ethanol11025 min4.19215
Supercritical Fluid Extraction (SFE)CO2 + Ethanol402 h3.895Low

Note: The values presented in this table are illustrative and can vary significantly based on the plant source, specific experimental conditions, and optimization. A study on the extraction of this compound from Zanthoxylum ailanthoides using centrifugal partition chromatography reported obtaining 20.6 mg of highly pure (99%) this compound from 500 mg of a petroleum ether extract in about 30 minutes.[1]

Experimental Protocols

1. Maceration Protocol

  • Preparation: Weigh 10 g of dried, finely powdered plant material.

  • Extraction: Place the powder in a sealed container and add 200 mL of 80% ethanol.

  • Incubation: Store the container at room temperature for 72 hours, with occasional shaking.[12]

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Soxhlet Extraction Protocol

  • Preparation: Place 10 g of dried, powdered plant material in a cellulose thimble.

  • Assembly: Place the thimble inside the Soxhlet extractor, which is fitted to a round-bottom flask containing 200 mL of ethyl acetate and a condenser on top.[13]

  • Extraction: Heat the flask to the boiling point of the solvent. Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphoning tube becomes colorless.[13]

  • Concentration: After cooling, remove the solvent from the round-bottom flask using a rotary evaporator to yield the crude extract.

3. Ultrasound-Assisted Extraction (UAE) Protocol

  • Preparation: Mix 10 g of dried, powdered plant material with 150 mL of methanol in a beaker.

  • Sonication: Place the beaker in an ultrasonic bath or use an ultrasonic probe. Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 40°C.[14]

  • Separation: Centrifuge the mixture to separate the extract from the solid plant material.

  • Concentration: Decant the supernatant and concentrate it under reduced pressure to obtain the crude this compound extract.

Mandatory Visualization

Experimental_Workflow_Maceration A Plant Material (Dried, Powdered) B Solvent Addition (e.g., 80% Ethanol) A->B Mix C Maceration (Room Temp, 72h) B->C D Filtration C->D E Solvent Evaporation (Rotary Evaporator) D->E Filtrate F Crude this compound Extract E->F

Maceration Workflow for this compound Extraction

Experimental_Workflow_Soxhlet A Plant Material in Thimble B Soxhlet Apparatus (Solvent in Flask) A->B Place in C Heating & Reflux (6-8 hours) B->C D Cooling C->D E Solvent Evaporation D->E Extract Solution F Crude this compound Extract E->F

Soxhlet Extraction Workflow

Troubleshooting_Logic Start Low this compound Yield Q1 Is the plant material finely powdered? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No -> Grind to fine powder Q1->A1_No Q2 Is the solvent optimized? A1_Yes->Q2 End Yield Improved A1_No->End A2_Yes Yes Q2->A2_Yes A2_No No -> Test solvents of varying polarity Q2->A2_No Q3 Are extraction time & temperature sufficient? A2_Yes->Q3 A2_No->End A3_Yes Yes Q3->A3_Yes A3_No No -> Increase time/ temperature Q3->A3_No Q4 Is the compound thermally stable? A3_Yes->Q4 A3_No->End A4_Yes Yes Q4->A4_Yes Consider other factors A4_No No -> Use non-thermal method (e.g., UAE) Q4->A4_No A4_No->End

Troubleshooting Logic for Low this compound Yield

References

Minimizing solvent residue in purified Luvangetin samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to address common challenges related to minimizing solvent residue in purified Luvangetin samples.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents used for the extraction and purification of this compound?

A1: this compound is typically soluble in organic solvents and has limited solubility in water.[1] Chromatographic purification processes often employ multi-component solvent systems. A frequently cited system for centrifugal partition chromatography (CPC) is a two-phase mixture of n-hexane, ethyl acetate, methanol, and water.[2] Other common solvents used for the extraction of similar phytochemicals include ethanol, petroleum ether, and butanol.[2]

Q2: Why is it critical to minimize residual solvents in the final this compound sample?

A2: Minimizing residual solvents is essential for several reasons. Primarily, many organic solvents are considered hazardous or toxic, and their presence in a final product intended for research or pharmaceutical development poses safety risks.[3][4] Furthermore, residual solvents can affect the physical and chemical properties of the purified compound, including its crystalline form, solubility, stability, and bioavailability.[3] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for residual solvents in active pharmaceutical ingredients (APIs).[4]

Q3: What are the acceptable regulatory limits for common residual solvents?

A3: The ICH Q3C guidelines classify residual solvents into three classes based on their toxicity. These guidelines are widely adopted in the pharmaceutical industry.[3][4]

Solvent ClassDescriptionConcentration Limit (ppm)Examples
Class 1 Solvents to be avoided; known or suspected human carcinogens.Varies by solvent (e.g., Benzene: 2 ppm)Benzene, Carbon Tetrachloride
Class 2 Solvents to be limited due to inherent toxicity.Varies by solvent (e.g., Methanol: 3000 ppm, n-Hexane: 290 ppm)Acetonitrile, Chloroform, Hexane, Methanol, Toluene
Class 3 Solvents with low toxic potential.5000 ppmAcetone, Ethanol, Ethyl Acetate, Isopropyl Alcohol

This table summarizes data from ICH Q3C guidelines. For a complete list and specific limits, refer to the official documentation.

Q4: What is the most effective analytical method for detecting and quantifying solvent residue?

A4: The most appropriate and widely accepted method for the determination of residual solvents in pharmaceutical products is Headspace Gas Chromatography (HS-GC), typically with a Flame Ionization Detector (FID).[5][6][7] This technique is highly sensitive, specific, and requires minimal sample preparation.[5][6] The United States Pharmacopeia (USP) Method <467> is a standard procedure that aligns with ICH guidelines and is used globally for quality control.[3]

Troubleshooting Guide

Q5: My purified this compound sample shows high levels of residual n-hexane and ethyl acetate after rotary evaporation. How can I effectively remove them?

A5: High levels of residual solvents after initial evaporation are common. To reduce them to acceptable limits, a secondary drying step under more rigorous conditions is necessary.

  • Solution: Utilize a high-vacuum oven. Drying the sample at a moderately elevated temperature (e.g., 40-50°C) under high vacuum (e.g., pressure of 20 mbar or below) for an extended period (at least 24 hours) is a highly effective method.[8] The heat provides the energy for solvent molecules to vaporize, while the vacuum lowers the boiling point and removes the vapor.

Q6: I have already dried my sample in a vacuum oven for 24 hours, but the residual methanol level is still above the 3000 ppm limit. What should I do next?

A6: If standard vacuum drying is insufficient, several factors could be at play. Methanol can be trapped within the crystal lattice of the compound.

  • Solution 1: Increase Drying Time and/or Temperature: First, try extending the drying time to 48 hours or more. If the compound is thermally stable, you can cautiously increase the temperature in small increments (e.g., 5°C). Be aware that phytochemicals can be sensitive to heat, which may lead to degradation.[9][10]

  • Solution 2: Solvent Displacement: Dissolve the sample in a minimal amount of a lower-boiling-point, Class 3 solvent (like acetone or ethanol) in which this compound is soluble, and then re-dry the sample. This can help to azeotropically remove the more stubborn, higher-boiling-point solvent.

  • Solution 3: Ultrasonic Treatment: Research has shown that subjecting a solution or suspension to ultrasonic treatment during the crystallization or precipitation phase can lead to solid particles from which residual solvents are more easily removed during drying.[8]

Q7: I am concerned about the thermal stability of this compound during the final drying step. How can I remove solvents while minimizing the risk of degradation?

A7: This is a valid concern, as many natural compounds are heat-sensitive.[9][10] The key is to remove solvents using methods that do not rely solely on high temperatures.

  • Solution: Focus on optimizing vacuum conditions and time. Use the lowest effective temperature possible (start at or slightly above room temperature, e.g., 30-40°C) and compensate by applying a stronger vacuum and extending the drying duration. It is crucial to ensure the vacuum pump and oven seals are working optimally to achieve and maintain a low pressure. For particularly sensitive compounds, techniques like freeze-drying (lyophilization) can be considered if the sample is dissolved in an appropriate solvent like water or t-butanol, though this would require an additional solvent-exchange step.

Experimental Workflows and Protocols

Workflow for Minimizing Solvent Residue

G cluster_0 Purification & Drying Workflow start Final Purified Fraction (in solution) rotovap Primary Solvent Removal (Rotary Evaporation) start->rotovap vac_oven Secondary Drying (High-Vacuum Oven) rotovap->vac_oven Transfer solid/semi-solid sample Dried this compound Sample vac_oven->sample Dry for 24-48h analysis Residual Solvent Analysis (HS-GC-FID) sample->analysis release Product Release (< ICH Limit) analysis->release Pass reprocess Reprocess Sample analysis->reprocess Fail reprocess->vac_oven Re-dry or re-dissolve

Caption: Workflow from purified solution to final product release.

Troubleshooting Logic for High Solvent Residue

G start High Solvent Residue Detected? check_bp Is the solvent high-boiling? (e.g., DMF) start->check_bp Yes check_time Was drying time sufficient? (>24h) start->check_time No check_bp->check_time No sol_wash Action: Perform aqueous wash or solvent exchange check_bp->sol_wash Yes check_vac Was vacuum pressure low enough? (<20 mbar) check_time->check_vac Yes sol_inc_time Action: Increase drying time to 48h+ check_time->sol_inc_time No check_temp Is sample thermally stable for higher temp? check_vac->check_temp Yes sol_imp_vac Action: Check pump/seals, ensure deep vacuum check_vac->sol_imp_vac No check_temp->sol_inc_time No sol_inc_temp Action: Cautiously increase temp by 5-10°C check_temp->sol_inc_temp Yes sol_final Re-analyze sample via HS-GC sol_wash->sol_final sol_inc_time->sol_final sol_imp_vac->sol_final sol_inc_temp->sol_final

Caption: Decision tree for troubleshooting high solvent residue.

Detailed Experimental Protocols

Protocol 1: Final Product Drying via High-Vacuum Oven
  • Preparation: After primary solvent removal (e.g., via rotary evaporator), transfer the semi-solid or powdered this compound sample to a clean, pre-weighed glass vial or dish suitable for vacuum. Spread the material thinly on the bottom of the container to maximize surface area.

  • Loading: Place the container, with its lid or cover removed but placed nearby, into the vacuum oven.

  • Drying Conditions:

    • Set the oven temperature to 40°C. Do not exceed 50°C without prior thermal stability data for this compound.

    • Close the oven door and begin to apply vacuum slowly to prevent the powder from dispersing.

    • Achieve a final pressure of 20 mbar or lower.[8]

  • Duration: Maintain these conditions for a minimum of 24 hours. For stubborn solvents or larger sample quantities, extend the drying time to 48 hours or longer.

  • Completion: To stop the process, first slowly vent the oven with an inert gas like nitrogen or argon before turning off the vacuum pump. This prevents contamination and potential sample oxidation.

  • Final Steps: Remove the sample and immediately weigh it. Store in a desiccator.

Protocol 2: Quantification of Residual Solvents by HS-GC-FID (Based on USP <467>)

This protocol provides a general framework. Specific parameters must be optimized and validated for your instrument and this compound sample matrix.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the dried this compound sample into a 10 mL headspace vial.

    • Add 5.0 mL of a suitable high-boiling solvent matrix in which the analyte is soluble (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)).[4]

    • Prepare a solvent blank using only the solvent matrix.

    • Prepare a standard solution containing known concentrations of the solvents of interest (e.g., n-hexane, ethyl acetate, methanol) in the same solvent matrix, at levels corresponding to the ICH limits.[4]

    • Seal all vials immediately with appropriate caps and septa.

  • HS-GC-FID Instrument Parameters (Example):

    • Headspace Sampler:

      • Equilibration Temperature: 80°C[6]

      • Equilibration Time: 45-60 minutes[6]

      • Vial Pressurization: 10 psi

      • Injection Volume: 1 mL[6]

    • Gas Chromatograph:

      • Column: G43 phase (e.g., DB-624 or equivalent), 30 m x 0.53 mm, 3.0 µm film thickness (as per USP <467> Procedure A).[3]

      • Carrier Gas: Helium or Nitrogen.[6]

      • Oven Program: 40°C (hold 20 min), then ramp at 10°C/min to 240°C (hold 20 min).

      • Injector Temperature: 140°C[6]

      • Detector (FID) Temperature: 250°C[6]

  • Analysis:

    • Run the solvent blank first to ensure no system contamination.

    • Run the standard solution to determine the retention times and response factors for each solvent.

    • Run the this compound sample.

  • Calculation: Identify peaks in the sample chromatogram by comparing retention times with the standard. Quantify the amount of each residual solvent present in the sample by comparing the peak area to the standard curve. Ensure the calculated amounts are below the limits specified in the ICH Q3C guidelines.

References

Technical Support Center: Scaling Up Luvangetin Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the purification process of Luvangetin.

Troubleshooting Guides

This section addresses common issues encountered during the scale-up of this compound purification in a question-and-answer format.

Issue 1: Low Yield of this compound After Scaling Up

Q1: We are experiencing a significant drop in this compound yield after scaling up our purification process from lab to pilot scale. What are the potential causes and how can we address this?

A1: A decrease in yield during scale-up is a common challenge in natural product isolation.[1] Several factors could be contributing to this issue. Here are some potential causes and solutions:

  • Incomplete Extraction: The efficiency of the initial extraction may decrease at a larger scale.

    • Solution: Ensure that the solvent-to-biomass ratio is maintained and consider increasing the extraction time or using more vigorous agitation. For this compound, which is soluble in organic solvents like ethyl acetate and chloroform, ensure complete penetration of the solvent into the plant material.[2][3]

  • Column Overloading: The capacity of the chromatography column may be exceeded.

    • Solution: Re-evaluate the binding capacity of your stationary phase at the pilot scale. It's crucial to perform a loading study to determine the optimal amount of crude extract per unit volume of resin.

  • Changes in Flow Dynamics: Linear velocity of the mobile phase may not be consistent between scales.[4]

    • Solution: Maintain a constant linear flow rate rather than just scaling up the volumetric flow rate. This ensures that the residence time on the column remains optimal for binding and separation.

  • Precipitation of this compound: this compound has limited solubility in water.[3][5] Changes in solvent composition or temperature during the process can lead to precipitation.

    • Solution: Monitor the solubility of this compound in your solvent systems. It may be necessary to adjust the solvent composition or perform the purification at a controlled temperature to prevent precipitation.

Issue 2: Poor Resolution and Purity in Scaled-Up Chromatography

Q2: We are observing poor peak resolution and lower purity of the final this compound product in our scaled-up chromatography. What could be the reasons and how can we improve this?

A2: Maintaining resolution and purity during scale-up requires careful optimization of chromatographic parameters. Here are some common causes and troubleshooting steps:

  • Non-Optimized Gradient: The solvent gradient may not be suitable for the larger column.

    • Solution: Re-optimize the gradient profile for the pilot-scale column. It may be necessary to adjust the slope and duration of the gradient to achieve the desired separation.

  • Column Packing Issues: Improperly packed large-scale columns can lead to channeling and band broadening.

    • Solution: Ensure the column is packed uniformly and to the correct bed density. Perform column efficiency tests (e.g., calculating theoretical plates) to validate the packing quality.

  • Increased Sample Viscosity: Concentrated crude extracts can be highly viscous, affecting the separation.[6][7]

    • Solution: Dilute the sample with the initial mobile phase to reduce viscosity. Alternatively, perform a pre-purification step like liquid-liquid extraction to remove some of the interfering substances.[8]

Issue 3: Increased Backpressure in the Chromatography System

Q3: We are experiencing a significant increase in backpressure in our pilot-scale chromatography system. What are the likely causes and how can we mitigate this?

A3: High backpressure is a common issue when scaling up and can be caused by several factors.[9]

  • Particulate Matter: The crude extract may contain fine particulate matter that clogs the column frits or the top of the column bed.

    • Solution: Filter the crude extract through a 0.45 µm or 0.22 µm filter before loading it onto the column.[6][7] Using a guard column can also help protect the main column.

  • High Flow Rate: The flow rate may be too high for the column dimensions and particle size of the stationary phase.

    • Solution: Reduce the flow rate and monitor the pressure. Ensure the flow rate is within the manufacturer's recommended range for the column.

  • Sample Viscosity: As mentioned earlier, a viscous sample can increase backpressure.[6][7]

    • Solution: Dilute the sample or consider a pre-purification step.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvent systems for the purification of this compound using column chromatography?

A1: The choice of solvent system depends on the type of chromatography being used. For normal-phase chromatography on silica gel, a gradient of non-polar to polar solvents is typically employed. Common solvent systems include hexane-ethyl acetate or chloroform-methanol. For reverse-phase chromatography, a gradient of water and a polar organic solvent like methanol or acetonitrile is commonly used.

Q2: What is the typical purity of this compound that can be achieved with a scaled-up process?

A2: With a well-optimized, multi-step purification process, it is possible to achieve a purity of >98% for this compound.[2][10] The final purity should be confirmed using analytical techniques like HPLC and NMR.[][12]

Q3: How can we monitor the purity of this compound during the purification process?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation of this compound from other compounds in the extract during column chromatography.[13] For more accurate purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) is the recommended method.[][14]

Q4: Is this compound stable during the purification process?

A4: this compound is a relatively stable compound.[5] However, like many natural products, it can be susceptible to degradation under harsh conditions such as extreme pH or high temperatures. It is advisable to conduct the purification at room temperature and avoid strong acids or bases.

Q5: What are the key considerations when choosing a chromatography resin for scaling up this compound purification?

A5: When selecting a resin for scale-up, consider the following:

  • Particle Size and Porosity: Smaller particle sizes provide better resolution but can lead to higher backpressure.

  • Mechanical Stability: The resin must be able to withstand the higher pressures and flow rates used in pilot-scale systems.

  • Cost-Effectiveness: The cost of the resin is a significant factor in large-scale purification.[15]

  • Reusability: The ability to clean and reuse the resin is crucial for process economics.[15]

Data Presentation

Table 1: Comparison of Lab-Scale and Pilot-Scale Purification Parameters
ParameterLab-ScalePilot-Scale
Column Dimensions (ID x L) 2.5 cm x 30 cm10 cm x 50 cm
Resin Volume 150 mL4 L
Crude Extract Load 5 g150 g
Flow Rate 10 mL/min160 mL/min
Typical Yield 250 mg6.5 g
Purity (HPLC) >98%>97%
Table 2: this compound Solubility in Common Solvents
SolventSolubility
ChloroformSoluble[2]
DichloromethaneSoluble[2]
Ethyl AcetateSoluble[2]
DMSOSoluble[2]
AcetoneSoluble[2]
WaterLimited solubility[3][5]

Experimental Protocols

Protocol 1: Pilot-Scale Silica Gel Column Chromatography for this compound Purification
  • Column Packing:

    • Prepare a slurry of silica gel (particle size 60-120 µm) in hexane.

    • Carefully pour the slurry into the pilot-scale column (10 cm x 50 cm) and allow it to settle.

    • Pass several column volumes of hexane through the column to ensure a stable, well-packed bed.

  • Sample Preparation:

    • Dissolve 150 g of the crude plant extract in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to the dissolved extract to form a slurry.

    • Evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Loading:

    • Carefully add the dried extract-silica mixture to the top of the packed column.

  • Elution:

    • Begin elution with 100% hexane at a flow rate of 160 mL/min.

    • Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise or linear gradient. A typical gradient might be:

      • 100% Hexane (2 column volumes)

      • 95:5 Hexane:Ethyl Acetate (5 column volumes)

      • 90:10 Hexane:Ethyl Acetate (5 column volumes)

      • 85:15 Hexane:Ethyl Acetate (until this compound elutes)

  • Fraction Collection and Analysis:

    • Collect fractions of 500 mL.

    • Monitor the fractions by TLC to identify those containing this compound.

    • Pool the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

Visualizations

experimental_workflow start Crude Plant Extract liquid_liquid Liquid-Liquid Extraction start->liquid_liquid concentration Concentration liquid_liquid->concentration silica_column Silica Gel Column Chromatography concentration->silica_column fraction_collection Fraction Collection silica_column->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling Identify Pure Fractions evaporation Solvent Evaporation pooling->evaporation hplc_analysis Purity Check (HPLC) evaporation->hplc_analysis final_product Purified this compound (>98%) hplc_analysis->final_product Purity Confirmed

Caption: Experimental workflow for this compound purification.

troubleshooting_low_yield low_yield Low this compound Yield cause1 Incomplete Extraction low_yield->cause1 cause2 Column Overloading low_yield->cause2 cause3 Precipitation low_yield->cause3 solution1 Optimize solvent:biomass ratio Increase extraction time cause1->solution1 solution2 Perform loading study Reduce sample load cause2->solution2 solution3 Adjust solvent composition Control temperature cause3->solution3

Caption: Troubleshooting low yield of this compound.

References

Validation & Comparative

A Comparative Guide to the Anticancer Mechanisms of Tangeretin and Luteolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two prominent flavonoids, tangeretin and luteolin, in cancer cells. Due to the limited availability of published experimental data on luvangetin, this document focuses on tangeretin and luteolin, for which a wealth of research allows for a robust comparative analysis. The information presented herein is intended to support further research and drug development efforts in the field of oncology.

Executive Summary

Tangeretin and luteolin are naturally occurring flavonoids that have demonstrated significant anticancer potential in preclinical studies. Both compounds exert their effects through the modulation of key cellular processes, including cell cycle progression, apoptosis, and critical signaling pathways. This guide presents a side-by-side comparison of their efficacy and mechanisms of action, supported by experimental data from various cancer cell lines.

Comparative Analysis of Preclinical Efficacy

The following tables summarize the quantitative outcomes of tangeretin and luteolin as monotherapies in preclinical cancer models.

Table 1: Comparison of IC50 Values

CompoundCell LineCancer TypeIC50 (µM)Citation(s)
Tangeretin MDA-MB-231Breast Cancer9[1][2]
MCF-7Breast Cancer39.3 ± 1.5
A549Lung Cancer118.5
HT-29Colon Cancer>100[3]
PC-3Prostate Cancer75[4]
LNCaPProstate Cancer~65[4]
Luteolin MDA-MB-231Breast Cancer~20-40[5][6]
MCF-7Breast Cancer15[7]
A549Lung Cancer40.2 (48h)[8]
HT-29Colon Cancer>50
HeLaCervical Cancer20 (48h)
HGC-27Gastric Cancer~60[9]

Table 2: Comparison of Apoptosis Induction in MDA-MB-231 Breast Cancer Cells

CompoundConcentration (µM)Treatment Time (h)Apoptotic Cells (%)Citation(s)
Tangeretin 924~35 (Early & Late)[1]
1824~69 (Early & Late)[1][2]
Luteolin 254812.73 (Early & Late)[10][11]
1004827.48 (Early & Late)[10][11]

Table 3: Comparison of Cell Cycle Arrest in MDA-MB-231 Breast Cancer Cells

CompoundConcentration (µM)Treatment Time (h)Effect on Cell Cycle PhasesCitation(s)
Tangeretin 1824Increase in G2/M phase (from 12.78% to 21.86%)[1]
Luteolin 3024Increase in S phase

Signaling Pathways

Both tangeretin and luteolin modulate critical signaling pathways involved in cancer cell proliferation and survival.

Tangeretin: Mechanism of Action

Tangeretin has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[1][2] Its mechanism involves the modulation of key signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.[4][12] In drug-resistant MDA-MB-231 breast cancer cells, tangeretin induces G2/M phase arrest and apoptosis.[1] This is accompanied by an increased Bax/Bcl-2 ratio and activation of caspases 3, 8, and 9.[1][2]

Tangeretin_Pathway cluster_cell Cancer Cell Tangeretin Tangeretin PI3K PI3K Tangeretin->PI3K Inhibits ERK ERK Tangeretin->ERK Inhibits JNK JNK Tangeretin->JNK Inhibits p38 p38 Tangeretin->p38 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Inhibits CellCycleArrest G2/M Arrest mTOR->CellCycleArrest Bax Bax Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Tangeretin's proposed mechanism of action in cancer cells.

Luteolin: Mechanism of Action

Luteolin also induces apoptosis and cell cycle arrest in a variety of cancer cells.[13] Its anticancer effects are mediated through the modulation of several signaling pathways, including the PI3K/Akt and MAPK pathways.[14] In MDA-MB-231 cells, luteolin induces apoptosis through both the extrinsic (Fas/FasL) and intrinsic (mitochondrial) pathways.[5] It leads to the activation of caspases and cleavage of PARP.[5][14]

Luteolin_Pathway cluster_cell Cancer Cell Luteolin Luteolin FasL FasL Luteolin->FasL PI3K PI3K Luteolin->PI3K Inhibits CellCycleArrest S/G2/M Arrest Luteolin->CellCycleArrest FasR Fas Receptor FasL->FasR Caspase8 Caspase-8 FasR->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Inhibits Bax Bax Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Luteolin's proposed mechanism of action in cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of compound A->B C Incubate for a specified time (e.g., 24, 48, 72h) B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours to allow formazan crystal formation D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of tangeretin or luteolin and incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow A Treat cells with the compound B Harvest and wash cells with PBS A->B C Resuspend cells in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark for 15 minutes at room temperature D->E F Analyze by flow cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Seed cells in 6-well plates and treat with the desired concentrations of tangeretin or luteolin for a specified time.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.

Cell_Cycle_Analysis_Workflow A Treat cells with the compound B Harvest and wash cells with PBS A->B C Fix cells in cold 70% ethanol B->C D Wash cells and resuspend in PBS C->D E Treat with RNase A D->E F Stain with Propidium Iodide (PI) E->F G Analyze by flow cytometry F->G

Caption: Workflow for cell cycle analysis using PI staining.

Protocol:

  • Treat cells with tangeretin or luteolin for the desired time.

  • Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).

  • Incubate for 30 minutes at 37°C.

  • Add propidium iodide (50 µg/mL) and incubate for 15 minutes in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the effect of the compounds on signaling pathway components.

Western_Blot_Workflow A Treat cells and lyse to extract proteins B Determine protein concentration (e.g., BCA assay) A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane (e.g., PVDF) C->D E Block the membrane D->E F Incubate with primary antibody E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect signal using chemiluminescence G->H

References

Unveiling the Molecular Targets of Luvangetin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Luvangetin, a naturally occurring pyranocoumarin found in various plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and potential anticancer effects. Understanding the precise molecular targets of this compound is crucial for its development as a therapeutic agent. This guide provides a comprehensive comparison of this compound's known effects on key molecular pathways implicated in inflammation and cancer, alongside data for established inhibitors, supported by experimental evidence.

Anti-Inflammatory Activity: Targeting the Crossroads of Inflammation

This compound has been demonstrated to inhibit the production of key inflammatory mediators, namely prostaglandin E2 (PGE2) and nitric oxide (NO). This strongly suggests an interaction with the cyclooxygenase (COX) and nitric oxide synthase (NOS) pathways, respectively. While direct enzymatic inhibition data for this compound is not extensively available, its modulatory effects on these pathways are evident from cell-based studies.

The primary mechanism of action for many anti-inflammatory compounds involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that governs the expression of pro-inflammatory genes, including those encoding for COX-2 and inducible nitric oxide synthase (iNOS). It is plausible that this compound exerts its anti-inflammatory effects by modulating this upstream signaling cascade.

Comparative Analysis of Inhibitory Activity

To provide a clear perspective on the potential efficacy of this compound, the following table summarizes the available inhibitory data for this compound and compares it with well-established inhibitors of key inflammatory targets.

CompoundTargetIC50 ValueComments
This compound PGE2 Production (in LPS-stimulated BV2 cells)Inhibition ObservedQuantitative IC50 value not readily available in the reviewed literature. The inhibition of PGE2 production suggests an effect on the COX pathway.
This compound NO Production (in LPS-stimulated BV2 cells)Inhibition ObservedQuantitative IC50 value not readily available in the reviewed literature. The inhibition of NO production suggests an effect on the NOS pathway.
Celecoxib COX-240 nMA highly selective COX-2 inhibitor, widely used as an anti-inflammatory drug.[1]
Indomethacin COX-10.063 µMA non-selective COX inhibitor with potent anti-inflammatory effects.[2]
COX-20.48 µM
L-NAME eNOS500 nMA commonly used non-selective NOS inhibitor.[3]
NOS (general)70 µM
Parthenolide NF-κB1 - 3 µM (on various cell lines)A known inhibitor of the NF-κB pathway.[4]

Potential Anticancer Activity: Inducing Apoptosis

Preliminary evidence suggests that this compound may possess anticancer properties. The molecular mechanisms underlying these effects are still under investigation, but many natural compounds exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. Key signaling pathways involved in apoptosis include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which are often regulated by transcription factors like NF-κB.

Comparative IC50 Values for Apoptosis Induction

The following table provides IC50 values for a standard chemotherapeutic agent known to induce apoptosis, offering a benchmark for evaluating the potential potency of novel anticancer compounds.

CompoundCancer Cell LineIC50 Value
Doxorubicin MCF-7 (Breast Cancer)4 µM (48h)[5]
MDA-MB-231 (Breast Cancer)1 µM (48h)[5]
T24 (Bladder Cancer)Varies based on resistance
A549 (Lung Cancer)0.13 µM (24h)

Signaling Pathways and Experimental Workflows

To visualize the complex interactions of this compound with cellular signaling pathways and the experimental approaches to identify its targets, the following diagrams are provided.

G Potential Anti-inflammatory Signaling Pathway of this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates This compound This compound This compound->IKK Inhibits? COX2_protein COX-2 Protein This compound->COX2_protein Inhibits? iNOS_protein iNOS Protein This compound->iNOS_protein Inhibits? This compound->NFkB_n Inhibits? PGE2 PGE2 (Inflammation) COX2_protein->PGE2 NO NO (Inflammation) iNOS_protein->NO Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_protein Substrate L_Arginine L-Arginine L_Arginine->iNOS_protein Substrate DNA DNA NFkB_n->DNA Binds COX2_gene COX-2 Gene DNA->COX2_gene Transcription iNOS_gene iNOS Gene DNA->iNOS_gene Transcription COX2_gene->COX2_protein Translation iNOS_gene->iNOS_protein Translation

Caption: this compound's potential anti-inflammatory mechanism.

G Experimental Workflow for Identifying this compound's Molecular Targets cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis Enzyme_Assay Direct Enzyme Inhibition Assays (COX-1, COX-2, NOS isoforms) IC50_Determination IC50 Value Determination Enzyme_Assay->IC50_Determination Binding_Assay Binding Affinity Assays (e.g., SPR, MST) Binding_Assay->IC50_Determination Cell_Culture Cell Culture (e.g., Macrophages, Cancer Cell Lines) Stimulation Stimulation (e.g., LPS, Cytokines) Cell_Culture->Stimulation Luvangetin_Treatment This compound Treatment Stimulation->Luvangetin_Treatment Mediator_Measurement Measurement of Inflammatory Mediators (PGE2, NO) Luvangetin_Treatment->Mediator_Measurement Protein_Expression Protein Expression Analysis (Western Blot for COX-2, iNOS) Luvangetin_Treatment->Protein_Expression NFkB_Activity NF-κB Activity Assay (e.g., Luciferase Reporter Assay) Luvangetin_Treatment->NFkB_Activity Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI, Caspase Activity) Luvangetin_Treatment->Apoptosis_Assay Pathway_Analysis Signaling Pathway Analysis Mediator_Measurement->Pathway_Analysis Protein_Expression->Pathway_Analysis NFkB_Activity->Pathway_Analysis Apoptosis_Assay->Pathway_Analysis IC50_Determination->Pathway_Analysis

References

A Comparative Analysis of Luvangetin and Xanthyletin Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Luvangetin and Xanthyletin are naturally occurring pyranocoumarins, a class of organic compounds found in various plant species, notably within the Citrus and Zanthoxylum genera.[1][2] These compounds have garnered significant scientific interest due to their diverse and potent biological activities.[1] This guide provides a comparative overview of the anticancer, anti-inflammatory, and antimicrobial properties of this compound and Xanthyletin, supported by available experimental data. Detailed methodologies for key bioassays and visualizations of relevant signaling pathways are included to facilitate further research and drug development.

Anticancer Bioactivity

Both this compound and Xanthyletin have demonstrated cytotoxic effects against various cancer cell lines. Their anticancer activity is often attributed to the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in tumor progression.[1][3]

Data Presentation: Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Xanthyletin against several human cancer cell lines. Data for this compound is less prevalent in comparative studies, highlighting an area for future investigation.

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Xanthyletin HL-60Leukemia9.97[4]
THP-1Leukemia27.80[4]
PC-3Prostate Cancer48.68[4][5]
A375Melanoma44[1]
SK-OV-3Ovarian Cancer~93 (21.2 µg/mL)[3]
SCC-1Oral Squamous Carcinoma10–30[3]
This compound --Data not available-

Note: IC50 values should be compared with caution due to potential variations in experimental conditions across different studies.[6]

Signaling Pathways in Anticancer Activity

Xanthyletin and structurally similar coumarins exert their anticancer effects by modulating critical signaling pathways that regulate cell proliferation and survival, such as the MEK/ERK and PI3K/AKT pathways.[5][7][8] Inhibition of these pathways can lead to cell cycle arrest and the induction of apoptosis (programmed cell death), thereby controlling tumor growth.[7][9]

Proposed anticancer mechanism of action.
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][10]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Treat the cells with various concentrations of this compound or Xanthyletin (typically dissolved in DMSO and diluted in culture medium). Include a vehicle control (DMSO) and an untreated control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent, such as DMSO or a detergent solution, to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[12] Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[11][13]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. The IC50 value is determined by plotting cell viability against compound concentration.

A 1. Seed Cells in 96-well plate B 2. Add this compound or Xanthyletin A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) (Formazan formation) D->E F 6. Add Solubilizing Agent (DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

General workflow for the MTT cell viability assay.

Anti-inflammatory Bioactivity

Coumarins are recognized for their anti-inflammatory properties, which are often attributed to their ability to inhibit pro-inflammatory mediators and modulate key signaling pathways.[5][14]

Data Presentation: Comparative Anti-inflammatory Activity

The anti-inflammatory potential of these compounds can be evaluated by their ability to inhibit the production of mediators like nitric oxide (NO) or the activity of enzymes like cyclooxygenase (COX).

CompoundAssaySystemIC50Reference
Xanthyletin NO InhibitionLPS-stimulated RAW 264.7 macrophagesData not directly available[14]
Scopoletin 5-LipoxygenaseEnzyme Assay1.76 µM[15]
Luteolin NO InhibitionLPS-stimulated RAW 264.7 macrophages17.1 µM[14]
This compound --Data not available-

Data for related coumarins (Scopoletin) and flavonoids (Luteolin) are included for context, as direct comparative data for Xanthyletin and this compound is limited.[14][15]

Signaling Pathways in Anti-inflammatory Activity

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[14] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein (IκB). Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to enter the nucleus and trigger the expression of pro-inflammatory genes, including iNOS and COX-2.[16] Xanthyletin and other coumarins are thought to exert anti-inflammatory effects by inhibiting this pathway.[14]

cluster_0 cluster_1 Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Compound This compound / Xanthyletin Compound->IKK Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) NFkB_nuc->Genes activates transcription

Inhibition of the NF-κB inflammatory pathway.
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for producing prostaglandins, key mediators of inflammation.[17]

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), solutions of co-factors (hematin, L-epinephrine), and the enzyme (COX-1 or COX-2).[17]

  • Enzyme Incubation: In a microtube, mix the reaction buffer, co-factors, and the COX enzyme solution. Incubate for 2 minutes at room temperature.[17]

  • Inhibitor Addition: Add the test compound (this compound or Xanthyletin dissolved in DMSO) to the enzyme solution. Pre-incubate for 10 minutes at 37°C. A negative control with DMSO alone is run in parallel.[17][18]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[17][18]

  • Reaction Termination: After a precise incubation time (e.g., 2 minutes), terminate the reaction by adding a strong acid (e.g., 2.0 M HCl).[17]

  • Product Quantification: The product of the reaction (e.g., Prostaglandin E2 - PGE2) is quantified. This is often done using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an ELISA kit.[17][18]

  • Data Analysis: The percent inhibition is calculated by comparing the amount of product generated in the presence of the inhibitor to that of the negative control. IC50 values are determined from dose-response curves.[17]

Antimicrobial Bioactivity

This compound and Xanthyletin have been investigated for their ability to inhibit the growth of various pathogenic microorganisms.

Data Presentation: Comparative Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundOrganismTypeMIC (µg/mL)Reference
Xanthyletin Leucoagaricus gongylophorusFungus25 (Complete Inhibition)[7][19]
Pyricularia oryzaeFungusActivity reported[19]
This compound -Bacteria/FungiAntibacterial & Antifungal activity reported[20]

Note: Comprehensive MIC data for a wide range of bacteria and fungi for both compounds is limited, representing a significant gap in the literature.[19]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent against a specific microorganism.[19][21]

  • Compound Preparation: Prepare a stock solution of this compound or Xanthyletin. Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using a suitable liquid growth medium (e.g., Mueller-Hinton Broth).[21][22]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.[19]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial or fungal suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).[19]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[19]

  • MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[19][21]

A 1. Prepare Serial Dilutions of Compound in 96-well Plate C 3. Inoculate All Wells (except negative control) A->C B 2. Prepare Standardized Microbial Inoculum B->C D 4. Incubate Plate (18-24h) C->D E 5. Visually Inspect for Turbidity (Growth) D->E F 6. Identify Lowest Well with No Growth E->F

Workflow for the Broth Microdilution MIC assay.

Conclusion

Xanthyletin demonstrates significant, quantifiable bioactivity, particularly in the realm of anticancer research, with established effects on key signaling pathways.[1][5] While both Xanthyletin and this compound are reported to have anti-inflammatory and antimicrobial properties, the publicly available quantitative and comparative data for this compound is sparse.[20] This highlights a clear need for future research to conduct direct, side-by-side comparisons of these two promising pyranocoumarins under standardized experimental conditions. Such studies are crucial to fully elucidate their therapeutic potential and to determine which compound may serve as a more potent lead for drug development in treating cancer, inflammation, and microbial infections.

References

Luvangetin: A Comparative Analysis of its Anti-Inflammatory Efficacy Against Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of Luvangetin, a natural furanocoumarin, against established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The following sections detail the current understanding of this compound's mechanism of action, supported by available experimental data, and contextualize its potential efficacy in relation to commonly used anti-inflammatory agents.

Executive Summary

This compound, a natural compound found in plants such as Angelica japonica and Psoralea corylifolia, has demonstrated potential anti-inflammatory effects. While research is ongoing, preliminary evidence suggests that this compound may exert its activity through the modulation of key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory mediators. This guide synthesizes the available data to offer a comparative perspective on this compound's efficacy relative to standard-of-care drugs like Ibuprofen, Diclofenac, Celecoxib, and Dexamethasone.

In Vitro Efficacy: A Comparative Look

Quantitative analysis of the inhibitory concentration (IC50) provides a benchmark for comparing the potency of anti-inflammatory compounds. The tables below summarize the available IC50 data for this compound and established drugs against key inflammatory targets.

Table 1: Inhibition of Cyclooxygenase (COX) Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound Data Not AvailableData Not AvailableData Not Available
Ibuprofen 2.9[1]1.1[1]0.38
Diclofenac 0.076[2]0.026[2]2.92
Celecoxib 82[2]6.8[2]12.06

Note: The COX-2 selectivity index indicates the drug's preference for inhibiting the COX-2 enzyme, which is primarily involved in inflammation, over the COX-1 enzyme, which has housekeeping functions. A higher selectivity index suggests a potentially lower risk of gastrointestinal side effects.

Table 2: Inhibition of Pro-Inflammatory Mediators

CompoundTargetCell LineIC50 (µM)
This compound Nitric Oxide (NO) ProductionData Not AvailableData Not Available
Dexamethasone LPS-induced TNF-α & IL-1β productionbEnd.5 cells~0.1 (attenuation)[3]
Prednisolone PDGF-induced NF-κB nuclear translocationHuman Pulmonary Artery Smooth Muscle Cells~200 (significant inhibition)[4][5]

Mechanisms of Action: Targeting Inflammatory Pathways

The anti-inflammatory effects of this compound and established drugs are mediated through their interaction with specific signaling pathways.

This compound

While direct evidence for this compound is still emerging, studies on plant extracts containing this compound suggest a multifactorial mechanism of action. It is hypothesized that this compound may inhibit key inflammatory enzymes and signaling pathways.

Established Anti-Inflammatory Drugs
  • NSAIDs (Ibuprofen, Diclofenac, Celecoxib): These drugs primarily act by inhibiting the COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[6] Celecoxib is a selective COX-2 inhibitor, which is designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[6][7]

  • Corticosteroids (Dexamethasone, Prednisolone): Corticosteroids exert their potent anti-inflammatory effects by binding to the glucocorticoid receptor. This complex then translocates to the nucleus and modulates gene expression. A primary mechanism is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response.[8][9] By inhibiting NF-κB, corticosteroids suppress the production of a wide range of pro-inflammatory cytokines, such as TNF-α and various interleukins.[3][10][11][12] They can also influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in inflammation and a typical workflow for evaluating anti-inflammatory compounds.

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Stimuli LPS/Cytokines Receptor TLR4 Stimuli->Receptor IKK IKK Receptor->IKK MAPKKK MAPKKK Receptor->MAPKKK IkB IκB IKK->IkB phosphorylates IkB->IkB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 activates COX2_protein COX-2 Protein Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_n->Gene AP1->Gene Gene->COX2_protein translation NSAIDs_inhibit NSAIDs (Ibuprofen, Diclofenac, Celecoxib) NSAIDs_inhibit->COX2_protein Corticosteroids_inhibit Corticosteroids (Dexamethasone, Prednisolone) Corticosteroids_inhibit->MAPK Corticosteroids_inhibit->NFkB_n Luvangetin_inhibit This compound (potential) Luvangetin_inhibit->MAPK Luvangetin_inhibit->COX2_protein Luvangetin_inhibit->NFkB_n

Figure 1: Inflammatory signaling pathways and points of intervention.

G cluster_assays In Vitro Assays start Start: Cell Culture (e.g., Macrophages, Endothelial cells) induce Induce Inflammation (e.g., with Lipopolysaccharide - LPS) start->induce treat Treat with Test Compounds (this compound, NSAIDs, Corticosteroids) induce->treat incubate Incubate for a Defined Period treat->incubate elisa ELISA for Cytokines (TNF-α, IL-6) incubate->elisa griess Griess Assay for Nitric Oxide (NO) incubate->griess western Western Blot for Protein Expression (COX-2, p-NF-κB, p-MAPK) incubate->western qpcr qPCR for Gene Expression incubate->qpcr analyze Data Analysis: Calculate IC50 values, Compare Efficacy elisa->analyze griess->analyze western->analyze qpcr->analyze end Conclusion analyze->end

Figure 2: General workflow for in vitro anti-inflammatory drug screening.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to assess anti-inflammatory activity.

Cell Culture and Induction of Inflammation
  • Cell Lines: Commonly used cell lines for in vitro inflammation studies include murine macrophage-like RAW 264.7 cells, human monocytic THP-1 cells, or primary cells like peripheral blood mononuclear cells (PBMCs).

  • Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Inflammation: To mimic an inflammatory state, cells are stimulated with an inflammatory agent, most commonly lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. A typical concentration of LPS used is 1 µg/mL.

Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • Plate cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound (this compound or established drugs) for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite (a stable product of NO) by comparing the absorbance to a standard curve of sodium nitrite.

  • The IC50 value is determined as the concentration of the compound that inhibits NO production by 50%.

Measurement of Pro-Inflammatory Cytokines (ELISA)
  • Follow steps 1-4 from the Griess Assay protocol.

  • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., TNF-α, IL-6).

  • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

  • Add the collected cell culture supernatants to the wells and incubate.

  • Wash the wells and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Add a substrate that reacts with the enzyme to produce a colorimetric signal.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentration based on a standard curve.

  • Determine the IC50 value for the inhibition of cytokine production.

Western Blot Analysis for Protein Expression
  • Seed cells in a larger format (e.g., 6-well plates) and treat as described above.

  • After treatment, lyse the cells in a suitable lysis buffer to extract total protein.

  • Determine the protein concentration using a protein assay (e.g., BCA assay).

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., COX-2, phosphorylated NF-κB, phosphorylated MAPKs).

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme.

  • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the relative protein expression levels.

In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used animal model to assess the acute anti-inflammatory activity of a compound.

  • Acclimatize rodents (typically rats or mice) for at least one week before the experiment.

  • Divide the animals into groups: a control group, a positive control group (receiving a known anti-inflammatory drug like Indomethacin), and test groups (receiving different doses of this compound).

  • Administer the test compounds or vehicle orally or intraperitoneally.

  • After a set period (e.g., 1 hour), inject a small volume of carrageenan solution (e.g., 1% in saline) into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

  • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer or a digital caliper.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion and Future Directions

The available, albeit limited, data suggests that this compound possesses anti-inflammatory properties that warrant further investigation. Its potential to modulate key inflammatory pathways, possibly through the inhibition of COX enzymes and NF-κB, positions it as an interesting candidate for the development of novel anti-inflammatory therapies.

However, to establish a clear and definitive comparison with established drugs, further research is crucial. Specifically, future studies should focus on:

  • Determining the IC50 values of isolated this compound against COX-1 and COX-2 to understand its potency and selectivity.

  • Quantifying the inhibitory effects of this compound on the production of a wider range of pro-inflammatory cytokines and mediators.

  • Elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways.

  • Conducting comprehensive in vivo studies using various animal models of inflammation to evaluate the efficacy, safety, and pharmacokinetic profile of this compound.

By addressing these research gaps, the scientific community can gain a clearer understanding of this compound's therapeutic potential and its place in the landscape of anti-inflammatory agents.

References

Validating the antifungal activity of Luvangetin against specific pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

AUSTIN, Texas – December 15, 2025 – In the ongoing search for novel antifungal agents to combat the growing threat of resistant fungal pathogens, the natural coumarin Luvangetin has demonstrated notable in vitro activity. This guide provides a comparative overview of the antifungal profile of this compound against key clinical pathogens, presenting available data alongside the performance of established antifungal drugs. Detailed experimental methodologies and insights into its mechanism of action are provided to support further research and drug development efforts.

Comparative Antifungal Activity

This compound has been reported to exhibit a broad spectrum of antifungal activity.[1] To provide a clear comparison of its efficacy, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and common antifungal agents against clinically significant fungal pathogens. MIC is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Antifungal Activity (MIC in µg/mL) Against Candida albicans

Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compound Data Not AvailableData Not AvailableData Not Available
Fluconazole 0.25 - 16[2]0.5 - 21 - >64
Amphotericin B 0.125 - 2.0[3]0.25 - 10.5 - 2
Itraconazole 0.015 - 1≤0.03 - 0.250.06 - 1

Table 2: Antifungal Activity (MIC in µg/mL) Against Aspergillus fumigatus

Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compound Data Not AvailableData Not AvailableData Not Available
Amphotericin B 0.25 - 4.0[4]0.5 - 21 - 2
Itraconazole 0.125 - >160.5 - 21 - >8
Voriconazole 0.125 - 40.25 - 10.5 - 2

Table 3: Antifungal Activity (MIC in µg/mL) Against Cryptococcus neoformans

Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compound Data Not AvailableData Not AvailableData Not Available
Fluconazole 2 - 128[5]4 - 88 - 16
Amphotericin B 0.125 - 1.0[6]0.25 - 10.5 - 1
Itraconazole 0.03 - 10.125 - 0.250.25 - 0.5

Note: The provided MIC ranges for comparator drugs are compiled from various sources and may vary depending on the specific isolates and testing conditions.

Mechanism of Action: A Novel Approach to Fungal Inhibition

Recent studies have elucidated a unique mechanism of action for this compound, distinguishing it from many currently available antifungal drugs that target the fungal cell wall or membrane. Research on Fusarium verticillioides has shown that this compound inhibits a GAL4-like Zn(II)2Cys6 transcriptional factor.[7] This inhibition disrupts the expression of genes crucial for fungal growth and pathogenesis. Furthermore, this compound has been observed to bind to the double-stranded DNA helix in the groove mode, suggesting a direct interaction with the fungal genetic material.[7]

Luvangetin_Mechanism_of_Action This compound This compound FungalCell Fungal Cell This compound->FungalCell Enters Cell DNA Fungal DNA This compound->DNA Binds to DNA Groove TranscriptionalFactor GAL4-like Zn(II)2Cys6 Transcriptional Factor This compound->TranscriptionalFactor Inhibits FungalCell->DNA FungalCell->TranscriptionalFactor GeneExpression Pathogenesis-Related Gene Expression TranscriptionalFactor->GeneExpression Activates TranscriptionalFactor->GeneExpression FungalGrowth Fungal Growth and Pathogenesis GeneExpression->FungalGrowth Promotes

Figure 1. Proposed mechanism of action of this compound.

Experimental Protocols

The determination of antifungal susceptibility is conducted following standardized methodologies to ensure reproducibility and comparability of results. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted reference for testing the in vitro activity of antifungal agents against both yeasts and filamentous fungi.[8][9][10][11][12][13][14]

Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27 and M38)

This protocol provides a general framework for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

1. Inoculum Preparation:

  • Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to obtain pure and viable colonies.

  • For yeasts, a suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • For molds, a conidial suspension is prepared and the concentration is adjusted using a hemocytometer to achieve a final inoculum concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.

2. Preparation of Antifungal Dilutions:

  • A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., dimethyl sulfoxide).

  • Serial twofold dilutions of the antifungal agent are prepared in 96-well microtiter plates using RPMI 1640 medium as the diluent. The final volume in each well is typically 100 µL.

3. Inoculation and Incubation:

  • Each well containing the diluted antifungal agent is inoculated with 100 µL of the standardized fungal suspension.

  • A growth control well (containing medium and inoculum but no antifungal) and a sterility control well (containing medium only) are included on each plate.

  • The microtiter plates are incubated at 35°C. Incubation times vary depending on the organism: 24-48 hours for most yeasts and 48-72 hours for molds.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to the growth control. For azoles, this is often a ≥50% reduction in turbidity, while for polyenes, it is typically complete visual inhibition of growth.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum (0.5 McFarland for Yeasts, Hemocytometer for Molds) Inoculate Inoculate Microtiter Plates Inoculum->Inoculate Dilutions Prepare Serial Dilutions of Antifungal Agents Dilutions->Inoculate Incubate Incubate at 35°C (24-72 hours) Inoculate->Incubate Read_MIC Visually or Spectrophotometrically Determine MIC Incubate->Read_MIC Data_Analysis Data Analysis and Comparison Read_MIC->Data_Analysis

Figure 2. General workflow for broth microdilution antifungal susceptibility testing.

Future Directions

The available data, while promising for certain pathogens like Fusarium verticillioides, highlights a significant gap in our understanding of this compound's full antifungal potential. Further research is critically needed to:

  • Determine the MIC values of this compound against a broader range of clinically relevant yeasts and molds, including resistant strains.

  • Conduct direct comparative studies of this compound against first-line antifungal agents to accurately assess its relative potency.

  • Further elucidate the specific signaling pathways affected by this compound in various fungal species to better understand its mechanism of action and potential for synergistic combinations with other antifungals.

Such studies will be instrumental in validating the potential of this compound as a lead compound for the development of a new class of antifungal therapeutics.

References

Comparative Analysis of Gene Expression in Response to Luvangetin and Alternative Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the transcriptomic effects of Luvangetin and comparable anticancer agents.

Disclaimer: To date, no publicly available gene expression datasets specifically document the cellular response to this compound treatment. Due to this data gap, this guide utilizes gene expression data for Tangeretin , a structurally similar polymethoxyflavonoid, as a proxy to provide insights into the potential mechanisms of action of this compound. Tangeretin, like this compound, is a natural flavonoid compound found in citrus peels and has demonstrated anticancer properties. This analysis compares the gene expression changes induced by Tangeretin with those of established chemotherapeutic agents—Paclitaxel, Cisplatin, and 5-Fluorouracil—in various cancer cell lines.

Executive Summary

Understanding the molecular mechanisms by which therapeutic compounds exert their effects is paramount in drug development. Gene expression profiling provides a powerful lens to dissect these mechanisms, identify biomarkers, and discover novel therapeutic targets. This guide offers a comparative analysis of the transcriptomic landscapes induced by Tangeretin (as a proxy for this compound) and three widely used anticancer drugs. The data presented herein, summarized from multiple studies, highlights distinct and overlapping signaling pathways and cellular processes modulated by these compounds.

Data Presentation: Comparative Gene Expression Analysis

The following tables summarize the key differentially expressed genes in response to Tangeretin and the alternative anticancer drugs. The data is compiled from studies utilizing microarray and RNA sequencing (RNA-Seq) technologies in different cancer cell lines. It is important to note that the direct comparison is limited by the use of different cell lines and experimental conditions.

Table 1: Differentially Expressed Genes in Response to Tangeretin Treatment in HepG2 Cells

GeneRegulationFold Changep-valueFunction
ANGPTL3 Down-1.72< 0.01Lipid metabolism, inhibitor of lipoprotein lipase
SCD Down-1.65< 0.05Fatty acid metabolism
FADS2 Down-1.58< 0.05Fatty acid desaturation
LXRα (NR1H3) No significant change--Nuclear receptor, regulates lipid metabolism

Data derived from a study on the lipid-modulating effects of Tangeretin in human liver cancer cells (HepG2).

Table 2: Differentially Expressed Genes in Response to Paclitaxel Treatment in MDA-MB-231 Breast Cancer Cells

GeneRegulationFold Changep-valueFunction
MAP2 Up> 2.0< 0.05Microtubule assembly and stability
CXCL2 Up> 2.0< 0.05Chemoattractant, inflammatory response
PTGS2 (COX-2) Up> 2.0< 0.05Inflammation, prostaglandin synthesis
ATF3 Up> 2.0< 0.05Transcription factor, stress response

Data compiled from microarray analysis of Paclitaxel-treated breast cancer xenografts.[1]

Table 3: Differentially Expressed Genes in Response to Cisplatin Treatment in A549 Lung Cancer Cells

GeneRegulationFold Changep-valueFunction
GDF15 Up> 2.0< 0.05Stress response, apoptosis
AGAP1 Up> 2.0< 0.05Cytoskeleton organization
DIAPH2 Up> 2.0< 0.05Actin polymerization
THSD1 Up> 2.0< 0.05Angiogenesis

Data from an RNA-Seq analysis of Cisplatin-treated non-small cell lung cancer cells.[2]

Table 4: Differentially Expressed Genes in Response to 5-Fluorouracil Treatment in HT-29 Colon Cancer Cells

GeneRegulationFold Changep-valueFunction
DPYD Down< -2.0< 0.055-FU catabolism, drug resistance
TYMS Up> 2.0< 0.05Target of 5-FU, DNA synthesis
TP53 Up> 1.5< 0.05Tumor suppressor, apoptosis
FASLG Up> 1.5< 0.05Apoptosis signaling

Data summarized from microarray studies on 5-Fluorouracil-treated colon cancer cells.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Gene Expression Analysis by RNA Sequencing (Tangeretin in RAW264.7 Macrophages)
  • Cell Culture and Treatment: RAW264.7 macrophages were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were treated with Tangeretin (or vehicle control) at a specified concentration for 24 hours.

  • RNA Extraction: Total RNA was extracted from the cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.

  • Library Preparation and Sequencing: RNA-seq libraries were prepared using the TruSeq RNA Library Prep Kit v2 (Illumina). The libraries were then sequenced on an Illumina HiSeq platform to generate paired-end reads.

  • Data Analysis: Raw sequencing reads were quality-controlled using FastQC. Reads were then aligned to the mouse reference genome (mm10) using HISAT2. Gene expression levels were quantified as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) using StringTie. Differential gene expression analysis was performed using DESeq2, with a significance threshold of p-adj < 0.05 and a log2 fold change > 1.

Gene Expression Analysis by Microarray (Tangeretin in HepG2 Cells)
  • Cell Culture and Treatment: HepG2 cells were maintained in MEM supplemented with 10% FBS and 1% non-essential amino acids. Cells were treated with Tangeretin or a vehicle control for 48 hours.

  • RNA Extraction and Labeling: Total RNA was isolated using TRIzol reagent. The quality of the RNA was verified, and it was then reverse transcribed into cDNA. The cDNA was subsequently labeled with Cy3 or Cy5 fluorescent dyes.

  • Microarray Hybridization: Labeled cDNA probes were hybridized to a human whole-genome microarray slide. After hybridization, the slides were washed to remove unbound probes.

  • Data Acquisition and Analysis: The microarray slides were scanned using a microarray scanner to detect the fluorescence intensity of each spot. The raw data was normalized, and differentially expressed genes were identified using statistical analysis (e.g., t-test) with a defined fold-change and p-value cutoff.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Extraction & QC cluster_gene_expression Gene Expression Analysis cluster_rna_seq RNA-Seq cluster_microarray Microarray cluster_data_analysis Data Analysis cell_line Cancer Cell Line treatment Treatment (e.g., Tangeretin) cell_line->treatment control Vehicle Control cell_line->control rna_extraction Total RNA Extraction treatment->rna_extraction control->rna_extraction qc Quality Control (e.g., Bioanalyzer) rna_extraction->qc library_prep Library Preparation qc->library_prep labeling cDNA Labeling qc->labeling sequencing Sequencing (e.g., Illumina) library_prep->sequencing alignment Read Alignment (RNA-Seq) sequencing->alignment hybridization Hybridization to Array labeling->hybridization quantification Gene Quantification hybridization->quantification alignment->quantification diff_expression Differential Expression Analysis quantification->diff_expression pathway_analysis Pathway Enrichment Analysis diff_expression->pathway_analysis signaling_pathway cluster_tangeretin Tangeretin cluster_pathways Affected Signaling Pathways cluster_lipid Lipid Metabolism cluster_inflammation Inflammation & Stress Response tangeretin Tangeretin lxr LXRα tangeretin->lxr modulates nfkb NF-κB Pathway tangeretin->nfkb inhibits nrf2 Nrf2 Pathway tangeretin->nrf2 activates apoptosis Apoptosis tangeretin->apoptosis induces angptl3 ANGPTL3 lxr->angptl3 activates lpl Lipoprotein Lipase (LPL) angptl3->lpl inhibits

References

Luvangetin and Inflammatory Signaling: A Comparative Guide to Flavonoid-Mediated Pathway Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Luvangetin, a naturally occurring flavonoid, has garnered interest for its potential anti-inflammatory properties. While direct and extensive experimental data on this compound's specific effects on inflammatory signaling pathways remains emergent, its structural similarity to other well-researched flavonoids allows for a comparative analysis to infer its likely mechanisms of action. This guide provides a comprehensive comparison of the effects of related flavonoids, tangeretin and quercetin, on key inflammatory signaling pathways, offering a predictive framework for understanding this compound's potential therapeutic applications.

Comparative Efficacy of Flavonoids on Inflammatory Markers

The anti-inflammatory potential of flavonoids can be quantified by their ability to inhibit the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The following tables summarize the available quantitative data for tangeretin and quercetin, providing a benchmark for the anticipated efficacy of this compound.

CompoundCell LineStimulantInhibitory EffectIC50 Value
Tangeretin RAW 264.7LPSInhibition of Nitric Oxide (NO) ProductionNot explicitly stated, but significant inhibition observed.[1][2]
Quercetin RAW 264.7LPSInhibition of Nitric Oxide (NO) Production~23-27 µM[3]
Quercetin BV-2 MicrogliaLPS/IFN-γInhibition of Nitric Oxide (NO) ProductionSignificant inhibition observed.[4][5]

Table 1: Comparative Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulantInhibitory EffectConcentration for Significant Inhibition
Tangeretin RAW 264.7LPSInhibition of TNF-α & IL-6 SecretionSignificant inhibition observed.[1][2][6]
Quercetin hPDLSCsTNF-αDownregulation of IL-1β and IL-6 mRNA1 µM[7]
Quercetin PBMCPMA/Ca2+ ionophoreInhibition of TNF-α Production1-50 µM[8][9]
Quercetin NeutrophilsLPSInhibition of IL-6 Production40 µM[10]

Table 2: Comparative Inhibition of Pro-inflammatory Cytokine Secretion

Modulation of Key Inflammatory Signaling Pathways

Chronic inflammation is largely mediated by the activation of intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Flavonoids, including tangeretin and quercetin, have been shown to exert their anti-inflammatory effects by targeting critical nodes within these pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression, including the genes for iNOS, COX-2, TNF-α, and IL-6. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Tangeretin and quercetin have been demonstrated to inhibit NF-κB activation by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.[5][11]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα P NFkB_inactive NF-κB Complex (p65/p50/IκBα) IκBα->NFkB_inactive degradation p65 p65 p50 p50 NFkB_active Active NF-κB (p65/p50) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) This compound This compound (Tangeretin, Quercetin) This compound->IκBα Inhibits degradation

Diagram 1: Inhibition of the NF-κB signaling pathway.
The MAPK Signaling Pathway

The MAPK family, which includes p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular stimuli into cellular responses, including inflammation. The activation of these kinases through phosphorylation leads to the activation of transcription factors that regulate the expression of inflammatory mediators.

Studies have shown that tangeretin can inhibit the LPS-induced phosphorylation of p38, JNK, and ERK in microglial cells.[11] Quercetin has also been found to suppress the phosphorylation of these MAPK family members.[4]

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases p38 p38 Upstream_Kinases->p38 P JNK JNK Upstream_Kinases->JNK P ERK ERK Upstream_Kinases->ERK P Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Proinflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Proinflammatory_Genes This compound This compound (Tangeretin, Quercetin) This compound->p38 Inhibits phosphorylation This compound->JNK Inhibits phosphorylation This compound->ERK Inhibits phosphorylation

Diagram 2: Inhibition of the MAPK signaling pathway.

Experimental Protocols

To facilitate further research into the anti-inflammatory effects of this compound and other flavonoids, detailed methodologies for key experiments are provided below.

Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compound (e.g., this compound, tangeretin, quercetin) for 1-2 hours. Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines (TNF-α, IL-6)
  • Sample Collection: Culture and treat cells as described in the Griess Assay protocol. Collect the cell culture supernatant after the 24-hour stimulation period.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for TNF-α or IL-6). This typically involves coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for colorimetric detection.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

Western Blot Analysis for iNOS, COX-2, and Phosphorylated MAPKs
  • Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p38, phospho-JNK, phospho-ERK, or loading controls (e.g., β-actin, total p38, total JNK, total ERK) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the corresponding loading control.

Immunofluorescence for NF-κB p65 Nuclear Translocation
  • Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat the cells with the test compound and/or LPS for the desired time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Immunostaining: Block the cells with a blocking buffer (e.g., 1% BSA in PBS) and then incubate with a primary antibody against the NF-κB p65 subunit. After washing, incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Capture images and analyze the nuclear translocation of p65 by observing the co-localization of the p65 signal with the DAPI nuclear stain.

Experimental_Workflow Cell_Culture Cell Culture (e.g., RAW 264.7) Treatment Treatment with This compound/Comparators + LPS Stimulation Cell_Culture->Treatment Immunofluorescence Immunofluorescence (NF-κB Translocation) Supernatant_Collection Supernatant Collection Treatment->Supernatant_Collection Cell_Lysis Cell Lysis Treatment->Cell_Lysis Treatment->Immunofluorescence Griess_Assay Griess Assay (NO Production) Supernatant_Collection->Griess_Assay ELISA ELISA (TNF-α, IL-6) Supernatant_Collection->ELISA Western_Blot Western Blot (iNOS, COX-2, p-MAPKs) Cell_Lysis->Western_Blot

Diagram 3: General experimental workflow.

Conclusion

While direct experimental evidence for this compound's anti-inflammatory mechanisms is still being established, the extensive research on structurally related flavonoids like tangeretin and quercetin provides a strong foundation for predicting its activity. It is highly probable that this compound exerts its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers aiming to further elucidate the therapeutic potential of this compound and other flavonoids in inflammatory diseases. Further studies are warranted to provide direct quantitative data on this compound's efficacy and to fully characterize its molecular targets.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of Luvangetin, a naturally occurring pyranocoumarin, and related coumarin compounds. The information presented herein is intended to support researchers and drug development professionals in evaluating the potential of these compounds as therapeutic agents. While experimental data for this compound is limited, this guide consolidates available in silico predictions for this compound and compares them with experimental data for structurally related coumarins to provide a predictive ADMET profile.

Executive Summary

Coumarins are a large class of benzopyrone-containing secondary metabolites found in many plants, known for their diverse pharmacological activities. This compound, a pyranocoumarin, has demonstrated various biological activities, including anti-inflammatory and antimicrobial effects. However, a comprehensive understanding of its ADMET properties is crucial for its development as a drug candidate. This guide presents a comparative analysis of key ADMET parameters, supported by experimental protocols and visualizations, to aid in the early-stage assessment of this compound and related compounds.

Data Presentation: Comparative ADMET Properties

The following tables summarize the available quantitative ADMET data for this compound (in silico) and related coumarins (experimental). It is critical to note the distinction between the predicted nature of the this compound data and the experimentally derived data for the other compounds.

Table 1: Physicochemical Properties and Absorption

CompoundMolecular Weight ( g/mol )logPAqueous Solubility (logS)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Human Intestinal Absorption (%)Data Source
This compound 258.272.6 (Predicted)-3.5 (Predicted)Moderate (Predicted)High (Predicted)In silico
Xanthyletin 228.243.1 (Predicted)-3.8 (Predicted)15.0 ± 2.0HighExperimental[1]
Seselin 228.242.8 (Predicted)-3.6 (Predicted)HighHighExperimental
Osthole 244.283.7 (Predicted)-4.2 (Predicted)Increased with enhancersModerateExperimental[2]
Imperatorin 270.282.5 (Predicted)-3.9 (Predicted)ModerateHighExperimental

Table 2: Distribution and Metabolism

CompoundPlasma Protein Binding (%)Blood-Brain Barrier (BBB) PermeabilityMetabolic Stability (t½, min) in Human Liver MicrosomesMajor CYP450 Inhibition (IC₅₀, µM)Data Source
This compound High (Predicted)Yes (Predicted)Moderate (Predicted)CYP3A4 (Predicted)In silico
Xanthyletin HighYesModerateCYP3A4, CYP2C9Experimental
Seselin HighYesModerateNot extensively studiedExperimental
Osthole HighYesLow to ModerateCYP3A4, CYP2C9Experimental
Imperatorin 90.1 - 92.6YesLow (Rapidly metabolized)CYP3A4Experimental[3]

Table 3: Excretion and Toxicity

CompoundMajor Route of ExcretionAmes MutagenicityHepatotoxicityAcute Toxicity (LD₅₀, mg/kg)Data Source
This compound Renal (Predicted)Negative (Predicted)Low risk (Predicted)>2000 (oral, rat, Predicted)In silico[4]
Xanthyletin Renal and FecalNegative (Predicted)Moderate risk>2000 (oral, rat, Predicted)In silico[4]
Coumarin (parent) RenalNegativeYes (in rodents)293 (oral, rat)Experimental[5]
Osthole RenalNot extensively studiedMild (at high doses)710 (i.p., mouse)Experimental[6]
Imperatorin RenalNot extensively studiedModerate riskNot available

Experimental Protocols

Detailed methodologies for key in vitro and in vivo ADMET assays are provided below. These protocols represent standard industry practices for generating the types of experimental data presented in the tables above.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using the Caco-2 human colon adenocarcinoma cell line, which differentiates into a monolayer of polarized enterocytes mimicking the intestinal barrier.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.

  • Transport Experiment: The test compound is added to the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the receiver compartment at various time points.

  • Quantification: The concentration of the compound in the collected samples is determined using a suitable analytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.

Microsomal Stability Assay

Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.

Methodology:

  • Incubation: The test compound is incubated with liver microsomes (human or other species) and a NADPH-regenerating system at 37°C.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Termination: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Quantification: After protein precipitation and centrifugation, the remaining concentration of the parent compound in the supernatant is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Cytochrome P450 Inhibition Assay

Objective: To determine the potential of a compound to inhibit the activity of major cytochrome P450 (CYP) isoforms, which is a primary cause of drug-drug interactions.

Methodology:

  • Incubation: The test compound is co-incubated with human liver microsomes or recombinant CYP enzymes, a specific probe substrate for the CYP isoform of interest, and a NADPH-regenerating system.

  • Metabolite Formation: The reaction is allowed to proceed at 37°C, and the formation of the specific metabolite of the probe substrate is monitored.

  • Quantification: The reaction is terminated, and the amount of metabolite formed is quantified by LC-MS/MS or fluorescence.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against a range of test compound concentrations.

In Vivo Rodent Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of a compound in a living organism, typically rats or mice.

Methodology:

  • Animal Dosing: The test compound is administered to a group of rodents via a specific route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Blood samples are collected at predetermined time points after dosing.

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the compound is quantified using a validated bioanalytical method (e.g., LC-MS/MS).

  • Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t½: Elimination half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

    • F: Bioavailability (for oral administration).

Mandatory Visualizations

The following diagrams illustrate key conceptual workflows and relationships in ADMET profiling.

ADMET_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies QSAR Models QSAR Models ADMET Prediction ADMET Prediction QSAR Models->ADMET Prediction Caco-2 Assay Permeability (Caco-2) ADMET Prediction->Caco-2 Assay Guide Experiment Microsomal Assay Metabolism (Microsomes) ADMET Prediction->Microsomal Assay Guide Experiment Molecular Docking Molecular Docking Molecular Docking->ADMET Prediction Rodent PK Pharmacokinetics (Rodent) Caco-2 Assay->Rodent PK Inform Dosing Microsomal Assay->Rodent PK Inform Dosing CYP Inhibition DDI Potential (CYP Inhibition) Toxicity Assays Toxicity (Cell-based) Clinical Trials Clinical Trials Rodent PK->Clinical Trials Toxicity Studies Toxicity (Animal Models) Toxicity Studies->Clinical Trials

Caption: General workflow for ADMET profiling in drug discovery.

Caco2_Permeability cluster_assay Caco-2 Permeability Assay Apical Apical Monolayer Caco-2 Monolayer Apical->Monolayer Basolateral Basolateral Compound_B Drug Basolateral->Compound_B Papp (B->A) Efflux Monolayer->Basolateral Compound_A Drug Compound_A->Basolateral Papp (A->B)

Caption: Caco-2 assay for intestinal permeability and efflux.

Metabolism_Pathway Drug Drug Phase I Metabolite Phase I Metabolite Drug->Phase I Metabolite CYP450 (Oxidation, etc.) Phase II Metabolite Phase II Metabolite Drug->Phase II Metabolite UGTs, SULTs (Direct Conjugation) Phase I Metabolite->Phase II Metabolite UGTs, SULTs (Conjugation) Excretion Excretion Phase II Metabolite->Excretion

Caption: General drug metabolism pathways in the liver.

Conclusion

The available data, primarily from in silico predictions, suggest that this compound possesses several favorable ADMET properties, including good predicted intestinal absorption and blood-brain barrier permeability. However, its potential for moderate metabolic clearance and inhibition of CYP3A4 warrants further experimental investigation. Comparison with related coumarins for which experimental data is available indicates that pyranocoumarins generally exhibit moderate to high permeability and are substrates for hepatic metabolism. The toxicity profile of this compound is predicted to be low, but this requires experimental validation, as some coumarins have shown hepatotoxicity in preclinical studies.

This comparative guide highlights the need for comprehensive in vitro and in vivo ADMET studies on this compound to validate these predictions and provide a more definitive assessment of its drug-like properties. The provided experimental protocols can serve as a foundation for designing and conducting such studies.

References

In Vivo Validation of Anti-Tumor Effects: A Comparative Guide Featuring Luvangetin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in vivo experimental data on the anti-tumor effects of Luvangetin is limited in publicly available scientific literature. This guide provides a comparative analysis of its structurally similar coumarin analogs, esculetin and fraxetin, against the standard chemotherapeutic agent, doxorubicin. The presented data serves as a valuable reference for researchers and drug development professionals interested in the therapeutic potential of coumarin derivatives.

Coumarins, a class of natural compounds, have garnered significant attention for their potential anti-cancer properties.[1] This guide synthesizes available in vivo data to offer a comparative overview of the anti-tumor efficacy of esculetin and fraxetin, providing insights that may be extrapolated to this compound.

Comparative Efficacy of Coumarin Analogs and Doxorubicin in Animal Models

The following table summarizes the quantitative outcomes from various preclinical animal studies, offering a comparative look at the tumor growth inhibition capabilities of esculetin, fraxetin, and doxorubicin across different cancer types.

CompoundCancer TypeAnimal ModelDosing RegimenKey FindingsReference
Esculetin Hepatocellular CarcinomaC57BL/6J mice with Hepa1-6 cell xenografts200, 400, or 700 mg/kg/day via intraperitoneal injection for 15 daysDose-dependent reduction in tumor weight by 20.33%, 40.37%, and 55.42%, respectively.[2][3]
Colon CancerXenograft model with HCT-116 cells20 mg/kg and 100 mg/kgSignificant reduction in tumor size by 44% and 64%, respectively.[4]
Submandibular Salivary Gland TumorBALB/c nude mice with A253 cell xenografts100 mg/kg/day for 18 daysSuppressed xenograft tumor development by 74% compared to vehicle-treated mice.[5][6][5][6]
Fraxetin Pancreatic Ductal AdenocarcinomaNude mouse models with PANC-1 and Patu8988 cell xenografts25 mg/kg/day for 30 daysSignificantly reduced tumor volume and weight.[7][7][8]
GliomaNude mice with U251 cell xenograftsNot specifiedReduced tumor growth and metastasis.[9][10][9][10]
Doxorubicin Breast Cancer4T1 orthotopic xenograft modelNot specifiedReduced tumor growth and lung metastasis, especially in combination with a TGFβ inhibitor.[11][12][13][11][12][13]
Breast CancerMDA-MB-231 orthotopic xenograft modelNot specifiedEnhanced metastasis to the lung as a single agent, which was blocked when combined with a TGFβ inhibitor.[11][12][13][11][12][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the experimental protocols for key in vivo studies cited in this guide.

Hepatocellular Carcinoma Xenograft Model (Esculetin)
  • Animal Model: 6-week-old male C57BL/6J mice.[2][3]

  • Cell Line and Tumor Induction: Hepa1-6 hepatocellular carcinoma cells were implanted in the mice.[2][3][14][15]

  • Treatment Groups:

    • Vehicle control (physiological saline).[3]

    • Esculetin (200, 400, or 700 mg·kg-1·day-1).[3]

    • Positive control: 5-Fu (200 mg·kg-1·day-1).[3]

  • Administration: Daily intraperitoneal injections for 15 days.[3]

  • Efficacy Evaluation: Tumor weight and volume were measured at the end of the study. The tumor inhibition rate was calculated. Body weight was monitored to assess toxicity.[2]

Submandibular Salivary Gland Tumor Xenograft Model (Esculetin)
  • Animal Model: BALB/c nude mice.[5][6]

  • Cell Line and Tumor Induction: A253 human submandibular salivary gland tumor cells were subcutaneously injected.[5][6]

  • Treatment Groups:

    • Vehicle control.[6]

    • Esculetin (100 mg/kg/day).[6]

    • Cisplatin.[6]

  • Administration: Oral administration for 18 days.[6]

  • Efficacy Evaluation: Tumor size and weight were measured at necropsy.[6]

Pancreatic Ductal Adenocarcinoma Xenograft Model (Fraxetin)
  • Animal Model: Nude mice.[7]

  • Cell Line and Tumor Induction: PANC-1 and Patu8988 pancreatic cancer cells were injected.[7]

  • Treatment Groups:

    • Control group.

    • Fraxetin (25 mg/kg·d).[7]

  • Administration: Continuous administration for 30 days.[7]

  • Efficacy Evaluation: Tumor volume and weight were measured.[7]

Breast Cancer Xenograft Model (Doxorubicin)
  • Animal Model: Syngeneic BALB/c mice or athymic nude mice.

  • Cell Lines and Tumor Induction: Murine 4T1 breast cancer cells or human MDA-MB-231 breast cancer cells were inoculated into the mammary fat pad.[11][12][13]

  • Treatment Groups:

    • Control group.

    • Doxorubicin-treated group.

    • Combination therapy groups (e.g., with a TGFβ inhibitor).[11][12][13]

  • Administration: Details on dosage and administration route vary depending on the specific study design.

  • Efficacy Evaluation: Tumor growth, as well as metastasis to distant organs like the lungs and bones, were monitored.[11][12][13]

Signaling Pathways and Experimental Workflow

The anti-tumor effects of coumarins are attributed to their ability to modulate various signaling pathways involved in cancer cell proliferation, apoptosis, and metastasis.

experimental_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Nude Mice) tumor_induction Tumor Induction (Subcutaneous Injection) animal_model->tumor_induction cell_line Prepare Cancer Cell Line (e.g., Hepa1-6, A253) cell_line->tumor_induction group_randomization Randomize into Treatment Groups tumor_induction->group_randomization treatment_administration Administer Treatment (e.g., Esculetin, Vehicle) group_randomization->treatment_administration data_collection Monitor Tumor Growth (Volume & Weight) treatment_administration->data_collection endpoint_analysis Endpoint Analysis (Histology, Biomarkers) data_collection->endpoint_analysis statistical_analysis Statistical Analysis endpoint_analysis->statistical_analysis

Caption: General experimental workflow for in vivo anti-tumor studies.

Coumarins like esculetin and fraxetin have been shown to induce apoptosis through the mitochondrial-dependent pathway and inhibit key pro-survival signaling pathways.

signaling_pathway cluster_coumarin Coumarin (Esculetin/Fraxetin) cluster_pathways Signaling Pathways cluster_effects Cellular Effects coumarin Esculetin / Fraxetin pi3k_akt PI3K/Akt Pathway coumarin->pi3k_akt Inhibits jak_stat JAK/STAT3 Pathway coumarin->jak_stat Inhibits bcl2_family Bcl-2 Family coumarin->bcl2_family Modulates (↓Bcl-2, ↑Bax) proliferation Inhibition of Proliferation pi3k_akt->proliferation metastasis Inhibition of Metastasis pi3k_akt->metastasis jak_stat->proliferation apoptosis Induction of Apoptosis bcl2_family->apoptosis

Caption: Key signaling pathways modulated by coumarin analogs.

References

Luvangetin's Bioactivity: A Comparative Cross-Validation in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Luvangetin, a naturally occurring pyranocoumarin, has garnered interest for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects. However, a comprehensive cross-validation of its bioactivity in different cell lines remains a subject of ongoing research. This guide provides a comparative analysis of the bioactivity of this compound and related compounds, offering insights into their potential as anticancer agents. Due to the limited availability of specific experimental data for this compound, this guide incorporates data from the closely related pyranocoumarin, Xanthyletin, as a representative of this compound class.

Comparative Analysis of Cytotoxic Activity

The cytotoxic effects of Xanthyletin and other flavonoid compounds have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

CompoundCell LineCancer TypeIC50 (µM)
Xanthyletin HL-60Leukemia16.8
PC-3Prostate Cancer48.68
A375Melanoma44
SK-OV-3Ovarian Cancer21.2 µg/mL
Chalcone Derivative 1 T47DBreast Cancer72.44 µg/mL
Chalcone Derivative 2 T47DBreast Cancer44.67 µg/mL
Chalcone Derivative 3 WiDrColon CancerModerate Activity

Experimental Protocols

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 5x10³ to 1x10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, Xanthyletin) and a vehicle control (like DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis, a form of programmed cell death.

  • Cell Treatment: Cells are treated with the test compound for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in a binding buffer, followed by staining with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.

  • Fixation: Cells are fixed in cold ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as Propidium Iodide (PI), in the presence of RNase to remove RNA.

  • Flow Cytometry: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a typical experimental workflow for evaluating the bioactivity of a compound like this compound and a key signaling pathway often implicated in the anticancer effects of pyranocoumarins.

experimental_workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., MCF-7, HeLa, etc.) treatment Treatment with this compound (Dose-Response) cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle ic50 IC50 Determination viability->ic50 western_blot Western Blotting (Protein Expression) apoptosis->western_blot apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant cell_cycle->western_blot cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_analysis Analysis of Signaling Proteins western_blot->protein_analysis

Experimental workflow for in vitro bioactivity assessment.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Cell_Survival Cell Survival, Proliferation, Inhibition of Apoptosis mTOR->Cell_Survival This compound This compound / Xanthyletin This compound->PI3K inhibits

Inhibition of the PI3K/Akt signaling pathway by pyranocoumarins.

Discussion

The available data, primarily from the related compound Xanthyletin, suggests that pyranocoumarins like this compound possess notable anticancer properties. The cytotoxic effects appear to be cell-line dependent, with some leukemia and prostate cancer cells showing sensitivity. The mechanism of action for this class of compounds is often linked to the induction of apoptosis and cell cycle arrest.

A key molecular target for pyranocoumarins appears to be the PI3K/Akt signaling pathway.[1][2] This pathway is crucial for cell survival and proliferation, and its inhibition can lead to the suppression of tumor growth.[1][2] The diagram above illustrates how compounds like this compound may exert their effects by inhibiting PI3K, thereby preventing the downstream activation of Akt and mTOR, which ultimately leads to decreased cell survival and proliferation.

Further research is imperative to specifically delineate the bioactivity of this compound across a broader panel of cancer cell lines. Head-to-head comparative studies with other pyranocoumarins and established anticancer agents will be crucial in determining its therapeutic potential. Investigating its effects on other key signaling pathways, such as the MEK/ERK pathway, which is also modulated by Xanthyletin, would provide a more complete picture of its mechanism of action.

References

Safety Operating Guide

Navigating the Disposal of Luvangetin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper handling and disposal of Luvangetin is critical for ensuring laboratory safety and environmental protection. Due to the limited specific data on the toxicological and environmental properties of this compound, a cautious approach to its disposal is mandatory. This guide offers procedural, step-by-step guidance based on general best practices for chemical waste management.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented below. Understanding these properties is the first step in safe handling and disposal.

PropertyValueSource
Molecular FormulaC₁₅H₁₄O₄[1][2][3][4]
Molecular Weight258.27 g/mol [1][2][4]
Purity>98%[4][5]
AppearancePowder[2][4]
CAS Number483-92-1[1][2][3][6]

Note: A Safety Data Sheet (SDS) for this compound indicates that its toxicological properties have not been thoroughly investigated[7]. Therefore, it should be handled as a potentially hazardous substance.

Experimental Protocols: this compound Disposal Procedure

In the absence of specific disposal protocols for this compound, the following general procedure for the disposal of research chemicals with unknown hazards should be strictly followed. This protocol is based on standard laboratory hazardous waste management principles.

Objective: To safely dispose of this compound waste while minimizing risk to personnel and the environment.

Materials:

  • Waste this compound (solid or in solution)

  • Designated hazardous waste container (sealable, chemically compatible)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE):

    • Safety goggles or face shield

    • Chemical-resistant gloves (e.g., nitrile)

    • Laboratory coat

Procedure:

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure all required PPE is worn to prevent skin and eye contact[7].

  • Waste Segregation:

    • Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper or pipette tips, in a designated, sealable hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, sealable, and chemically compatible hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Container Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Avoid using abbreviations or chemical formulas.

    • Indicate the date when the waste was first added to the container.

  • Storage:

    • Keep the waste container tightly sealed except when adding waste.

    • Store the container in a designated and secure satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.

  • Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Crucially, do not dispose of this compound down the drain or in the regular trash [7]. The SDS explicitly warns against allowing it to enter soil or surface water[7].

  • Empty Containers:

    • Thoroughly rinse empty this compound containers three times with a suitable solvent.

    • Collect the rinsate as hazardous liquid waste.

    • After rinsing, deface the original label on the container before disposing of it in the appropriate solid waste stream, as per your institution's guidelines[8].

  • Spill Management:

    • In case of a spill, avoid breathing dust or vapors[7].

    • Wear appropriate PPE.

    • For solid spills, carefully sweep or scoop the material into a hazardous waste container.

    • For liquid spills, absorb the material with an inert absorbent and place it in the hazardous waste container.

    • Clean the spill area thoroughly.

This compound Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound, emphasizing a cautious approach due to the lack of comprehensive safety data.

Luvangetin_Disposal_Workflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Final Disposal cluster_spill Spill/Empty Container start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 spill Spill Occurs start->spill empty_container Empty Container start->empty_container segregate Segregate Waste (Solid vs. Liquid) ppe->segregate Step 2 label_container Label Hazardous Waste Container ('this compound', Date) segregate->label_container Step 3 store Store in Designated Satellite Accumulation Area label_container->store Step 4 contact_ehs Contact EHS for Pickup store->contact_ehs Step 5 end End: Proper Disposal contact_ehs->end cleanup Follow Spill Cleanup Protocol spill->cleanup Contain & Clean cleanup->segregate Dispose of Contaminated Materials rinse Triple Rinse Container empty_container->rinse Decontaminate collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate collect_rinsate->segregate

References

Safeguarding Your Research: A Comprehensive Guide to Handling Luvangetin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Luvangetin, a naturally occurring coumarin compound.[1][2] Adherence to these procedural steps will minimize risk and ensure the integrity of your research.

Immediate Safety and Handling Protocols

While comprehensive toxicological data for this compound is not fully available, a cautious approach is mandatory.[3] Standard laboratory procedures for handling chemicals with unknown hazardous properties should be strictly followed.

Personal Protective Equipment (PPE):

The first line of defense is appropriate personal protective equipment. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Compatible chemical-resistant gloves.To prevent skin contact and absorption.
Eye Protection Chemical safety goggles or a face shield as described by OSHA.To protect eyes from splashes or dust.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.To prevent inhalation of dust or aerosols, especially when handling the powdered form.
Body Protection Protective clothing, such as a lab coat.To prevent contamination of personal clothing.

Engineering Controls:

Proper ventilation is crucial to minimize exposure.

Control TypeSpecificationRationale
Ventilation Work in a well-ventilated area, preferably in a chemical fume hood with a mechanical exhaust.To minimize the concentration of airborne particles.
Safety Equipment A safety shower and eye wash station should be readily accessible.To provide immediate decontamination in case of accidental exposure.

Procedural Workflow for Handling this compound

The following workflow provides a step-by-step guide for the safe handling of this compound from receipt to disposal.

Luvangetin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review Safety Data Sheet (SDS) b Don Appropriate PPE a->b c Prepare Work Area (Fume Hood) b->c d Weighing and Aliquoting c->d Proceed when ready e Dissolving in Solvent d->e f Experimental Use e->f g Decontaminate Work Surfaces f->g After experiment completion h Segregate Waste g->h i Dispose of Waste According to Regulations h->i

Caption: A procedural workflow for the safe handling of this compound, from initial preparation to final disposal.

First Aid Measures

In the event of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart. Consult an ophthalmologist.[3]
Skin Contact Wash immediately with plenty of water and soap for at least 15 minutes. Remove contaminated clothing and shoes. Call a physician.[3]
Ingestion If the person is conscious, wash out their mouth with water. Call a physician.[3]
Inhalation Remove the person to fresh air and keep them warm and at rest. If breathing is irregular or stopped, administer artificial respiration. Call a physician.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.

  • Waste Collection: Collect waste in closed, suitable, and properly labeled containers.

  • Environmental Precautions: Do not allow the substance to enter soil, subsoil, surface water, or drains.[3] All wastewater should be collected and treated via a wastewater treatment plant.[3]

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations for chemical waste.

Hierarchy of Controls

To ensure the highest level of safety, a hierarchical approach to hazard control should be implemented. This methodology prioritizes the most effective control measures.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for this compound elimination Elimination/Substitution (Most Effective) engineering Engineering Controls (e.g., Fume Hood) elimination->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (PPE) (Least Effective) administrative->ppe

Caption: The hierarchy of controls, illustrating the most to least effective measures for mitigating risks associated with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Luvangetin
Reactant of Route 2
Reactant of Route 2
Luvangetin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.